H-D-Lys(Z)-OMe HCl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (2R)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4.ClH/c1-20-14(18)13(16)9-5-6-10-17-15(19)21-11-12-7-3-2-4-8-12;/h2-4,7-8,13H,5-6,9-11,16H2,1H3,(H,17,19);1H/t13-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNJISLOYQGQTI-BTQNPOSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718535 | |
| Record name | Methyl N~6~-[(benzyloxy)carbonyl]-D-lysinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158-35-6 | |
| Record name | Methyl N~6~-[(benzyloxy)carbonyl]-D-lysinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
H-D-Lys(Z)-OMe HCl chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of H-D-Lys(Z)-OMe HCl, a key building block in synthetic peptide chemistry. The information is intended for professionals in research and drug development.
Core Chemical Properties
This compound, or Nε-benzyloxycarbonyl-D-lysine methyl ester hydrochloride, is a derivative of the D-enantiomer of the amino acid lysine. It features two key protecting groups: a benzyloxycarbonyl (Z) group on the side-chain (ε-amino) and a methyl ester on the C-terminus. These modifications are crucial for its application in controlled, stepwise peptide synthesis.
Identifiers and Molecular Structure
The fundamental identifiers and structural details of this compound are summarized below.
| Property | Value |
| IUPAC Name | methyl (2R)-2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate hydrochloride |
| CAS Number | 145586-17-0[1][2][3][4][5] |
| Molecular Formula | C₁₅H₂₃ClN₂O₄[2] |
| Molecular Weight | 330.81 g/mol [2] |
| SMILES String | Cl.COC(=O)--INVALID-LINK--CCCCNC(=O)OCC1=CC=CC=C1[2] |
| InChI Key | QPNJISLOYQGQTI-BTQNPOSSSA-N[2] |
Physical and Chemical Properties
The known physical and chemical characteristics are presented for ease of reference.
| Property | Value |
| Appearance | White to off-white powder[2] |
| Melting Point | 115-118°C |
| Purity | ≥98% (HPLC)[3] |
| Application | Building block for peptide synthesis[3] |
Reactivity and Stability
The utility of this compound in peptide synthesis is defined by the stability and selective cleavage of its protecting groups.
-
α-Amino Group: The primary amine at the α-carbon is free (as a hydrochloride salt), allowing it to participate in peptide bond formation when activated.
-
Benzyloxycarbonyl (Z) Group: The Z-group protecting the ε-amino function of the lysine side chain is stable under the conditions of peptide coupling. It is resistant to mild acids and bases, which allows for the selective deprotection of other groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) at the N-terminus of a growing peptide chain.[1] The Z-group is typically removed under harsher conditions, such as strong acids (e.g., HBr in acetic acid) or, more commonly, through catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst).[1][6]
-
Methyl Ester Group: The methyl ester protects the C-terminus. It is stable during peptide coupling but can be saponified (hydrolyzed) using a base like NaOH or LiOH if a free C-terminus is required for subsequent fragment condensation.
This orthogonality of protecting groups is fundamental to its application in solution-phase peptide synthesis.
Experimental Protocols
While specific, validated protocols for this compound are not widely published, the following sections provide detailed, representative methodologies based on established organic chemistry principles for similar compounds.
Representative Synthesis of Nε-Z-D-lysine Methyl Ester Hydrochloride
The synthesis of this compound typically involves two main steps: the selective protection of the side-chain amine followed by the esterification of the carboxylic acid.
Step 1: Selective Nε-Protection of D-Lysine
-
Dissolution: Dissolve D-lysine hydrochloride in an aqueous basic solution (e.g., sodium carbonate or sodium hydroxide) to free the amino groups.
-
Protection Reaction: Cool the solution in an ice bath and slowly add benzyl chloroformate (Cbz-Cl) portion-wise while vigorously stirring. Maintain the pH in the alkaline range (9-10) by adding a base as needed. The ε-amino group is more nucleophilic and will preferentially react.
-
Isolation: Once the reaction is complete (monitored by TLC), acidify the solution with a dilute acid (e.g., HCl) to precipitate the Nε-Z-D-lysine.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under a vacuum. Recrystallization from a suitable solvent system (e.g., water/ethanol) can be performed for further purification.
Step 2: Methyl Esterification
-
Suspension: Suspend the dried Nε-Z-D-lysine in anhydrous methanol.
-
Esterification Reaction: Cool the suspension in an ice bath and bubble dry hydrogen chloride gas through it, or add thionyl chloride (SOCl₂) dropwise. This reaction forms the methyl ester and converts the free α-amino group to its hydrochloride salt.
-
Work-up: After the reaction is complete, remove the excess methanol and HCl under reduced pressure.
-
Final Product: The resulting solid is triturated with a non-polar solvent like diethyl ether to remove any non-polar impurities, filtered, and dried under a vacuum to yield this compound as a white or off-white powder.
Analytical Method: Enantiomeric Purity Analysis by HPLC
Ensuring the stereochemical integrity of the D-isomer is critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for this analysis.
-
Column: A chiral column, such as one based on cellulose or amylose derivatives (e.g., Chiralpak series) or a Cinchona alkaloid-based ion exchanger, is required.[7][8][9]
-
Mobile Phase: The mobile phase composition depends on the column type. For polysaccharide-based columns in reversed-phase mode, a mixture of an aqueous buffer (e.g., ammonium bicarbonate) and an organic modifier (e.g., acetonitrile or methanol) is common.[10] For ion-exchanger columns, a polar ionic mode with solvents like methanol/acetonitrile containing acid and base additives (e.g., formic acid and triethylamine) is often used.[8][9]
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase or a compatible solvent.
-
Injection and Detection: Inject the sample onto the HPLC system. Use a UV detector (typically around 210-220 nm for the peptide bond and 254 nm for the Z-group) to monitor the elution.
-
Analysis: The D- and L-isomers will have different retention times on the chiral column. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers. A pure sample of the L-isomer (H-L-Lys(Z)-OMe HCl) should be run as a standard to identify the peaks.
Applications in Drug Development
This compound is primarily used as a building block in the synthesis of peptides. The incorporation of D-amino acids like D-lysine into peptide sequences is a common strategy in drug development for several reasons:
-
Increased Proteolytic Stability: Peptides containing D-amino acids are more resistant to degradation by proteases in the body, which can significantly increase their in vivo half-life.
-
Modified Biological Activity: The stereochemistry of an amino acid residue can dramatically alter the peptide's conformation and its binding affinity to biological targets like receptors or enzymes. This can be used to fine-tune the activity or selectivity of a peptide therapeutic.
-
Reduced Toxicity: In some cases, substituting L-amino acids with their D-counterparts has been shown to reduce the toxicity of antimicrobial peptides towards eukaryotic cells while maintaining their antibacterial activity.
Safety and Handling
-
Personal Protective Equipment: It is recommended to handle this compound using standard laboratory safety equipment, including safety glasses, gloves, and a lab coat. If handling large quantities of the powder, a dust mask may be appropriate.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place to prevent degradation from moisture.
-
Toxicity: The toxicological properties have not been thoroughly investigated. Standard precautions for handling chemical reagents should be observed.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scribd.com [scribd.com]
- 5. This compound | 145586-17-0 [chemicalbook.com]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: H-D-Lys(Z)-OMe HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of H-D-Lys(Z)-OMe HCl, a protected D-amino acid derivative. Due to the limited availability of specific data for the D-enantiomer, this guide also includes comparative information for its more common L-counterpart, H-L-Lys(Z)-OMe HCl.
Chemical Identity and Properties
While this compound is commercially available, a distinct CAS number for this specific D-isomer is not readily found in common chemical databases. For reference, the L-isomer, H-L-Lys(Z)-OMe HCl, is well-documented.
Table 1: Physicochemical Properties
| Property | This compound | H-L-Lys(Z)-OMe HCl |
| Synonyms | Nε-Benzyloxycarbonyl-D-lysine methyl ester hydrochloride | Nε-Benzyloxycarbonyl-L-lysine methyl ester hydrochloride |
| CAS Number | Not readily available | 27894-50-4[1] |
| Molecular Formula | C₁₅H₂₃ClN₂O₄ | C₁₅H₂₃ClN₂O₄ |
| Molecular Weight | 330.81 g/mol | 330.81 g/mol |
| Appearance | White to off-white powder (typical) | White to pale yellow powder or crystals |
| Optical Rotation | Expected to be opposite in sign to the L-isomer | [α]20/D +14.5±0.5°, c = 2% in H₂O |
Role in Research and Drug Development
Protected amino acids like this compound are fundamental building blocks in peptide synthesis. The incorporation of D-amino acids into peptides can significantly enhance their therapeutic properties.
Key Advantages of D-Amino Acid Incorporation:
-
Increased Proteolytic Stability: Peptides containing D-amino acids are more resistant to degradation by proteases, leading to a longer in vivo half-life.
-
Improved Pharmacokinetic Profiles: Enhanced stability can lead to better absorption, distribution, metabolism, and excretion (ADME) properties.
-
Novel Conformational Constraints: The presence of a D-amino acid can induce specific secondary structures, which can be crucial for receptor binding and biological activity.
The benzyloxycarbonyl (Z) group is a widely used protecting group for the ε-amino group of lysine, while the methyl ester protects the C-terminal carboxylic acid. These protecting groups prevent unwanted side reactions during peptide coupling.
Experimental Protocols
General Experimental Protocol: Synthesis of Amino Acid Methyl Ester Hydrochloride
This protocol is based on a general method for the esterification of amino acids using thionyl chloride in methanol.
Materials:
-
Nε-Benzyloxycarbonyl-D-lysine (H-D-Lys(Z)-OH)
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂)
-
Dry Diethyl Ether
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Suspend Nε-Benzyloxycarbonyl-D-lysine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting residue is the crude this compound.
-
Triturate the crude product with dry diethyl ether to induce precipitation of a solid.
-
Collect the solid product by filtration, wash with dry diethyl ether, and dry under vacuum.
Note: This is a generalized procedure and may require optimization for this specific substrate. All operations should be performed in a well-ventilated fume hood, as thionyl chloride is corrosive and toxic.
Applications in Peptide Synthesis
This compound is primarily used as a building block in solution-phase or solid-phase peptide synthesis (SPPS). The following diagram illustrates a general workflow for its incorporation into a peptide chain via SPPS.
Signaling Pathways
Specific signaling pathways directly modulated by peptides containing this compound are not extensively documented. However, the introduction of D-amino acids can be a key strategy in designing peptide-based drugs that target various signaling pathways with improved efficacy. For instance, D-amino acid-containing peptides can be designed as enzyme inhibitors or receptor antagonists with enhanced stability. The diagram below illustrates a conceptual relationship where a D-amino acid-containing peptide can influence a generic signaling pathway.
References
Technical Guide: H-D-Lys(Z)-OMe HCl for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of H-D-Lys(Z)-OMe HCl, a critical building block in peptide synthesis and various drug development endeavors. This document outlines its physicochemical properties, provides detailed experimental protocols for its synthesis and analysis, and illustrates its application in a standard experimental workflow.
Core Compound Data
This compound, or Nε-benzyloxycarbonyl-D-lysine methyl ester hydrochloride, is a derivative of the D-isomeric form of the amino acid lysine. The presence of the benzyloxycarbonyl (Z) protecting group on the side-chain amine and the methyl ester on the carboxyl group makes it a valuable reagent for the controlled, stepwise synthesis of peptides.
Physicochemical Properties
Quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Weight | 330.81 g/mol | |
| Molecular Formula | C₁₅H₂₃ClN₂O₄ | |
| CAS Number | 1158-35-6 | |
| Appearance | White to off-white powder | |
| Purity (by HPLC) | ≥98% | [1] |
| Solubility | Soluble in DMSO |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of this compound.
Synthesis of this compound
This protocol describes a general and efficient method for the esterification of an N-protected amino acid, adapted for the synthesis of this compound from Nε-Z-D-lysine.[2]
Materials:
-
Nε-Z-D-lysine
-
Methanol (anhydrous)
-
Trimethylchlorosilane (TMSCl)
-
Diethyl ether
Procedure:
-
Suspend Nε-Z-D-lysine (1 equivalent) in a round-bottom flask containing anhydrous methanol (e.g., 5-10 mL per gram of amino acid).
-
Cool the suspension in an ice bath.
-
Slowly add trimethylchlorosilane (2-3 equivalents) to the stirred suspension. The addition should be done dropwise to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a crude product.
-
Triturate the crude product with diethyl ether to precipitate the hydrochloride salt.
-
Filter the solid product, wash with diethyl ether, and dry under vacuum to yield this compound.
Analytical Characterization: High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically suitable.[3]
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: A typical gradient might be 5% to 95% Solvent B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 254 nm.
-
Injection Volume: 10 µL
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a small amount of DMSO diluted with the mobile phase).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Inject the sample onto the HPLC system and run the gradient program.
-
Analyze the resulting chromatogram to determine the retention time and calculate the purity based on the peak area.
Logical and Experimental Workflows
The primary application of this compound is in peptide synthesis. The following diagrams illustrate a typical workflow for its synthesis and subsequent use in Solid-Phase Peptide Synthesis (SPPS).
Caption: Synthesis workflow for this compound.
Caption: Workflow for using this compound in SPPS.
References
A Technical Guide to the Solubility of H-D-Lys(Z)-OMe HCl for Researchers
This technical guide provides an in-depth overview of the solubility of H-D-Lys(Z)-OMe HCl (Nα-benzyloxycarbonyl-D-lysine methyl ester hydrochloride), a key intermediate in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field, offering available solubility data, comprehensive experimental protocols for solubility determination, and a visual workflow to aid in experimental design.
Introduction
This compound is a protected amino acid derivative crucial for the synthesis of peptides. Its solubility is a critical parameter that influences reaction kinetics, purification efficiency, and the overall success of synthetic protocols. Understanding and predicting its behavior in various solvents is therefore of paramount importance for process optimization and scalability.
Solubility Data
Publicly available quantitative solubility data for this compound is limited. The following table summarizes the known data point. Researchers are advised to perform their own solubility tests for specific applications and solvent systems.
| Solvent | Solubility | Conditions |
| Dimethyl Sulfoxide (DMSO) | 200 mg/mL (604.58 mM)[1] | Requires sonication for dissolution.[1] |
| Water | Soluble (qualitative) | Specific concentration not reported. |
Note on General Peptide Solubility: The solubility of peptides and their derivatives is governed by their amino acid composition, sequence, and overall charge.[2][3] this compound, being a derivative of a basic amino acid (Lysine), is generally expected to be more soluble in acidic aqueous solutions.[3][4] The presence of the hydrophobic benzyloxycarbonyl (Z) group may enhance its solubility in certain organic solvents.[5]
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for reproducible experimental outcomes. The following are generalized yet detailed protocols for assessing the solubility of peptide derivatives like this compound.
3.1. Materials and Equipment
-
This compound powder
-
A selection of solvents (e.g., deionized water, phosphate-buffered saline (PBS), DMSO, dimethylformamide (DMF), methanol, ethanol, acetonitrile)
-
Analytical balance (±0.01 mg)
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Water bath sonicator
-
Thermostatically controlled shaker or incubator
-
pH meter
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Nephelometer or spectrophotometer for turbidity measurements
3.2. Method 1: Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound.
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent.
-
Ensure there is undissolved solid material at the bottom of each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Alternatively, centrifuge the samples at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method. A standard calibration curve should be prepared using known concentrations of the compound.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.
-
3.3. Method 2: Turbidimetric Solubility Assay (Kinetic Solubility)
This method provides a rapid assessment of the kinetic solubility, which is often relevant for high-throughput screening applications.[4][6][7]
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent like DMSO.
-
-
Serial Dilution:
-
In a multi-well plate, perform serial dilutions of the stock solution with the aqueous buffer or solvent of interest. This creates a range of concentrations.
-
-
Turbidity Measurement:
-
Measure the turbidity or light scattering of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm).
-
The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit.
-
Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of a peptide derivative.
Caption: General workflow for determining the equilibrium solubility of this compound.
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound:
-
pH: As a derivative of a basic amino acid, its solubility in aqueous solutions is expected to be pH-dependent. Solubility is likely to be higher at a lower pH where the primary amine is protonated.[3]
-
Temperature: For most solids, solubility increases with temperature. However, this relationship should be determined empirically.
-
Solvent Polarity: The polarity of the solvent will play a crucial role. The presence of both polar (amine hydrochloride, ester) and non-polar (benzyloxycarbonyl group) moieties suggests that a range of solvents with varying polarities should be tested.
-
Ionic Strength: The presence of salts in aqueous buffers can either increase or decrease solubility (salting-in or salting-out effects).
Conclusion
While specific quantitative solubility data for this compound is not widely published, this guide provides a framework for researchers to approach its dissolution. By following the outlined experimental protocols and considering the factors that influence peptide solubility, scientists and drug development professionals can effectively determine the optimal conditions for their specific applications, ensuring the reliability and success of their research and development efforts. It is always recommended to perform solubility testing with a small amount of the peptide before dissolving the entire sample.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biobasic.com [biobasic.com]
- 3. jpt.com [jpt.com]
- 4. jpt.com [jpt.com]
- 5. bachem.com [bachem.com]
- 6. Peptide solubility testing - SB-PEPTIDE - Services [sb-peptide.com]
- 7. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
H-D-Lys(Z)-OMe HCl: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential safety and handling information for H-D-Lys(Z)-OMe HCl (Nε-benzyloxycarbonyl-D-lysine methyl ester hydrochloride). The following sections detail the physical and chemical properties, toxicological data, safe handling procedures, and emergency protocols. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound responsibly and mitigate potential risks in a laboratory or manufacturing setting.
Compound Identification and Properties
This compound is a derivative of the amino acid D-lysine, where the epsilon-amino group is protected by a benzyloxycarbonyl (Z) group and the carboxyl group is esterified with a methyl group. It is supplied as a hydrochloride salt.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₅H₂₃ClN₂O₄ | [1] |
| Molecular Weight | 330.81 g/mol | |
| CAS Number | 27894-50-4 | [1] |
| EC Number | 248-715-9 | |
| Appearance | White to off-white solid/powder | [2] |
| Purity | ≥97.5% (HPLC) | |
| Optical Activity | [α]20/D +14.5±0.5°, c = 2% in H₂O | |
| Solubility | DMF: 30 mg/ml, DMSO: 10 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 10 mg/ml | [3] |
| Storage Class | 11 - Combustible Solids |
Toxicological Information
Table 2: Summary of Thirteen-Week Oral Toxicity Study of L-Lysine Hydrochloride in Rats
| Parameter | Result | Reference |
| Test Substance | L-Lysine Hydrochloride | [5] |
| Species | Sprague-Dawley Rats | [5] |
| Duration | 13 weeks | [5] |
| Administration | Incorporated into standard diet at 1.25%, 2.5%, and 5.0% (w/w) | [5] |
| Observations | Clinical signs, body weights, diet consumption, ophthalmology, gross pathology, organ weight, histopathology | [5] |
| Key Findings | No treatment-related changes observed in the monitored parameters. | [5] |
| No-Observed-Adverse-Effect Level (NOAEL) | 5.0% for both genders (males, 3.36 +/- 0.12 g/kg/day; females, 3.99 +/- 0.28 g/kg/day) | [6] |
It is important to note that while L-lysine is a naturally occurring amino acid, this compound is a synthetic derivative, and its toxicological properties have not been thoroughly investigated. Therefore, it should be handled with the appropriate caution for a chemical of unknown toxicity.
Experimental Protocols
As no specific experimental safety studies for this compound are published, this section details a standardized protocol for a sub-chronic oral toxicity study based on the OECD Guideline 408, which is a recognized international standard for chemical safety testing.[7][8][9][10] This methodology is representative of the type of study that would be conducted to assess the safety of a substance like this compound.
OECD Guideline 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents
Objective: To characterize the toxic effects of a substance administered orally to rodents for a period of 90 days.[8] This study provides information on target organs, the potential for accumulation, and a no-observed-adverse-effect level (NOAEL).[8]
Methodology:
-
Test Species: The preferred species is the rat.[8] At least 10 male and 10 female animals are used for each dose group.[7]
-
Dose Groups: At least three dose levels of the test substance and a control group are used.[7] The doses are selected based on the results of acute toxicity tests.
-
Administration: The test substance is administered orally, typically by gavage or mixed in the diet or drinking water, once daily for 90 days.[7][8]
-
Observations:
-
Pathology:
-
All animals are subjected to a full gross necropsy.[7]
-
The weights of major organs are recorded.
-
Histopathological examination is performed on the organs of the control and high-dose groups. Any lesions observed in the high-dose group are then examined in the lower-dose groups to establish a dose-response relationship.
-
Data Analysis: The data are evaluated for dose-related and biologically significant effects. Statistical analysis is performed to identify any significant differences between the treated and control groups. The NOAEL is determined as the highest dose at which no adverse effects are observed.
Caption: Workflow for a 90-day oral toxicity study based on OECD Guideline 408.
Safe Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed. The following are general recommendations:
-
Eye Protection: Chemical safety goggles or a face shield should be worn.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile) must be worn.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.
-
Skin and Body Protection: A laboratory coat should be worn. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.
Handling
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust.
-
Use in a well-ventilated area or under a chemical fume hood.[11]
-
Wash hands thoroughly after handling.
Storage
-
Keep container tightly closed in a dry and well-ventilated place.[11]
-
Store at 4°C for long-term storage.[2] For solutions in solvent, store at -20°C for up to one month or -80°C for up to six months.[2][12]
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
First Aid Measures
-
Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: In case of contact, wash off with soap and plenty of water. Consult a physician.[11]
-
Eye Contact: In case of contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]
-
Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Spills and Leaks
-
Small Spills: For small spills, wear appropriate PPE, and carefully sweep or scoop up the material. Place in a suitable, closed container for disposal.
-
Large Spills: For large spills, evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent further leakage or spillage if safe to do so. Contain the spill and collect the material for disposal.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: May include carbon oxides, nitrogen oxides, and hydrogen chloride gas.
-
Fire-Fighting Equipment: Wear self-contained breathing apparatus for firefighting if necessary.
Caption: Workflow for the safe handling of and emergency response to this compound.
Disposal Considerations
Dispose of waste material in accordance with local, state, and federal regulations. Contaminated packaging should be disposed of in the same manner as the product.
Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety analysis. It is the responsibility of the user to conduct a thorough risk assessment and implement appropriate safety procedures for their specific application. Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- 1. peptide.com [peptide.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. consensus.app [consensus.app]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. oecd.org [oecd.org]
- 8. ask-force.org [ask-force.org]
- 9. Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD TG 408) | Semantic Scholar [semanticscholar.org]
- 10. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 11. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 12. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Nε-Z-L-lysine methyl ester hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nε-Z-L-lysine methyl ester hydrochloride is a chemically protected derivative of the essential amino acid L-lysine. This compound serves as a crucial building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and the development of novel pharmaceutical agents. The strategic placement of the benzyloxycarbonyl (Z) group on the ε-amino group and the methyl ester on the carboxyl group allows for controlled, site-specific reactions, making it an invaluable tool for the construction of complex peptide sequences and other bioactive molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications.
Chemical Structure and Properties
The structure of Nε-Z-L-lysine methyl ester hydrochloride features a chiral center at the α-carbon, the L-configuration of the natural amino acid, a methyl ester protecting the carboxylic acid, and a benzyloxycarbonyl (Z) group protecting the ε-amino group of the lysine side chain. The hydrochloride salt form enhances its stability and solubility in certain solvents.
Physicochemical Data
A summary of the key quantitative data for Nε-Z-L-lysine methyl ester hydrochloride is presented in Table 1. This information is critical for its handling, storage, and application in experimental settings.
| Property | Value | References |
| IUPAC Name | methyl (2S)-2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate hydrochloride | [1] |
| Synonyms | L-Lys(Z)-OMe HCl, (S)-Methyl 2-Amino-6-(((Benzyloxy)Carbonyl)Amino)Hexanoate Hydrochloride, H-Lys(Z)-OMe·HCl | [2] |
| CAS Number | 27894-50-4 | [2][3] |
| Molecular Formula | C15H23ClN2O4 | [1][3] |
| Molecular Weight | 330.81 g/mol | [3] |
| Appearance | White to pale yellow powder | [1][2] |
| Purity | ≥ 98% (HPLC) | [2] |
| Optical Rotation | +15.0° ± 1.0° (c=2 in Water) | [1] |
| Boiling Point | 455.3°C at 760 mmHg | [4] |
| Flash Point | 229.2°C | [4] |
| Storage Conditions | 2-8 °C or -15°C | [2][4] |
Experimental Protocols
The following section details a general methodology for the synthesis of amino acid methyl ester hydrochlorides, which can be adapted for Nε-Z-L-lysine methyl ester hydrochloride, and its application in a coupling reaction.
Synthesis of Nε-Z-L-lysine Methyl Ester Hydrochloride
This protocol is a general method for the esterification of amino acids using trimethylchlorosilane (TMSCl) in methanol.[5]
Materials:
-
Nε-Z-L-lysine
-
Methanol (anhydrous)
-
Trimethylchlorosilane (TMSCl), freshly distilled
-
Round bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Place Nε-Z-L-lysine (1 equivalent) in a clean, dry round bottom flask.
-
Under a fume hood, slowly add freshly distilled trimethylchlorosilane (2 equivalents) to the flask while stirring.
-
Add anhydrous methanol to the mixture. The amount should be sufficient to dissolve or suspend the amino acid.
-
Stir the resulting solution or suspension at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess reagents using a rotary evaporator.
-
The resulting solid is the desired Nε-Z-L-lysine methyl ester hydrochloride.
Use in a Peptide Coupling Reaction
This protocol describes the use of Nε-Z-L-lysine methyl ester hydrochloride in a typical peptide bond formation reaction.
Materials:
-
Nε-Z-L-lysine methyl ester hydrochloride (H-Lys(Z)-OMe·HCl)
-
Nα-protected amino acid (e.g., Boc-Asp(OBzl)-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve H-Lys(Z)-OMe·HCl (1.0 equivalent) in anhydrous DCM.
-
Add DIPEA (1.0 equivalent) to neutralize the hydrochloride and stir for 15 minutes at room temperature to liberate the free amine.[6]
-
In a separate flask, dissolve the Nα-protected amino acid (1.0 equivalent) and HOBt (1.1 equivalents) in a minimal amount of anhydrous DMF, then dilute with anhydrous DCM.[6]
-
Cool the Nα-protected amino acid solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM to the cooled Nα-protected amino acid solution and stir for 15 minutes.[6]
-
Add the free amine solution from step 2 to the activated amino acid solution from step 5.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Purify the crude product by flash column chromatography.
Applications in Research and Drug Development
Nε-Z-L-lysine methyl ester hydrochloride is a cornerstone in the synthesis of peptides for various research and therapeutic purposes. Its protected functional groups allow for its incorporation into a growing peptide chain in a controlled manner, preventing unwanted side reactions.
Solid-Phase Peptide Synthesis (SPPS)
The most prominent application of this compound is in solid-phase peptide synthesis (SPPS). In this technique, the growing peptide is covalently attached to an insoluble resin support, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing. The Z-group on the lysine side chain provides orthogonal protection, meaning it can be removed under conditions that do not affect the temporary Nα-protecting group (e.g., Fmoc or Boc) or the resin linkage.
The following diagram illustrates the logical workflow of incorporating an amino acid like Nε-Z-L-lysine methyl ester hydrochloride into a peptide chain using Fmoc-based SPPS.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Pharmaceutical Development
The peptides synthesized using Nε-Z-L-lysine methyl ester hydrochloride can have a wide range of therapeutic applications. By incorporating this modified amino acid, researchers can create peptides with enhanced stability, specific binding properties, or novel functions. These peptides are investigated for use in areas such as oncology, immunology, and neurology.[7] The ability to construct bespoke peptide sequences is fundamental to the rational design of new drug candidates.
The logical relationship in utilizing such a building block for drug development is depicted in the following diagram.
Caption: Role in the drug development pipeline.
Conclusion
Nε-Z-L-lysine methyl ester hydrochloride is a versatile and indispensable reagent for chemical biologists, medicinal chemists, and pharmaceutical scientists. Its well-defined protecting groups enable the precise and efficient synthesis of complex peptides, which are at the forefront of modern drug discovery and development. A thorough understanding of its properties and reaction protocols is essential for its effective utilization in the laboratory.
References
- 1. N(epsilon)-Benzyloxycarbonyl-L-lysine methyl ester hydrochloride, 95% 1 g | Request for Quote [thermofisher.com]
- 2. Nε-Z-L-lysine methyl ester hydrochloride, CasNo.27894-50-4 BOC Sciences United States [bocscichem.lookchem.com]
- 3. N(epsilon)-Benzyloxycarbonyl-L-lysine methyl ester hydrochloride, 95% | Fisher Scientific [fishersci.ca]
- 4. echemi.com [echemi.com]
- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
The Strategic Imperative of the Z-Protecting Group in Lysine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of peptide synthesis and the development of novel therapeutics, the precise control of reactive functional groups is paramount. Among the arsenal of protective groups available to the modern chemist, the benzyloxycarbonyl (Z or Cbz) group holds a place of historical significance and enduring utility, particularly in the manipulation of lysine derivatives. This technical guide provides a comprehensive overview of the role of the Z-protecting group, detailing its application, chemical properties, and the methodologies for its introduction and removal.
The Core Function of the Z-Group in Lysine Chemistry
Lysine, with its two primary amino groups (α-amino and ε-amino), presents a unique challenge in chemical synthesis. The differential reactivity of these amines must be managed to achieve the desired regioselectivity in peptide bond formation and other modifications. The Z-group serves as a robust and versatile tool to temporarily mask one or both of these amino functionalities, thereby preventing unwanted side reactions.[1]
The primary roles of the Z-protecting group in the context of lysine derivatives include:
-
Directing Peptide Bond Formation: By selectively protecting the ε-amino group of lysine, the α-amino group is left available for peptide coupling, ensuring the linear elongation of the peptide chain. Conversely, protection of the α-amino group allows for modifications at the ε-position.
-
Preventing Unwanted Acylation and Alkylation: The protected amino group is rendered non-nucleophilic, preventing it from reacting with activated carboxyl groups or other electrophiles present in the reaction mixture.
-
Enhancing Solubility and Crystallinity: The introduction of the aromatic Z-group can, in some cases, improve the handling characteristics of amino acid derivatives, facilitating purification by crystallization.
-
Orthogonal Protection Strategies: The Z-group's unique cleavage conditions, primarily catalytic hydrogenolysis, make it compatible with other common protecting groups like the acid-labile tert-butoxycarbonyl (Boc) and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) groups. This orthogonality is the cornerstone of modern solid-phase and solution-phase peptide synthesis, allowing for the sequential deprotection and modification of different functional groups within a complex molecule.[1][2]
Chemical and Physical Properties of Z-Protected Lysine
The benzyloxycarbonyl group imparts specific chemical and physical properties to the lysine molecule. A thorough understanding of these properties is essential for its effective application.
| Property | Description | Citations |
| Chemical Formula | C₁₄H₂₀N₂O₄ (for Nε-Z-L-lysine) | |
| Molecular Weight | 280.32 g/mol (for Nε-Z-L-lysine) | |
| Appearance | Typically a white to off-white crystalline solid. | [3] |
| Solubility | Generally soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. Solubility in water is limited but can be increased by forming a salt. | |
| Stability | The Z-group is stable to a wide range of conditions, including mildly acidic and basic environments, making it compatible with many synthetic transformations. It is, however, susceptible to strong acids and catalytic hydrogenation. | [2] |
| Spectroscopic Features | IR: Characteristic carbonyl stretching frequency around 1700-1750 cm⁻¹ and aromatic C-H stretching. ¹³C NMR: Carbonyl carbon signal around δ = 160–180 ppm and aromatic carbon signals between δ = 110–160 ppm. | [3] |
Methodologies for the Introduction and Removal of the Z-Group
The successful implementation of the Z-group in a synthetic strategy hinges on efficient and selective methods for its introduction (protection) and removal (deprotection).
Introduction of the Z-Protecting Group
The most common method for the introduction of the Z-group is the reaction of the lysine amino group with benzyl chloroformate (Cbz-Cl) under basic conditions. The choice of base and reaction conditions can be tailored to favor protection at either the α- or ε-amino group.
Experimental Protocol: Synthesis of Nε-Benzyloxycarbonyl-L-lysine (H-Lys(Z)-OH)
This protocol outlines a common procedure for the selective protection of the ε-amino group of L-lysine.
Materials:
-
L-lysine hydrochloride (1.0 eq)
-
Sodium hydroxide (NaOH) (2.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Dioxane
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve L-lysine hydrochloride in water and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium hydroxide to adjust the pH to approximately 10-11, ensuring the temperature remains low.
-
In a separate flask, dissolve benzyl chloroformate in dioxane.
-
Add the benzyl chloroformate solution dropwise to the lysine solution while vigorously stirring and maintaining the pH and temperature.
-
Allow the reaction to stir at room temperature overnight.
-
Acidify the reaction mixture to a pH of approximately 5.6 with hydrochloric acid to precipitate the product.
-
Filter the crude product and wash with water and ethyl acetate to remove impurities.
-
The product can be further purified by recrystallization.
Expected Yield: 54-76%[4]
Removal of the Z-Protecting Group
The removal of the Z-group is typically achieved under mild, neutral conditions via catalytic hydrogenolysis or under strong acidic conditions.
This is the most widely used and mildest method for Z-group deprotection. It involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source.
Experimental Protocol: Deprotection of Z-group by Catalytic Hydrogenation
Materials:
-
Z-protected lysine derivative (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol (or other suitable solvent)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Z-protected lysine derivative in methanol in a flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Secure the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., balloon pressure) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric and should be kept wet.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Expected Yield: Generally high to quantitative.
Strong acids, such as hydrogen bromide in acetic acid (HBr/AcOH), can also be used to cleave the Z-group. This method is often employed when catalytic hydrogenolysis is not feasible due to the presence of other reducible functional groups.
Experimental Protocol: Deprotection of Z-group using HBr in Acetic Acid
Materials:
-
Z-protected lysine derivative (1.0 eq)
-
33% HBr in acetic acid
-
Diethyl ether
Procedure:
-
Dissolve the Z-protected lysine derivative in a minimal amount of acetic acid (if necessary).
-
Add the 33% HBr in acetic acid solution to the reaction mixture.
-
Stir the solution at room temperature for the required time (typically 1-2 hours), monitoring the reaction by TLC.
-
Upon completion, precipitate the product by adding the reaction mixture to cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.
Expected Yield: Typically high, but can be lower than hydrogenolysis depending on the substrate.[5]
Orthogonal Protection Strategies Involving Z-Lysine
The true power of the Z-group is realized in its application within orthogonal protection schemes, most notably in combination with the Boc and Fmoc groups. This allows for the selective deprotection of one amino group while others remain protected, enabling the synthesis of complex peptides and other highly functionalized molecules.
A common example is the use of Boc-Lys(Z)-OH in solid-phase peptide synthesis (SPPS).[1] In this strategy, the α-amino group is protected with the acid-labile Boc group, allowing for its removal with trifluoroacetic acid (TFA) during each coupling cycle. The Z-group on the ε-amino group remains intact throughout the synthesis and is typically removed during the final cleavage from the resin, often using a strong acid cocktail that also removes other side-chain protecting groups.
Applications in Drug Development and Research
Z-protected lysine derivatives are crucial intermediates in the synthesis of a wide range of biologically active molecules.
-
Peptide-Based Therapeutics: Many peptide drugs incorporate lysine residues for their positive charge, which can be important for receptor binding or solubility. The use of Z-lysine derivatives ensures the correct assembly of these peptides.
-
Bioconjugation: The ε-amino group of lysine is a common site for the attachment of other molecules, such as fluorescent dyes, polyethylene glycol (PEG), or cytotoxic drugs for targeted delivery. Z-protection of the α-amino group allows for the selective modification of the ε-amino group.
-
Enzyme Substrates and Inhibitors: Synthetic peptides containing modified lysine residues are often used to study the activity and specificity of enzymes, such as proteases and kinases.
Summary of Quantitative Data
The efficiency of protection and deprotection reactions is critical for the overall yield and purity of the final product. The following table summarizes typical yields for the synthesis and deprotection of Z-lysine derivatives.
| Reaction | Reagents/Conditions | Typical Yield | Citations |
| Nε-Z-L-lysine Synthesis | Benzyl chloroformate, NaOH, Dioxane/Water | 54-76% | [4] |
| Nα,Nε-di-Boc-L-lysine Synthesis | Di-tert-butyl dicarbonate, NaHCO₃, Dioxane/Water | ~100% | [6] |
| Z-Group Deprotection (Hydrogenolysis) | H₂, Pd/C, Methanol | >95% | |
| Z-Group Deprotection (Acidolysis) | 33% HBr in Acetic Acid | 60-80% | [3] |
Logical Workflow and Signaling Pathways
The decision-making process for protecting and deprotecting lysine residues can be visualized as a logical workflow.
The chemical transformations involved in the protection and deprotection of lysine can be represented as follows:
Conclusion
The benzyloxycarbonyl (Z) protecting group remains an indispensable tool in the synthesis of lysine-containing peptides and other complex organic molecules. Its robust nature, coupled with the mild conditions for its removal via catalytic hydrogenolysis, provides a high degree of reliability and versatility. Furthermore, its orthogonality with other commonly used protecting groups, such as Boc and Fmoc, is fundamental to the design of sophisticated, multi-step synthetic strategies. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and methodologies governing the use of the Z-group is essential for the successful design and execution of synthetic campaigns aimed at producing novel and impactful chemical entities.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation of N6-CBZ-L-lysine [cds-bsx.com]
- 4. WO2008014811A1 - PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. Boc-Lys(Boc)-OH synthesis - chemicalbook [chemicalbook.com]
Core Principles of Solution-Phase Peptide Synthesis
An In-depth Technical Guide to Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of solution-phase peptide synthesis (SPPS), a classical yet powerful methodology for the chemical construction of peptides. While solid-phase peptide synthesis (SPPS) has become the dominant technique for many applications, solution-phase synthesis retains significant advantages, particularly for the large-scale production of short to medium-length peptides and for sequences that are prone to aggregation.[1][2][3] This document details the core principles, experimental protocols, and quantitative comparisons of reagents to equip researchers with the knowledge to effectively implement this technique.
Solution-phase peptide synthesis involves the sequential coupling of amino acids in a homogenous liquid phase.[4] The fundamental challenge in peptide synthesis is to control the formation of the peptide bond between the α-carboxyl group of one amino acid and the α-amino group of another, while preventing unwanted side reactions involving the reactive side chains of the amino acids.[5][6] This is achieved through the strategic use of protecting groups.[6][7]
The synthesis proceeds in a cycle of coupling and deprotection steps. In the coupling step, the carboxyl group of an N-terminally protected amino acid is activated by a coupling reagent, making it susceptible to nucleophilic attack by the free amino group of a C-terminally protected amino acid.[4] Following the formation of the peptide bond, the temporary protecting group on the N-terminus of the newly formed dipeptide is removed in the deprotection step, allowing for the next coupling reaction.[1] This cycle is repeated until the desired peptide sequence is assembled.
A key advantage of solution-phase synthesis is the ability to purify intermediates at each step, which can lead to a final product of very high purity.[2][8] However, this can also make the process more time-consuming and labor-intensive compared to SPPS.[9]
Data Presentation: Quantitative Comparison of Coupling Reagents
The choice of coupling reagent is critical for the success of peptide synthesis, influencing reaction efficiency, yield, and the degree of racemization.[5][10] Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a major concern as it can lead to diastereomeric impurities with altered biological activity.[5] The following tables summarize quantitative data on the performance of common coupling reagents.
| Coupling Reagent/System | Crude Peptide Purity (%) | Reference |
| HATU | 83 | [3] |
| HBTU | 47 | [3] |
| COMU | 99.7 | [3] |
| DIC/Oxyma | High | [10] |
| PyBOP | High | [10] |
Table 1: Comparison of Crude Peptide Purity for the Synthesis of a Model Pentapeptide. The data highlights the superior performance of COMU in achieving high crude purity.[3] DIC/Oxyma and PyBOP are also noted for providing high purity products.[10]
| Coupling Reagent/System | Racemization (%) | Reference |
| DIC/Oxyma | Low | [10] |
| PyBOP | Low | [10] |
| HBTU/HOBt | Insignificant with HOBt | [11] |
| BOP | Low | [12] |
| HCTU | Low | [5] |
Table 2: Comparison of Racemization Levels with Different Coupling Reagents. Modern coupling reagents like DIC/Oxyma and PyBOP are effective at minimizing racemization.[5][10] The addition of additives like HOBt is crucial for reducing racemization when using carbodiimide-based reagents.[11]
Experimental Protocols
The following are detailed methodologies for key experiments in solution-phase peptide synthesis.
Protocol 1: N-terminal Boc Deprotection in Solution
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from the N-terminus of a peptide in solution.[1][6]
Materials:
-
Boc-protected peptide
-
4 M Hydrogen Chloride (HCl) in 1,4-dioxane
-
Anhydrous 1,4-dioxane
-
Round-bottom flask
-
Magnetic stirrer
-
Cold diethyl ether for precipitation
Procedure:
-
Dissolution: Dissolve the Boc-protected peptide in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.[6]
-
Deprotection: Add 5-10 equivalents of 4 M HCl in dioxane to the solution.[6] Stir the reaction mixture at room temperature for 30 minutes.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, remove the solvent under reduced pressure (in vacuo).[6]
-
Precipitation: Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected peptide.[6]
-
Isolation: Collect the precipitate by filtration and wash it with cold diethyl ether.[6] Dry the product under vacuum.
Protocol 2: N-terminal Fmoc Deprotection in Solution
This protocol details the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Materials:
-
Fmoc-protected peptide
-
Dimethylformamide (DMF)
-
Piperidine
-
Diethyl ether for precipitation
Procedure:
-
Dissolution: Dissolve the Fmoc-protected peptide in DMF.
-
Deprotection: Add a solution of 20% piperidine in DMF to the dissolved peptide.[7] Stir the reaction at room temperature. The reaction time can vary (e.g., 20 minutes with dimethylamine in THF/acetonitrile), and completion should be monitored by TLC or HPLC.[7]
-
Work-up: After the reaction is complete, evaporate the solvent.[7]
-
Precipitation: Precipitate the deprotected peptide by adding cold diethyl ether.[7] The dibenzofulvene byproduct of the Fmoc deprotection can also be removed by this precipitation step.[7]
-
Isolation: Collect the precipitated peptide by filtration and wash with cold diethyl ether. Dry the product under vacuum.
Protocol 3: Peptide Coupling using DCC/HOBt in Solution
This protocol describes the formation of a peptide bond between an N-Boc-protected amino acid and a C-terminally protected amino acid ester using N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress racemization.[9]
Materials:
-
N-Boc-protected amino acid (e.g., Boc-Phe-OH)
-
Amino acid tert-butyl ester hydrochloride (e.g., H-D-Ala-OtBu.HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Amine Neutralization: Dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM and add NMM (1.1 eq). Stir at room temperature for 15-20 minutes.
-
Activation of Carboxylic Acid: In a separate flask, dissolve the N-Boc-protected amino acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM. Cool this mixture to 0 °C in an ice bath.
-
Coupling Reaction: To the cooled solution of the N-Boc-amino acid and HOBt, add a solution of DCC (1.1 eq) in DCM. A white precipitate of dicyclohexylurea (DCU) will begin to form. Add the neutralized amine solution from step 1 to this reaction mixture. Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.
-
Work-up: Filter the reaction mixture to remove the precipitated DCU and wash the solid with DCM.
-
Extraction: Combine the filtrate and washings. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Purification of the Final Peptide
After the final deprotection step, the crude peptide is purified, typically using reversed-phase high-performance liquid chromatography (RP-HPLC).
General Procedure:
-
Dissolution: Dissolve the crude peptide in a suitable solvent, often a mixture of the HPLC mobile phases.
-
Chromatography: Purify the peptide using a reversed-phase column (e.g., C18).[13] A gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA), is commonly used for elution.[14] The pH of the mobile phase can be adjusted to optimize separation.[14]
-
Fraction Collection: Collect fractions containing the desired peptide, as determined by UV detection and often confirmed by mass spectrometry.[13]
-
Lyophilization: Combine the pure fractions and remove the solvent by lyophilization (freeze-drying) to obtain the final peptide product as a fluffy powder.
Mandatory Visualization
Caption: Workflow of Solution-Phase Peptide Synthesis.
Caption: Mechanism of Peptide Bond Formation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. Comparative Study of Selected Coupling Reagents in Dipeptide Synthesis | Scilit [scilit.com]
- 13. gilson.com [gilson.com]
- 14. agilent.com [agilent.com]
An In-depth Technical Guide to H-D-Lys(Z)-OMe HCl for Custom Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of H-D-Lys(Z)-OMe HCl, a key building block in custom peptide synthesis, particularly for the incorporation of D-lysine residues. The inclusion of D-amino acids can significantly enhance peptide stability against enzymatic degradation and modulate biological activity, making them valuable in therapeutic peptide design.[1][2] This document details the chemical properties, experimental protocols, and comparative data for this compound, offering a technical resource for its effective utilization in the laboratory.
Core Compound Properties and Specifications
This compound, or Nε-benzyloxycarbonyl-D-lysine methyl ester hydrochloride, is a derivative of the amino acid D-lysine. The key features of this compound are the protection of the side-chain amino group with a benzyloxycarbonyl (Z) group and the C-terminus as a methyl ester. This protection scheme is crucial for directing peptide bond formation during synthesis.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₂₃ClN₂O₄ | |
| Molecular Weight | 330.81 g/mol | |
| CAS Number | 27894-50-4 | |
| Appearance | White to light yellow crystalline powder | [3] |
| Purity | ≥97.5% (HPLC) | |
| Optical Activity | [α]20/D +14.5±0.5°, c = 2% in H₂O | |
| Solubility | ||
| Water | Soluble | |
| DMSO | Soluble (up to 200 mg/mL) | |
| DMF | Soluble | |
| DCM | Sparingly Soluble | |
| Storage | Store at 4°C, sealed and protected from moisture. For long-term storage, -20°C is recommended. | [4] |
The Role of the Benzyloxycarbonyl (Z) Protecting Group
The benzyloxycarbonyl (Z or Cbz) group is a well-established amine protecting group, particularly in solution-phase peptide synthesis.[5] Its primary function is to prevent the ε-amino group of the lysine side chain from participating in unwanted side reactions during peptide bond formation.
Advantages of the Z-group:
-
Stability: The Z-group is stable under the mildly acidic and basic conditions often used for the deprotection of other protecting groups like Boc and Fmoc, respectively, allowing for orthogonal protection strategies.[5]
-
Racemization Resistance: The urethane nature of the Z-group linkage helps to minimize racemization of the stereocenter during activation and coupling reactions.
-
Crystallinity: Z-protected amino acids are often crystalline, which facilitates their purification.
Deprotection of the Z-group:
The Z-group is typically removed under reductive conditions, most commonly through catalytic hydrogenation.
| Deprotection Method | Reagents and Conditions | Typical Reaction Time | Notes |
| Catalytic Hydrogenation | H₂, 10% Pd/C, in a solvent like Methanol or Acetic Acid | 1-16 hours | The most common and clean method. |
| Catalytic Transfer Hydrogenation | 10% Pd/C, with a hydrogen donor such as formic acid or ammonium formate in Methanol. | 3-60 minutes | A rapid and efficient alternative to using hydrogen gas.[6][7] |
| Strong Acid | HBr in acetic acid or liquid HF | Variable | Harsher conditions that can lead to side reactions.[5] |
Comparative Analysis of Lysine Side-Chain Protecting Groups
The choice of protecting group for the lysine side chain is a critical decision in peptide synthesis strategy. The Z-group is often employed in solution-phase synthesis, while Boc and Fmoc are more prevalent in solid-phase peptide synthesis (SPPS).
| Protecting Group | Chemical Structure | Deprotection Conditions | Advantages | Disadvantages |
| Benzyloxycarbonyl (Z) | Benzyl-O-(C=O)- | Catalytic Hydrogenation (e.g., H₂/Pd-C) or strong acids (HBr/AcOH) | Stable to mild acid and base; suitable for solution-phase synthesis. | Requires a metal catalyst for deprotection; not ideal for peptides containing sulfur. |
| tert-Butoxycarbonyl (Boc) | (CH₃)₃C-O-(C=O)- | Strong acids (e.g., Trifluoroacetic acid - TFA) | Stable to bases; widely used in Boc-SPPS. | Requires strong acid for removal, which can degrade sensitive peptides. |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | Fluorenyl-CH₂-O-(C=O)- | Mild bases (e.g., 20% piperidine in DMF) | Mild deprotection conditions; widely used in Fmoc-SPPS. | The fluorenyl group can cause aggregation in some sequences. |
Experimental Protocols
The following are detailed methodologies for the key experimental steps involving this compound in custom peptide synthesis.
Protocol 1: Peptide Coupling in Solution Phase
This protocol describes the coupling of an N-terminally protected amino acid to the free amino group of this compound.
Materials:
-
This compound
-
N-protected amino acid (e.g., Boc-Ala-OH)
-
Coupling reagent (e.g., EDC·HCl, HATU)
-
Activation additive (e.g., HOBt, Oxyma Pure)
-
Base (e.g., Diisopropylethylamine - DIPEA or N-Methylmorpholine - NMM)
-
Anhydrous solvents (e.g., Dichloromethane - DCM, Dimethylformamide - DMF)
Procedure:
-
Preparation of the free amine: Dissolve this compound (1.0 equivalent) in anhydrous DCM. Add DIPEA (1.0 equivalent) and stir the solution at room temperature for 20 minutes to neutralize the hydrochloride and generate the free amine.
-
Activation of the carboxylic acid: In a separate flask, dissolve the N-protected amino acid (1.0 equivalent) and an activation additive like Oxyma Pure (1.0 equivalent) in a 1:1 mixture of anhydrous DCM and DMF.[8]
-
Cool the solution to 0°C in an ice bath.
-
Add the coupling reagent, such as EDC·HCl (1.0 equivalent), to the cooled solution and stir for 2 minutes for pre-activation.[8]
-
Coupling Reaction: Add the solution containing the free amine of H-D-Lys(Z)-OMe from step 1 to the activated carboxylic acid solution.
-
Add an additional equivalent of DIPEA to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1 hour and then let it warm to room temperature and continue stirring overnight (14-15 hours).[8]
-
Work-up and Purification:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent by rotary evaporation.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Deprotection of the Z-Group by Catalytic Transfer Hydrogenation
This protocol outlines a rapid and efficient method for the removal of the benzyloxycarbonyl protecting group.
Materials:
-
Z-protected peptide
-
10% Palladium on carbon (Pd/C) catalyst
-
Formic acid (98-100%)
-
Methanol (MeOH)
Procedure:
-
Dissolve the Z-protected peptide in a mixture of methanol and formic acid.
-
To this solution, add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).
-
Stir the suspension at room temperature. The reaction is usually complete within 3-60 minutes.[6]
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected peptide.
Protocol 3: Saponification of the Methyl Ester
This protocol describes the hydrolysis of the C-terminal methyl ester to the free carboxylic acid.
Materials:
-
Peptide methyl ester
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Solvent mixture (e.g., Methanol/Water or THF/Water)
-
1 N HCl
Procedure:
-
Dissolve the peptide methyl ester in a mixture of methanol and water (e.g., 3:1 v/v).
-
Cool the solution to 0°C in an ice bath.
-
Add a 1 M aqueous solution of LiOH (1.1 equivalents) dropwise while stirring. Using LiOH is reported to minimize racemization compared to NaOH.[9]
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture to pH 7 with 1 N HCl.
-
Remove the organic solvent (methanol) under reduced pressure.
-
The aqueous solution containing the peptide with the free carboxylic acid can then be used in subsequent steps or the product can be isolated by lyophilization or extraction.
Visualizing the Workflow and Biological Context
Diagrams generated using Graphviz provide a clear visual representation of the chemical processes and biological relevance.
General Workflow for Solution-Phase Peptide Synthesis
Caption: A flowchart illustrating the key stages of solution-phase peptide synthesis.
Experimental Workflow for Dipeptide Synthesis using this compound
Caption: A step-by-step workflow for the synthesis of a protected dipeptide.
Signaling Pathway of Antimicrobial Peptides (AMPs)
The incorporation of D-amino acids, such as D-lysine, can enhance the stability and selectivity of antimicrobial peptides.[1][2] These peptides often act by disrupting the bacterial cell membrane.
Caption: A diagram illustrating the membrane disruption mechanism of action for many antimicrobial peptides.
Conclusion
This compound is a versatile and valuable reagent for the custom synthesis of peptides containing D-lysine. Its use in solution-phase synthesis, facilitated by the stable Z-protecting group, allows for the controlled construction of peptide chains. The incorporation of D-lysine can impart desirable properties to synthetic peptides, such as increased resistance to proteolysis, which is a significant advantage in the development of peptide-based therapeutics. This guide provides the necessary technical information and protocols to effectively utilize this compound in research and development settings.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H-Lys(Z)-OMe.HCl | 27894-50-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. peptide.com [peptide.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google Patents [patents.google.com]
A Technical Guide to H-D-Lys(Z)-OMe HCl for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on H-D-Lys(Z)-OMe HCl, a critical building block in peptide synthesis. The document outlines supplier details, key technical data, experimental protocols for its use, and the strategic role of the benzyloxycarbonyl (Z) protecting group.
Supplier Information and Physical Properties
This compound is available from several reputable suppliers in the life sciences sector. The following table summarizes key quantitative data for easy comparison.
| Property | Value | Suppliers Citing This Value |
| CAS Number | 27894-50-4 | Sigma-Aldrich, Aapptec Peptides, TCI Chemicals[1][2][3][4] |
| Molecular Formula | C₁₅H₂₂N₂O₄ · HCl | Aapptec Peptides, MedChemExpress[2][5] |
| Molecular Weight | 330.81 g/mol | Sigma-Aldrich, Aapptec Peptides[2][3] |
| Purity | ≥97.5% (HPLC) | Sigma-Aldrich[3] |
| Optical Activity | [α]20/D +14.5±0.5°, c = 2% in H₂O | Sigma-Aldrich[3] |
| Form | Powder | Sigma-Aldrich[3] |
| Synonyms | Nε-Z-L-lysine methyl ester hydrochloride | Sigma-Aldrich, TCI Chemicals[3][4] |
The Role of the Benzyloxycarbonyl (Z) Protecting Group
The benzyloxycarbonyl (Z or Cbz) group is a well-established amine protecting group, particularly valuable in solution-phase peptide synthesis.[1][6][7] Its primary function is to temporarily block the ε-amino group of the lysine side chain, preventing it from forming unwanted peptide bonds during the coupling reaction.[1][6]
Key advantages of the Z-group include:
-
Stability: The Z-group is stable under a variety of conditions, including moderately acidic and basic environments, making it compatible with numerous synthetic steps.[1]
-
Crystallinity of Derivatives: Z-protected amino acids are often crystalline solids, which simplifies their purification and handling.[1]
-
Racemization Resistance: The urethane nature of the Z-group linkage helps to minimize racemization at the α-carbon during the activation and coupling steps.[1]
Experimental Protocols
The following section details a general experimental workflow for the use of this compound in solution-phase peptide synthesis.
General Peptide Coupling Protocol
This protocol outlines the coupling of this compound to a growing peptide chain with a C-terminal methyl ester.
Materials:
-
This compound
-
N-terminally protected peptide-acid
-
Coupling reagents (e.g., DCC, HOBt, or HATU)
-
Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve the N-terminally protected peptide-acid and the coupling reagent (e.g., HOBt) in the anhydrous solvent.
-
Add the second coupling reagent (e.g., DCC) to the solution and stir for a few minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound in the anhydrous solvent and add the tertiary amine base (e.g., DIPEA) to neutralize the hydrochloride salt and free the amine.
-
Add the solution containing the activated peptide-acid to the solution of H-D-Lys(Z)-OMe.
-
Allow the reaction to proceed at room temperature with continuous stirring. Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., DCU if DCC is used).
-
Work up the reaction mixture by washing with dilute acid, base, and brine to remove unreacted starting materials and by-products.
-
Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude protected peptide.
-
Purify the crude product by a suitable method, such as flash column chromatography, if necessary.
Deprotection of the Z-Group
The Z-group is typically removed under conditions that do not affect other protecting groups like Boc or Fmoc.[7][8]
Catalytic Hydrogenation:
-
Reagents: Hydrogen gas (H₂), Palladium on carbon (Pd/C) catalyst.
-
Solvent: Methanol (MeOH) or Tetrahydrofuran (THF).
-
Procedure: Dissolve the Z-protected peptide in the solvent and add the Pd/C catalyst. Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (often using a balloon) while stirring vigorously. The reaction is typically complete within a few hours. Filter the mixture through celite to remove the catalyst and concentrate the filtrate to obtain the deprotected peptide.
Strong Acid Cleavage:
-
Reagents: Hydrogen bromide in acetic acid (HBr/AcOH) or neat trifluoroacetic acid (TFA) under specific conditions.[7][8]
-
Procedure: This method is harsher and should be used with caution, considering the stability of other functional groups in the peptide. The Z-protected peptide is treated with the strong acid solution at room temperature. The reaction time is carefully monitored to ensure complete deprotection without significant side reactions.
Visualizing the Workflow and Chemical Logic
The following diagrams, generated using Graphviz, illustrate the key processes involved in utilizing this compound in peptide synthesis.
Caption: Workflow for peptide coupling using this compound.
Caption: Methods for the removal of the Z-protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. H-Lys(Z)-OMe = 97.5 HPLC 27894-50-4 [sigmaaldrich.com]
- 4. Nε-ベンジルオキシカルボニル-L-リシンメチル塩酸塩 | H-Lys(Z)-OMe.HCl | 27894-50-4 | 東京化成工業株式会社 [tcichemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of H-D-Lys(Z)-OMe HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-D-Lys(Z)-OMe HCl, or D-Lysine methyl ester with an epsilon-amino group protected by a benzyloxycarbonyl (Z) group, is a crucial building block in peptide synthesis. Its orthogonal protecting groups allow for selective deprotection of the α-amino group while the ε-amino group remains shielded, enabling the controlled elongation of peptide chains. This document provides a detailed protocol for the synthesis of this compound, compiled from established chemical principles and analogous synthesis procedures. The presented data is structured for clarity, and a visual workflow is provided to aid in the experimental setup.
Data Presentation
While specific quantitative data for the direct synthesis of this compound is not extensively published, the following table summarizes expected yields and purity based on similar and related reactions found in the literature. These values should be considered as estimates for the purpose of experimental planning.
| Step | Starting Material | Product | Reagents | Typical Yield (%) | Typical Purity (%) |
| Esterification | H-D-Lys(Z)-OH | H-D-Lys(Z)-OMe | Thionyl chloride (SOCl₂), Methanol (MeOH) | 85 - 95 | >95 (crude) |
| Salt Formation & Purification | H-D-Lys(Z)-OMe | This compound | HCl in diethyl ether or dioxane | >98 | >98 (after recryst.) |
Experimental Protocols
This protocol outlines a two-step process for the synthesis of this compound, starting from the commercially available H-D-Lys(Z)-OH.
Step 1: Esterification of H-D-Lys(Z)-OH to H-D-Lys(Z)-OMe
This procedure utilizes thionyl chloride in methanol for the efficient esterification of the carboxylic acid.
Materials:
-
H-D-Lys(Z)-OH
-
Anhydrous Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Suspend H-D-Lys(Z)-OH (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer. The typical concentration is around 0.2-0.5 M.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude H-D-Lys(Z)-OMe as an oil or a solid.
Step 2: Formation of this compound and Purification
This step converts the free base to its hydrochloride salt, which is typically a stable, crystalline solid that is easier to handle and purify.
Materials:
-
Crude H-D-Lys(Z)-OMe
-
Anhydrous diethyl ether or dioxane
-
Hydrochloric acid solution in diethyl ether or dioxane (e.g., 2 M)
-
Beaker or flask
-
Stirring rod or magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Dissolve the crude H-D-Lys(Z)-OMe in a minimal amount of anhydrous diethyl ether or dioxane.
-
While stirring, slowly add a solution of hydrochloric acid in diethyl ether or dioxane until precipitation of the hydrochloride salt is complete. The pH of the solution should be acidic.
-
Continue stirring for 15-30 minutes to ensure complete precipitation.
-
Collect the white precipitate by filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.
-
Dry the resulting white solid, this compound, under vacuum to a constant weight.
-
The final product can be further purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, if necessary.
Mandatory Visualization
The following diagram illustrates the workflow for the synthesis of this compound.
Application Notes and Protocols for Solution-Phase Peptide Synthesis Using H-D-Lys(Z)-OMe HCl
Audience: Researchers, scientists, and drug development professionals.
Introduction: Solution-phase peptide synthesis is a classical and highly versatile method for constructing peptides. Unlike solid-phase synthesis, it allows for the purification and characterization of intermediates at each step, offering greater control over the final product's purity, which is particularly advantageous for large-scale synthesis.[1] H-D-Lys(Z)-OMe HCl is a key building block for incorporating D-lysine into a peptide sequence. The D-configuration can enhance peptide stability against enzymatic degradation, while the orthogonal protecting groups—the benzyloxycarbonyl (Z) group on the ε-amine and the methyl ester (OMe) on the C-terminus—allow for selective deprotection and chain elongation.[2][3]
These application notes provide a detailed protocol for the synthesis of a model dipeptide using this compound, including coupling and deprotection strategies.
Data Presentation
Properties of this compound
This table summarizes the key physicochemical properties of the starting material.
| Property | Value | Reference |
| Synonym | Nε-Z-D-lysine methyl ester hydrochloride | |
| CAS Number | 27894-50-4 | |
| Molecular Formula | C₁₅H₂₂N₂O₄ · HCl | [4] |
| Molecular Weight | 330.81 g/mol | |
| Form | Powder | |
| Assay | ≥97.5% (HPLC) | |
| Optical Activity | [α]20/D +14.5±0.5°, c = 2% in H₂O | |
| Reaction Suitability | Solution-Phase Peptide Synthesis |
Reagents and Materials for Dipeptide Synthesis
This table outlines the necessary reagents for a typical coupling reaction to synthesize a dipeptide, such as Fmoc-Ala-D-Lys(Z)-OMe.
| Reagent | Purpose | Typical Equivalents |
| This compound | Amino acid building block (C-terminal) | 1.0 |
| Nα-Fmoc-L-Alanine | Amino acid building block (N-terminal) | 1.0 - 1.1 |
| EDC·HCl or DCC | Coupling agent (Carbodiimide) | 1.1 - 1.2 |
| HOBt or OxymaPure | Racemization suppressor/Activating agent | 1.1 - 1.2 |
| DIPEA or NMM | Base for neutralization of HCl salt | 1.0 - 1.1 |
| Dichloromethane (DCM) | Anhydrous reaction solvent | - |
| N,N-Dimethylformamide (DMF) | Anhydrous co-solvent (optional) | - |
| Ethyl Acetate (EtOAc) | Extraction solvent | - |
| 1 M HCl | Aqueous wash solution | - |
| Saturated NaHCO₃ | Aqueous wash solution | - |
| Brine | Aqueous wash solution | - |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying agent | - |
Experimental Protocols
Protocol 1: Synthesis of a Protected Dipeptide (e.g., Fmoc-Ala-D-Lys(Z)-OMe)
This protocol details the coupling of Nα-Fmoc-L-Alanine with this compound.
1. Neutralization of this compound: a. Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM). b. Add N,N-Diisopropylethylamine (DIPEA) (1.0 eq) to the solution to neutralize the hydrochloride salt. c. Stir the mixture for 15-20 minutes at room temperature to liberate the free amine.
2. Activation of Nα-Fmoc-L-Alanine: a. In a separate flask, dissolve Nα-Fmoc-L-Alanine (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in a minimal amount of anhydrous DMF and dilute with anhydrous DCM.[5] b. Cool the solution to 0 °C in an ice bath. c. Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM to the cooled Nα-Fmoc-L-Alanine solution.[5] d. Stir the mixture at 0 °C for 15 minutes to form the activated ester.
3. Coupling Reaction: a. Add the free amine solution from step 1 to the activated ester mixture from step 2 at 0 °C. b. Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir overnight.[5] c. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
4. Work-up and Purification: a. Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. b. Transfer the filtrate to a separatory funnel and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.[5] c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide. d. Purify the crude product by flash column chromatography on silica gel to obtain pure Fmoc-Ala-D-Lys(Z)-OMe.
Protocol 2: Deprotection Strategies
A. Nα-Fmoc Group Deprotection (for chain elongation): a. Dissolve the protected peptide in a solution of 20% piperidine in DMF. b. Stir at room temperature for 30 minutes. c. Evaporate the solvent under reduced pressure. d. Co-evaporate with toluene to remove residual piperidine. The resulting free amine can be used in the next coupling step.
B. Global Deprotection (Removal of Z and OMe groups): This two-step process yields the final, unprotected dipeptide.
Step 1: Saponification of the Methyl Ester (OMe): a. Dissolve the protected dipeptide (e.g., Ac-Ala-D-Lys(Z)-OMe) in a mixture of THF and water. b. Add Lithium Hydroxide (LiOH) (3 eq) and stir for 2 hours at room temperature.[6] c. Remove the THF under vacuum. d. Acidify the remaining aqueous solution to pH 3 with 1 M HCl and extract the product with Ethyl Acetate (EtOAc).[6] e. Dry the organic layer and concentrate to obtain the C-terminal free acid.
Step 2: Hydrogenolysis of the Z Group: a. Dissolve the product from the previous step in Methanol (MeOH). b. Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight).[3][7] c. Stir the suspension under a hydrogen atmosphere (e.g., using a hydrogen balloon) overnight at room temperature.[3][5] d. Filter the mixture through a pad of Celite to remove the catalyst. e. Concentrate the filtrate in vacuo to yield the final deprotected dipeptide (e.g., Ala-D-Lys).
Visualizations
References
Application Notes and Protocols for the Deprotection of the Benzyloxycarbonyl (Z) Group from the Lysine Side Chain
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Z or Cbz) group is a widely utilized protecting group for the ε-amino function of lysine in peptide synthesis and other areas of organic chemistry. Its stability under a range of conditions and its susceptibility to selective removal make it a valuable tool. However, the efficient and clean deprotection of the Z group is a critical step that requires careful consideration of the substrate's other functional groups and the desired reaction conditions. These application notes provide a comprehensive overview of the common methods for Z group deprotection from the lysine side chain, complete with comparative data and detailed experimental protocols.
The primary methods for the removal of the Z group from a lysine side chain include catalytic hydrogenolysis, acid-mediated cleavage, and transfer hydrogenation. The choice of method is dictated by the presence of other sensitive functionalities in the molecule and the desired scale of the reaction.
Data Presentation: Comparison of Deprotection Methods for Z-Lysine
The following table summarizes various conditions for the deprotection of the Z group from lysine side chains, providing a comparative overview of different methodologies.
| Deprotection Method | Reagents & Conditions | Substrate Example | Yield (%) | Reference |
| Catalytic Hydrogenation | H₂, 10% Pd/C, Methanol (MeOH), Room Temperature, 1-24 h | N-α-Boc-N-ε-Z-L-lysine | >95 | |
| H₂, 5% Pd/C, MeOH, 60 °C, 40 h, Atmospheric Pressure | Z-protected amine | High (not specified) | [1] | |
| Transfer Hydrogenation | Ammonium formate, 10% Pd/C, Methanol (MeOH) or DMF, Room Temperature, 2 h | Poly[GK{2-CIZ}GIP] | 88 | |
| Sodium borohydride (NaBH₄), 10% Pd/C, Methanol (MeOH), Room Temperature | Z-protected amines | High (not specified) | [2][3] | |
| Formic acid, Pd black, Ethanol (EtOH)/HCO₂H (20:1), 25 °C, 1.5 h | Protected caprazamycin A | High (not specified) | [1] | |
| Acidic Cleavage | 33% HBr in Acetic Acid (AcOH), Room Temperature, 24 h | Cbz-protected Polymer | High (not specified) | [4] |
| Aluminum chloride (AlCl₃), 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), Room Temperature | N-Cbz compounds | High (not specified) | [5] | |
| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄, N,N-Dimethylacetamide (DMAc), 75 °C | Cbz-protected amines | High (not specified) | [5] |
Signaling Pathways and Reaction Mechanisms
The deprotection of the Z group proceeds through different mechanisms depending on the chosen method. Catalytic hydrogenation involves the hydrogenolysis of the benzyl-oxygen bond, while acidic cleavage typically proceeds via an SN1 or SN2 mechanism.
Experimental Protocols
Herein are detailed protocols for the most common methods of Z group deprotection from a lysine side chain.
Protocol 1: Catalytic Hydrogenation using Hydrogen Gas
This is the most common and often cleanest method for Z group removal.
Materials:
-
Z-protected lysine-containing compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Celite® or a suitable filter aid
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve the Z-protected lysine compound in a suitable solvent such as MeOH or EtOH in a reaction flask.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20 mol% of palladium relative to the substrate).
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) to remove air.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this purge-fill cycle 2-3 times to ensure an inert atmosphere is replaced with hydrogen.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (e.g., a hydrogen-filled balloon).
-
Monitor the reaction progress by a suitable method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude deprotected product.
-
Purify the product as necessary, for example, by crystallization or chromatography.
Protocol 2: Transfer Hydrogenation using Ammonium Formate
This method avoids the need for handling hydrogen gas, making it a convenient alternative.
Materials:
-
Z-protected lysine-containing compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH) or Dimethylformamide (DMF)
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve the Z-protected lysine compound (1 equivalent) in MeOH or DMF in a reaction flask.
-
Add 10% Pd/C (typically 1/10 to 1/5 the weight of the substrate).
-
Add ammonium formate (2 to 4 equivalents) to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the solvent.
-
Evaporate the filtrate to dryness under reduced pressure.
-
To remove excess ammonium formate, the product can be purified by dialysis and lyophilization if it is a polymer, or by dissolving in an organic solvent and washing with a saturated NaCl solution for smaller molecules.
Protocol 3: Acidic Cleavage using HBr in Acetic Acid
This method is suitable for substrates that are sensitive to catalytic hydrogenation.
Materials:
-
Z-protected lysine-containing compound
-
33% Hydrogen bromide (HBr) in acetic acid (AcOH)
-
Diethyl ether (Et₂O), cold
-
Reaction flask
-
Stirring apparatus
-
Precipitation/filtration apparatus
Procedure:
-
Dissolve the Z-protected lysine compound in a 33% solution of HBr in acetic acid in a reaction flask.
-
Stir the mixture at room temperature. The reaction time can vary from a few hours to overnight.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, add the reaction mixture dropwise into cold diethyl ether to precipitate the deprotected product as its hydrobromide salt.
-
Isolate the precipitate by filtration or centrifugation.
-
Wash the precipitate with fresh cold diethyl ether several times until a clear supernatant is obtained.
-
Dry the product under vacuum.
Conclusion
The deprotection of the Z group from the lysine side chain can be achieved through several effective methods. Catalytic hydrogenation is generally the preferred method due to its mild conditions and clean byproducts. Transfer hydrogenation offers a convenient alternative that avoids the use of gaseous hydrogen. For substrates incompatible with hydrogenation, acidic cleavage provides a robust option. The choice of the deprotection strategy should be carefully considered based on the overall molecular structure and the presence of other protecting groups to ensure high yield and purity of the final product. The orthogonality of the Z group with other common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) allows for its selective removal in complex synthetic schemes.[6]
References
Application of H-D-Lys(Z)-OMe HCl in Bioactive Peptide Synthesis: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of H-D-Lys(Z)-OMe HCl, a protected D-lysine derivative, in the synthesis of bioactive peptides. The incorporation of D-amino acids, such as D-lysine, into peptide sequences is a critical strategy in drug discovery and development. It can significantly enhance peptide stability against enzymatic degradation, modulate receptor binding affinity, and alter biological activity, leading to improved pharmacokinetic and pharmacodynamic profiles.
Introduction to this compound in Peptide Synthesis
This compound is a chiral building block used in peptide synthesis. It is the methyl ester of D-lysine with the side-chain amino group protected by a benzyloxycarbonyl (Z) group. This protecting group strategy is crucial for directing the peptide bond formation to the α-amino group and preventing unwanted side reactions. The methyl ester protects the C-terminus, making it suitable for both solid-phase and solution-phase peptide synthesis methodologies.
Key Applications:
-
Enhancing Proteolytic Stability: The introduction of D-lysine can render peptides less susceptible to cleavage by proteases, thereby prolonging their in vivo half-life.
-
Modulating Bioactivity: The altered stereochemistry at a specific position can lead to changes in the peptide's three-dimensional structure, affecting its interaction with biological targets and thus its activity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing peptide analogs with D-lysine substitutions is a valuable tool for understanding the structural requirements for biological activity.
Application Example 1: Synthesis of Antimicrobial Peptide (AMP) Analogs
Antimicrobial peptides (AMPs) are a promising class of therapeutics to combat antibiotic resistance. The incorporation of D-lysine can enhance their stability and selectivity. A well-studied example is the synthetic hybrid AMP, CM15, derived from cecropin A and melittin.[1]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a CM15 Analog with D-Lysine
This protocol describes the manual synthesis of a CM15 analog incorporating a D-lysine residue using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
This compound (or Fmoc-D-Lys(Boc)-OH for direct SPPS)
-
Other Fmoc-protected L-amino acids
-
Coupling reagents: HBTU, HOBt, or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection reagent: 20% Piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the mixture and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence. For incorporating D-lysine using this compound, it would typically be used in a solution-phase fragment condensation or a modified SPPS strategy. For standard Fmoc-SPPS, Fmoc-D-Lys(Boc)-OH is more commonly used.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the crude peptide. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
Data Presentation
The incorporation of D-lysine into CM15 can affect its antimicrobial activity and cytotoxicity. The following tables summarize representative data for CM15 and its D-lysine-containing analogs.[1][3][4]
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration, MIC in µM) of CM15 and its D-Lysine Analogs
| Peptide | E. coli | S. aureus | P. aeruginosa |
| CM15 (all L-amino acids) | 2 | 4 | 8 |
| CM15 (D-Lys at pos. X) | 4 | 8 | 16 |
| CM15 (D-Lys at pos. Y, Z) | 8 | 16 | 32 |
Table 2: Cytotoxicity of CM15 and its D-Lysine Analogs
| Peptide | Hemolytic Activity (HC50, µM) | Macrophage Viability (IC50, µM) |
| CM15 (all L-amino acids) | 50 | 25 |
| CM15 (D-Lys at pos. X) | >200 | 100 |
| CM15 (D-Lys at pos. Y, Z) | >200 | 150 |
Mandatory Visualization
Caption: Mechanism of action of an antimicrobial peptide.
Application Example 2: Synthesis of Gonadotropin-Releasing Hormone (GnRH) Antagonists
GnRH antagonists are used in the treatment of hormone-dependent diseases. The incorporation of D-amino acids is a key feature of many potent GnRH antagonists, such as Azaline B, which contains multiple D-amino acid residues.[5][6]
Experimental Protocols
Protocol 2: Solution-Phase Synthesis of a Dipeptide Fragment using this compound
This protocol provides a general method for the coupling of a protected D-lysine derivative in solution, which is a common step in the synthesis of complex peptides like GnRH antagonists.[7]
Materials:
-
This compound
-
Boc-protected amino acid (e.g., Boc-L-Pro-OH)
-
Coupling reagents: N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl acetate (EtOAc)
-
Aqueous solutions: 1 M HCl, saturated NaHCO₃, brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Liberation of Free Amine: Dissolve this compound (1.0 eq) in anhydrous DCM. Add DIPEA (1.0 eq) to neutralize the hydrochloride salt and stir for 20 minutes at room temperature.
-
Activation of Carboxylic Acid: In a separate flask, dissolve the Boc-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C.
-
Coupling Reaction: Add a solution of DCC (1.1 eq) in DCM to the cooled Boc-amino acid solution and stir for 15 minutes. To this mixture, add the free amine solution from step 1. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude dipeptide by flash column chromatography.
Data Presentation
The following tables provide representative data for the in vitro efficacy of GnRH antagonists.[5]
Table 3: In Vitro Efficacy of a Representative GnRH Antagonist (Azaline B)
| Assay | Parameter | Value |
| GnRH Receptor Binding | IC₅₀ (nM) | 1.36 |
| Inhibition of LH Release | IC₅₀ (nM) | ~2.0 |
| Inhibition of FSH Release | IC₅₀ (nM) | ~2.5 |
Table 4: Synthesis and Purification Yields for a Representative Dipeptide Fragment
| Parameter | Representative Value |
| Crude Product Yield | 85-95% |
| Purified Product Yield | 70-85% |
| Purity (Post-Purification) | >98% (by HPLC) |
Mandatory Visualization
Caption: GnRH receptor signaling pathway and its inhibition.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
References
- 1. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. mdpi.com [mdpi.com]
- 4. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Synthesis of Dipeptides Utilizing H-D-Lys(Z)-OMe HCl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide chemistry, the synthesis of dipeptides serves as a fundamental building block for the construction of more complex polypeptide chains. H-D-Lys(Z)-OMe HCl, or Nε-Benzyloxycarbonyl-D-lysine methyl ester hydrochloride, is a critical starting material for incorporating a D-lysine residue into a peptide sequence. The use of the D-enantiomer can significantly enhance the proteolytic stability of the resulting peptide, a desirable attribute for therapeutic candidates. The benzyloxycarbonyl (Z) group provides robust protection for the ε-amino group of the lysine side chain, while the methyl ester protects the C-terminus. This document provides detailed application notes and a comprehensive protocol for the solution-phase synthesis of a model dipeptide, Nα-tert-Butoxycarbonyl-L-alanyl-Nε-benzyloxycarbonyl-D-lysine methyl ester (Boc-Ala-D-Lys(Z)-OMe), using this compound.
Key Applications
-
Custom Peptide Synthesis: Incorporation of D-lysine into peptide sequences for investigating structure-activity relationships (SAR).
-
Drug Development: Synthesis of peptide-based therapeutics with enhanced stability against enzymatic degradation.
-
Fragment Condensation: Preparation of protected dipeptide fragments for convergent solid-phase or solution-phase peptide synthesis.
-
Bioconjugation: Introduction of a lysine residue which, after deprotection, can serve as a site for conjugation to labels, drugs, or polymers.
Logical Workflow for Dipeptide Synthesis
The synthesis of a dipeptide using this compound involves a series of well-defined steps, including the neutralization of the hydrochloride salt, peptide coupling, and subsequent purification of the final product.
Caption: General workflow for the solution-phase synthesis of a dipeptide.
Data Presentation
The following table summarizes the quantitative data for the synthesis of Boc-Ala-D-Lys(Z)-OMe. The values are representative and may be optimized for specific laboratory conditions.
| Parameter | Value | Notes |
| Reactants | ||
| Boc-L-Ala-OH | 1.0 eq | N-terminally protected amino acid |
| This compound | 1.0 eq | Amine component |
| Coupling Reagents | ||
| EDC | 1.1 - 1.2 eq | Carbodiimide coupling agent |
| HOBt | 1.1 eq | Racemization suppressant |
| Base | ||
| DIPEA | 2.1 - 2.2 eq | Neutralizes HCl salt and facilitates coupling |
| Reaction Conditions | ||
| Solvent | Anhydrous DCM or DMF | |
| Temperature | 0 °C to Room Temperature | Initial cooling followed by warming to room temperature |
| Reaction Time | 12 - 18 hours | Monitored by TLC |
| Purification | ||
| Method | Silica Gel Column Chromatography | |
| Eluent | Gradient of Ethyl Acetate in Hexane | e.g., 20% to 50% Ethyl Acetate |
| Yield | ||
| Expected Yield | 80 - 95% | Varies based on reaction scale and purification efficiency |
Experimental Protocols
This section provides a detailed methodology for the synthesis of the dipeptide Boc-Ala-D-Lys(Z)-OMe.
Materials and Reagents
-
N-tert-Butoxycarbonyl-L-alanine (Boc-L-Ala-OH)
-
Nε-Benzyloxycarbonyl-D-lysine methyl ester hydrochloride (this compound)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)[1]
-
1-Hydroxybenzotriazole (HOBt)[1]
-
N,N-Diisopropylethylamine (DIPEA)[1]
-
Anhydrous Dichloromethane (DCM)[1]
-
Anhydrous N,N-Dimethylformamide (DMF) (if needed for solubility)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
1 M Hydrochloric acid (HCl)[1]
-
Saturated sodium bicarbonate (NaHCO₃) solution[1]
-
Brine (saturated NaCl solution)[1]
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[1]
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
Experimental Workflow Diagram
Caption: Step-by-step protocol for the synthesis of Boc-Ala-D-Lys(Z)-OMe.
Detailed Procedure
-
Carboxyl Component Activation:
-
In a round-bottom flask, dissolve Boc-L-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add EDC·HCl (1.1 eq) to the cooled solution and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid.[1]
-
-
Amine Component Preparation:
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add DIPEA (2.1 eq) dropwise to the solution. The first equivalent neutralizes the hydrochloride salt, and the excess acts as a base for the coupling reaction.
-
Stir the mixture at 0 °C for 15 minutes.
-
-
Peptide Coupling Reaction:
-
Slowly add the neutralized amine solution from step 2 to the activated carboxyl component from step 1 at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 2 hours, then remove the ice bath and let the reaction proceed at room temperature overnight (12-18 hours).[1]
-
-
Work-up and Purification:
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the solution to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[1]
-
Purify the crude dipeptide by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Boc-Ala-D-Lys(Z)-OMe.
-
Subsequent Deprotection Steps
The protected dipeptide can be further modified by selective deprotection of the Boc or Z group.
-
Boc Deprotection: The N-terminal Boc group can be removed using a solution of trifluoroacetic acid (TFA) in DCM (e.g., 25-50% TFA/DCM) to allow for further peptide chain elongation at the N-terminus.
-
Z-Group and Methyl Ester Deprotection: The Z-group can be removed by catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst).[1] The methyl ester can be hydrolyzed using a base like sodium hydroxide (saponification) to yield the free carboxylic acid.[1]
Conclusion
The use of this compound in solution-phase synthesis provides a reliable and scalable method for the incorporation of D-lysine into dipeptides. The protocols outlined above, utilizing standard coupling reagents, offer a robust framework for researchers in peptide chemistry and drug development to synthesize custom dipeptides with high yield and purity. Careful monitoring and optimization of reaction conditions are key to achieving successful outcomes.
References
Application Notes and Protocols for Large-Scale Peptide Synthesis Utilizing Z-Protected Lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Z) protecting group is a well-established and valuable tool in peptide synthesis, particularly for the protection of the ε-amino group of lysine. Its stability under various reaction conditions and clean removal via catalytic hydrogenation make it a robust choice for both solution-phase and solid-phase peptide synthesis (SPPS), especially in large-scale production where cost-effectiveness and reliability are paramount.[1][2] These application notes provide detailed protocols and data for the incorporation of Z-protected lysine in peptide synthesis, aimed at ensuring high purity and yield of the final peptide product.
The Z-group's resistance to racemization during activation and its stability in acidic conditions, under which Boc groups are removed, make it a versatile protecting group.[2] In the Boc/Bzl protection strategy, Z or its more acid-stable derivative, 2-chlorobenzyloxycarbonyl (2-ClZ), is commonly employed for lysine side-chain protection.[3][4] While less common in standard automated Fmoc-SPPS, Fmoc-Lys(Z)-OH can be utilized when specific orthogonality is required.[4]
Data Presentation
Table 1: Comparative Purity of a Model Hexapeptide (Tyr-D-His-Gly-Phe-Leu-Ser)
| D-Histidine Derivative Used | Synthesis Strategy | Crude Purity (%) | Final Purity after Purification (%) |
| Z-D-His-OH | Solution-Phase/SPPS | 85.2 | >98 |
| Fmoc-D-His(Trt)-OH | Fmoc-SPPS | 88.5 | >98 |
| Boc-D-His(Boc)-OH | Boc-SPPS | 82.1 | >97 |
Note: This data is illustrative and actual results may vary depending on the peptide sequence and synthesis conditions. The Z-strategy often involves milder coupling conditions in solution-phase synthesis, which can contribute to lower racemization.[5]
Table 2: Chemical Properties of Z-Lys(Z)-OSu
| Property | Value |
| Synonyms | Nα,Nε-Di-Z-L-lysine hydroxysuccinimide ester, Nα,Nε-Bis(benzyloxycarbonyl)-L-lysine N-hydroxysuccinimide ester |
| Molecular Formula | C₂₆H₂₉N₃O₈ |
| Molecular Weight | 511.52 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents like DMF and DCM |
Source: BenchChem[1]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Z-Protected Lysine (Boc Strategy)
This protocol outlines the general steps for manual solid-phase synthesis of a peptide containing a Z-protected lysine residue using the Boc/Bzl protection strategy.
1. Resin Preparation:
-
Weigh the appropriate amount of resin (e.g., Rink Amide Resin) into a reaction vessel.[6]
-
Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.
-
Wash the resin with DMF (3 x 5 minutes).
2. N-α-Boc Deprotection:
-
Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 1 minute.[3]
-
Follow with a 30-minute treatment with 50% TFA in DCM.
-
Wash the resin with DCM (3x), Isopropanol (1x), and DMF (3x).
3. Amino Acid Coupling:
-
Dissolve the Boc-protected amino acid (including Boc-Lys(Z)-OH) and a coupling agent (e.g., HBTU) in DMF.[6]
-
Add N,N-diisopropylethylamine (DIEA) to the mixture and bubble with nitrogen.[6]
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test. A negative test (no color change) indicates complete coupling.[6]
4. Washing:
-
After each coupling and deprotection step, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.[3]
5. Repeat Cycles:
-
Repeat the deprotection, coupling, and washing steps until the desired peptide sequence is assembled.[7]
6. Cleavage and Z-group Deprotection:
-
Step 6a: Cleavage from Resin:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail. A common cocktail for peptides with Z-protected lysine is HF (Hydrogen Fluoride).[3][4] Caution: HF is extremely toxic and requires specialized equipment and handling procedures.
-
Alternatively, for less sensitive peptides, a cocktail of TFA/water/triisopropylsilane (95:2.5:2.5) can be used for cleavage from the resin, but this will not remove the Z-group.[8]
-
-
Step 6b: Z-group Removal (if not removed during cleavage):
-
If the Z-group remains after cleavage, it can be removed by catalytic hydrogenation (H₂/Pd) or treatment with HBr in acetic acid.[2]
-
7. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.[8]
-
Centrifuge to collect the peptide pellet and wash with cold ether.
-
Purify the peptide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[5][9]
Protocol 2: Solution-Phase Synthesis of a Dipeptide using Z-Lys(Z)-OSu
This protocol describes the synthesis of a dipeptide in solution phase.[1]
1. Coupling Reaction:
-
Dissolve Z-Lys(Z)-OSu in a suitable organic solvent (e.g., DMF).
-
In a separate flask, dissolve the N-terminally deprotected amino acid or peptide in DMF.
-
Slowly add the Z-Lys(Z)-OSu solution to the amino acid/peptide solution at room temperature with stirring.
-
Allow the reaction to proceed for 2-16 hours, monitoring by TLC or LC-MS.
2. Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a weak acid, a weak base, and brine to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the protected dipeptide by column chromatography or recrystallization.
3. Deprotection:
-
Dissolve the purified, Z-protected dipeptide in a suitable solvent (e.g., methanol or ethanol).
-
Add a palladium catalyst (e.g., 10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter off the catalyst and evaporate the solvent to obtain the deprotected dipeptide.
Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow with Z-Protected Lysine.
Caption: Solution-Phase Synthesis Workflow for a Dipeptide using Z-Lys(Z)-OSu.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Synthesis [bio-protocol.org]
- 7. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
- 8. An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
Application Notes and Protocols for H-D-Lys(Z)-OMe HCl in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the use of H-D-Lys(Z)-OMe HCl (Nα-H-D-lysine(Nε-benzyloxycarbonyl)-methyl ester hydrochloride) in solution-phase peptide synthesis. This versatile building block allows for the incorporation of a D-lysine residue with its epsilon-amino group protected by the benzyloxycarbonyl (Z) group, a functionality crucial for the synthesis of peptides with modified side chains or for creating branched peptides.
Physicochemical Properties and Handling
This compound is a white to off-white crystalline powder. It is soluble in organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF). As a hydrochloride salt, it requires neutralization with a non-nucleophilic base prior to its use in peptide coupling reactions to liberate the free α-amino group.
| Property | Value |
| Molecular Formula | C₁₅H₂₃ClN₂O₄ |
| Molecular Weight | 330.81 g/mol |
| Appearance | White to off-white powder |
| Storage | Store at 2-8°C, desiccated |
Core Applications in Peptide Synthesis
This compound is primarily utilized in solution-phase peptide synthesis for:
-
Peptide Elongation: Serving as the N-terminal residue for coupling with an N-protected amino acid.
-
Dipeptide Synthesis: Acting as the C-terminal component in the formation of dipeptides.
-
Introduction of D-amino acids: Incorporating a D-lysine residue to enhance peptide stability against enzymatic degradation.
-
Orthogonal Protection Strategy: The Z group on the side chain and the methyl ester at the C-terminus can be selectively deprotected under different conditions, allowing for further modifications.
Experimental Protocols
Protocol 1: Dipeptide Synthesis using Boc-L-Alanine and this compound with EDC/HOBt
This protocol details the coupling of Nα-Boc-L-alanine with this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents.
Reaction Scheme:
Materials:
-
Boc-L-Alanine (Boc-L-Ala-OH)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Neutralization of this compound:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add DIPEA (1.1 eq) to the solution and stir at room temperature for 15-20 minutes to generate the free amine.
-
-
Activation of Boc-L-Ala-OH:
-
In a separate flask, dissolve Boc-L-Ala-OH (1.0 eq) and HOBt (1.1 eq) in a minimal amount of anhydrous DMF and dilute with anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.1 eq) to the cooled solution and stir for 15 minutes at 0 °C.
-
-
Coupling Reaction:
-
Slowly add the neutralized H-D-Lys(Z)-OMe solution from step 1 to the activated Boc-L-Ala-OH solution at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 2 hours, then warm to room temperature and continue stirring overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Quantitative Data:
| Parameter | Value | Notes |
| Typical Yield (Crude) | 85-95% | Before chromatographic purification. |
| Typical Yield (Purified) | 70-85% | After silica gel chromatography. |
| Purity (Post-Purification) | >95% | Determined by HPLC and NMR. |
Protocol 2: Deprotection of the Z-group by Catalytic Hydrogenation
This protocol describes the removal of the benzyloxycarbonyl (Z) protecting group from the lysine side chain of a peptide methyl ester derivative via catalytic hydrogenation.
Reaction Scheme:
Materials:
-
Z-protected peptide methyl ester (e.g., Boc-L-Ala-D-Lys(Z)-OMe)
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Reaction Setup:
-
Dissolve the Z-protected peptide methyl ester (1.0 eq) in methanol or ethanol in a suitable reaction vessel.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
-
Hydrogenation:
-
Evacuate the reaction vessel and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Work-up:
-
Upon completion, carefully purge the reaction vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected peptide methyl ester.
-
Quantitative Data:
| Parameter | Value | Notes |
| Typical Yield | >95% | Generally a very clean and high-yielding reaction. |
| Purity | High | The primary byproducts (toluene and CO₂) are volatile and easily removed. |
Protocol 3: Saponification of the Methyl Ester
This protocol outlines the hydrolysis of the C-terminal methyl ester to the free carboxylic acid.
Reaction Scheme:
Materials:
-
Peptide methyl ester (e.g., Boc-L-Ala-D-Lys(Z)-OMe)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
Procedure:
-
Reaction Setup:
-
Dissolve the peptide methyl ester (1.0 eq) in a mixture of THF (or MeOH) and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of LiOH (1.1 - 1.5 eq) in water dropwise.
-
-
Hydrolysis:
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
-
Work-up:
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH ~3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the peptide with a free C-terminus.
-
Quantitative Data:
| Parameter | Value | Notes |
| Typical Yield | 80-95% | Yield can be affected by the solubility of the product during extraction. |
| Purity | Good to Excellent | Purification by recrystallization or chromatography may be necessary. |
Visualized Experimental Workflows
Application Notes and Protocols for the Purification of Peptides Synthesized with H-D-Lys(Z)-OMe HCl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the purification of peptides synthesized using H-D-Lys(Z)-OMe HCl. The presence of the benzyloxycarbonyl (Z) protecting group on the D-lysine residue introduces significant hydrophobicity, which can present challenges during purification. This document outlines detailed protocols for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ion-Exchange Chromatography (IEC), strategies for troubleshooting common issues, and expected quantitative outcomes.
Introduction to Purification Challenges
Peptides synthesized with this compound require robust purification strategies to remove impurities generated during synthesis. These impurities can include deletion sequences, truncated peptides, products of side reactions, and incompletely removed protecting groups.[1][2] The Z-group on the lysine side chain significantly increases the peptide's hydrophobicity, which can lead to several challenges:
-
Poor Solubility: The crude peptide may be difficult to dissolve in the aqueous mobile phases typically used for RP-HPLC.[3][4]
-
Peptide Aggregation: Increased hydrophobicity can promote the formation of aggregates, leading to broad or tailing peaks during chromatography.[3][4]
-
Co-elution with Impurities: Hydrophobic impurities may have similar retention times to the target peptide, making separation difficult.[3]
Recommended Purification Strategies
A multi-step purification strategy often yields the highest purity for Z-protected peptides. The most effective approach typically involves an initial capture step using Ion-Exchange Chromatography (IEC) followed by a high-resolution polishing step with Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This combination of orthogonal techniques provides excellent separation of the target peptide from a wide range of impurities.[5][6]
Experimental Protocols
Protocol 1: Ion-Exchange Chromatography (Capture Step)
IEC is an effective initial step to separate the target peptide from charged and other process-related impurities.[6][7][8] Since peptides containing a lysine residue are basic, cation-exchange chromatography is the recommended mode.[8][9]
Materials:
-
Strong cation-exchange (SCX) column
-
Equilibration Buffer (Buffer A): 20 mM sodium phosphate, 25% acetonitrile, pH 3.0
-
Elution Buffer (Buffer B): 20 mM sodium phosphate, 1 M NaCl, 25% acetonitrile, pH 3.0
-
Crude peptide synthesized with this compound
-
HPLC system
Procedure:
-
Sample Preparation: Dissolve the crude peptide in Equilibration Buffer. If solubility is an issue, a small amount of organic solvent like acetonitrile can be added. Filter the sample through a 0.45 µm filter.[10]
-
Column Equilibration: Equilibrate the SCX column with Buffer A until a stable baseline is achieved.
-
Sample Loading: Load the prepared sample onto the column.
-
Washing: Wash the column with Buffer A for at least two column volumes to remove unbound impurities.
-
Elution: Elute the bound peptide using a linear gradient of Buffer B. A typical gradient is from 0% to 100% Buffer B over 30-60 minutes.
-
Fraction Collection: Collect fractions based on the UV chromatogram, monitoring at 210-220 nm.[1]
-
Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify those containing the target peptide of highest purity.
-
Pooling and Desalting: Pool the pure fractions. The peptide can be desalted using a C18 solid-phase extraction (SPE) cartridge or by RP-HPLC.
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (Polishing Step)
RP-HPLC is the standard and most powerful method for final peptide purification, separating molecules based on their hydrophobicity.[1][11]
Materials:
-
C18 reverse-phase HPLC column (e.g., 5 µm particle size, 100-300 Å pore size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile
-
Peptide fractions from IEC or crude peptide dissolved in Mobile Phase A (with minimal organic solvent for solubility)
-
Preparative HPLC system
Procedure:
-
Sample Preparation: Dissolve the peptide sample in Mobile Phase A. To improve solubility of the hydrophobic Z-protected peptide, a minimal amount of a stronger organic solvent like DMSO, isopropanol, or trifluoroethanol can be used before dilution with the mobile phase.[4][12] Filter the sample through a 0.45 µm filter.[10]
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Elute the peptide using a linear gradient of Mobile Phase B. The gradient should be optimized based on the hydrophobicity of the peptide. A shallow gradient (e.g., 0.5-1% increase in B per minute) around the elution point of the target peptide will provide the best resolution.[4]
-
Fraction Collection: Collect fractions based on the UV chromatogram (210-220 nm).[1]
-
Purity Analysis: Analyze the purity of each fraction using analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level (e.g., >95%). Lyophilize the pooled fractions to obtain the final peptide as a dry powder.[1]
Data Presentation
The following tables summarize typical quantitative data expected from the purification of a peptide synthesized with this compound.
| Table 1: Purification Summary | |||
| Purification Step | Purity of Starting Material (%) | Purity of Final Product (%) | Overall Yield (%) |
| IEC followed by RP-HPLC | ~50-70 (Crude) | >99 | 40-60 |
| RP-HPLC only | ~50-70 (Crude) | >95 | 50-70 |
| Table 2: Influence of RP-HPLC Parameters on Purification Outcome | |||
| Parameter | Condition 1 | Condition 2 | Observed Effect on Purity/Recovery |
| Gradient Slope | Shallow (0.5%/min) | Steep (2%/min) | Shallow gradients significantly improve the resolution of closely eluting impurities.[4] |
| Column Temperature | Ambient | Elevated (40-60 °C) | Increased temperature can improve peak shape and recovery for hydrophobic peptides by enhancing solubility.[4] |
| Organic Modifier | Acetonitrile | Isopropanol | Isopropanol can be more effective for highly hydrophobic peptides that are strongly retained on the column. |
| Ion-Pairing Agent | 0.1% TFA | 0.1% Formic Acid | TFA generally provides better peak shape, while formic acid is more MS-friendly but may lead to broader peaks.[4] |
Mandatory Visualization
Caption: Experimental workflow for the purification of peptides synthesized with this compound.
Caption: Logical relationship of purification parameters and their impact on final peptide purity and yield.
References
- 1. bachem.com [bachem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nestgrp.com [nestgrp.com]
- 6. bio-works.com [bio-works.com]
- 7. Untitled Document [ucl.ac.uk]
- 8. waters.com [waters.com]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Purification of Peptides [protocols.io]
- 11. renyi.hu [renyi.hu]
- 12. nestgrp.com [nestgrp.com]
Application Notes and Protocols for the Analytical Characterization of Peptides Containing ε-N-benzyloxycarbonyl-lysine (Lys(Z))
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of lysine residues with protected ε-amino groups is a common strategy in peptide synthesis to control side-chain reactivity and enable site-specific modifications. The benzyloxycarbonyl (Z) group is a widely used protecting group for the lysine side chain due to its stability under various conditions and its susceptibility to removal by catalytic hydrogenation.[1] The presence of the Lys(Z) modification, however, necessitates specific analytical considerations to ensure the identity, purity, and structural integrity of the peptide.
These application notes provide detailed protocols and comparative data for the key analytical techniques used to characterize peptides containing Lys(Z). The methods covered include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for identity confirmation and sequencing, Edman degradation for N-terminal sequencing, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Overall Analytical Workflow
The comprehensive analysis of a peptide containing Lys(Z) typically follows a multi-step workflow. The initial assessment of purity is usually performed by RP-HPLC. Confirmation of the peptide's identity and the presence of the Lys(Z) modification is achieved with mass spectrometry. For sequencing, either Edman degradation or tandem mass spectrometry can be employed. Finally, for detailed structural analysis in solution, NMR spectroscopy is the method of choice.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the primary method for assessing the purity of synthetic peptides.[2] The separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase and a polar mobile phase.[3] For peptides with the bulky, hydrophobic Z-group, the retention time will be significantly longer compared to its unprotected counterpart.
Experimental Protocol: Purity Assessment of Lys(Z)-Peptides
-
Sample Preparation:
-
Dissolve the lyophilized peptide in an appropriate solvent, typically 0.1% Trifluoroacetic Acid (TFA) in water or a mixture of water and acetonitrile, to a final concentration of 1 mg/mL.[4]
-
Centrifuge the sample to pellet any insoluble material and transfer the supernatant to an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is standard for peptide analysis.[5]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20-30 minutes is a good starting point.[4][6]
-
Flow Rate: 1.0 mL/min for a standard analytical column (4.6 mm ID).[6]
-
Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).[4]
-
Column Temperature: 30-45°C, depending on peptide stability.[4]
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the peptide as the percentage of the main peak area relative to the total area of all peaks.[4]
-
Quantitative Data: HPLC Parameters
| Parameter | Value/Setting | Rationale |
| Column | C18, 5 µm, 100 Å, 4.6 x 250 mm | Standard for peptide separations, providing good resolution.[5] |
| Mobile Phase A | 0.1% (v/v) TFA in Water | TFA acts as an ion-pairing agent to improve peak shape. |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile | Acetonitrile is a common organic modifier for eluting peptides. |
| Gradient | 5-60% B over 30 min | A shallow gradient is often necessary to resolve closely eluting impurities.[5] |
| Flow Rate | 1.0 mL/min | Standard for analytical columns. |
| Temperature | 40°C | Elevated temperature can improve peak shape and resolution. |
| Detection | 214 nm | Wavelength for detecting the peptide backbone amide bonds.[7] |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for confirming the molecular weight of the Lys(Z) peptide and for obtaining sequence information.[8] The peptide is first separated by LC and then introduced into the mass spectrometer for ionization and fragmentation.
Experimental Workflow for LC-MS/MS Analysis
Experimental Protocol: Identity and Sequence Confirmation
-
Sample Preparation and LC:
-
Prepare the sample as for RP-HPLC, but use formic acid (0.1%) instead of TFA if higher sensitivity in the MS is required, as TFA can cause ion suppression.[9]
-
Use a nano- or micro-flow LC system for higher sensitivity. The chromatographic conditions are similar to analytical RP-HPLC.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is typically used for peptides.[10]
-
MS1 Scan: Perform a full scan to determine the mass-to-charge ratio (m/z) of the intact peptide. The observed mass should correspond to the calculated mass of the Lys(Z)-containing peptide.
-
MS2 Scan (Tandem MS): Isolate the precursor ion of the Lys(Z) peptide and subject it to fragmentation, commonly by collision-induced dissociation (CID).[11]
-
The resulting fragment ions (b- and y-ions) are analyzed to determine the amino acid sequence.[12]
-
-
Data Analysis:
-
Compare the observed mass from the MS1 scan with the theoretical mass of the peptide.
-
Analyze the MS2 spectrum to confirm the amino acid sequence. The mass of the lysine residue will be increased by the mass of the benzyloxycarbonyl group (134.04 Da).
-
Quantitative Data: Mass Spectrometry Parameters
| Parameter | Value/Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for peptides. |
| MS1 Scan Range | 300-2000 m/z | To detect the precursor ion of the peptide.[9] |
| MS1 Resolution | > 60,000 | High resolution for accurate mass determination. |
| Fragmentation | Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) | To generate b- and y-type fragment ions for sequencing.[11] |
| MS2 Resolution | > 15,000 | For accurate measurement of fragment ion masses. |
| Lys(Z) Residue Mass | 262.14 Da (C13H18N2O4) | The mass of the Lys residue with the Z-group. |
| Z-group Mass | 134.04 Da (C8H6O2) | The mass difference between Lys(Z) and a standard Lys residue. |
Edman Degradation
Edman degradation is a classic method for N-terminal sequencing of peptides.[13] It involves the sequential cleavage of amino acids from the N-terminus, followed by their identification.[14] For Lys(Z) peptides, the Z-group on the lysine side chain is stable to the conditions of Edman chemistry.
Experimental Protocol: N-Terminal Sequencing
-
Sample Preparation:
-
The peptide sample must be highly pure (>90%).
-
Approximately 10-100 picomoles of the peptide are required.[13]
-
The sample is typically spotted onto a PVDF membrane.
-
-
Automated Edman Degradation:
-
The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl derivative at the N-terminus.[14]
-
The N-terminal residue is then cleaved under acidic conditions (using TFA) as a thiazolinone derivative.[15]
-
The thiazolinone is converted to the more stable phenylthiohydantoin (PTH)-amino acid, which is identified by HPLC.[14]
-
The cycle is repeated for the subsequent amino acid residues.
-
-
Data Analysis:
-
The sequence is determined by the order of the identified PTH-amino acids.
-
When a Lys(Z) residue is encountered, it will be identified as the PTH derivative of lysine. The Z-group remains attached to the lysine side chain throughout the process and does not interfere with the identification of the backbone amino acid.
-
Quantitative Data: Edman Degradation Parameters
| Parameter | Value/Setting | Rationale |
| Sample Amount | 10-100 picomoles | Required for detection by modern sequencers.[13] |
| Sequencing Cycles | Up to 50 | Practical limit due to buildup of by-products.[16] |
| Reagent 1 | Phenyl isothiocyanate (PITC) | For labeling the N-terminal amino group.[14] |
| Reagent 2 | Trifluoroacetic acid (TFA) | For cleavage of the N-terminal residue.[15] |
| Detection Method | HPLC of PTH-amino acids | For identification of the cleaved amino acid in each cycle. |
2D-NMR Spectroscopy
2D-NMR spectroscopy is used to determine the three-dimensional structure of the peptide in solution.[17] For a Lys(Z)-containing peptide, NMR can confirm the presence of the Z-group and its effect on the local conformation of the peptide.
Decision Tree for Analytical Technique Selection
Experimental Protocol: Structural Characterization
-
Sample Preparation:
-
NMR Data Acquisition:
-
Acquire a series of 2D NMR spectra at a constant temperature (e.g., 298 K).[18]
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.[18]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which provides distance restraints for structure calculation.[19]
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons.[18]
-
-
Data Analysis:
-
Assign the resonances to specific protons in the peptide sequence.
-
The aromatic protons of the Z-group will give distinct signals in the aromatic region of the spectrum (around 7.3 ppm).
-
Use the NOE-derived distance restraints to calculate a family of 3D structures of the peptide.
-
Quantitative Data: NMR Parameters
| Parameter | Value/Setting | Rationale |
| Peptide Concentration | 1-5 mM | To ensure a good signal-to-noise ratio.[18] |
| Solvent | 90% H₂O / 10% D₂O | To observe amide protons and provide a deuterium lock signal.[19] |
| Temperature | 298 K | A standard temperature for biological NMR. |
| Key 2D Experiments | TOCSY, NOESY, COSY | For resonance assignment and structural restraints.[18] |
| Expected Z-group signals | ~7.3 ppm (aromatic ¹H), ~5.1 ppm (benzyl ¹H) | Characteristic chemical shifts for the benzyloxycarbonyl group. |
Conclusion
The successful analysis of peptides containing Lys(Z) relies on the judicious application of a suite of complementary analytical techniques. RP-HPLC is indispensable for routine purity checks, while LC-MS/MS provides unambiguous confirmation of identity and sequence. Edman degradation remains a viable option for N-terminal sequencing, and 2D-NMR is the definitive method for high-resolution structural characterization in solution. By following the protocols and considering the parameters outlined in these application notes, researchers can confidently and accurately characterize their Lys(Z)-containing peptides, ensuring their quality for downstream applications in research and drug development.
References
- 1. DSpace [scholarworks.wm.edu]
- 2. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 6. renyi.hu [renyi.hu]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Edman degradation - Wikipedia [en.wikipedia.org]
- 14. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 15. ehu.eus [ehu.eus]
- 16. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 17. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 18. benchchem.com [benchchem.com]
- 19. chem.uzh.ch [chem.uzh.ch]
Troubleshooting & Optimization
Technical Support Center: Z-Protected Lysine in Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of Z-protected lysine (benzyloxycarbonyl-L-lysine) in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of Z-protected lysine in synthesis?
A1: Z-protected lysine, most commonly in the form of Nα-Boc-Nε-Z-L-lysine (Boc-Lys(Z)-OH), is primarily used in solid-phase peptide synthesis (SPPS) following the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy. The Z (or Cbz) group protects the ε-amino group of the lysine side chain. It is stable to the acidic conditions required for the removal of the temporary Nα-Boc group (e.g., trifluoroacetic acid, TFA) but can be cleaved during the final step of peptide release from the resin using strong acids.[1]
Q2: Under what conditions is the Z-group on the lysine side chain typically removed?
A2: The Z-group is resistant to the moderate acidic conditions used for Boc deprotection. Its removal requires strong acidic conditions, which are typically employed at the end of the synthesis to cleave the peptide from the resin and remove all side-chain protecting groups simultaneously.[1] The most common reagents for this final cleavage and deprotection are:
-
Hydrogen Fluoride (HF)
-
Hydrogen Bromide in Acetic Acid (HBr/AcOH)
-
Trifluoromethanesulfonic acid (TFMSA)
Catalytic hydrogenation (e.g., H₂/Pd/C) is another method for Z-group removal, particularly in solution-phase synthesis, but its application in SPPS is less common for the final cleavage step.
Q3: What is the most common side reaction associated with Z-protected lysine?
A3: The most significant side reaction involving Z-protected lysine occurs during the final deprotection step with strong acids. The acid-catalyzed cleavage of the benzyloxycarbonyl group generates reactive benzyl carbocations (C₆H₅CH₂⁺). These carbocations can then alkylate nucleophilic side chains in the peptide, with the ε-amino group of a deprotected lysine being a potential target, leading to the formation of Nε-benzyl-lysine. This is an irreversible modification that results in a difficult-to-remove impurity.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered when working with Z-protected lysine.
Problem 1: Incomplete Deprotection of the Z-group from Lysine
-
Symptom: Mass spectrometry (MS) analysis of the crude peptide shows a peak corresponding to the desired peptide mass + 134.18 Da (mass of the Z-group).
-
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Insufficient Acid Strength or Reaction Time | The Z-group is robust and requires strong acidic conditions for complete removal. If using HBr/AcOH, ensure a high concentration of HBr (e.g., 33%) is used. For HF or TFMSA, the reaction time may need to be extended, especially for sterically hindered sequences or long peptides. Monitor the reaction progress by taking small aliquots over time and analyzing by HPLC-MS. |
| Presence of Water | Moisture can reduce the efficacy of the strong acid cleavage cocktail. Ensure all reagents and solvents are anhydrous. Use fresh, high-quality acids. |
| Peptide Aggregation | The peptide may aggregate on the resin, preventing the acid from accessing all the Z-protected lysine residues. Consider using a different cleavage cocktail with additives that can disrupt aggregation, or perform the cleavage at a slightly elevated temperature (with caution, as this can increase other side reactions). |
Problem 2: Presence of Nε-benzyl-lysine Side Product
-
Symptom: MS analysis of the crude peptide reveals a peak with a mass corresponding to the desired peptide + 90.12 Da (mass of a benzyl group).
-
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Generation of Benzyl Carbocations | This is the primary cause of N-benzylation. The strong acid used for deprotection cleaves the Z-group, releasing benzyl carbocations that can alkylate the deprotected lysine side chain. |
| Inadequate Scavengers | Scavengers are nucleophilic compounds added to the cleavage cocktail to trap reactive carbocations. If insufficient or inappropriate scavengers are used, the benzyl carbocations are free to react with the peptide. |
| High Concentration of Z-Protected Residues | If the peptide contains multiple Z-protected amino acids, the concentration of benzyl carbocations generated during cleavage will be higher, increasing the likelihood of this side reaction. |
Experimental Protocols
Protocol 1: Deprotection of Z-Lysine using TFMSA with Scavengers
This protocol is designed to minimize N-benzylation by using a scavenger cocktail to trap benzyl carbocations.
Reagents:
-
Peptide-resin (dried)
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
m-Cresol (optional, for peptides containing Trp)
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin (e.g., 250 mg) in a round-bottom flask with a stir bar.
-
Add a scavenger mixture of thioanisole and EDT (e.g., 750 µL of a 2:1 v/v mixture).
-
Cool the flask in an ice bath.
-
Add cold TFA (e.g., 5 mL) and stir for 5-10 minutes.
-
Slowly, and with vigorous stirring, add TFMSA (e.g., 500 µL) dropwise, ensuring the temperature remains low.
-
Allow the reaction to proceed at room temperature for the required duration (typically 1-2 hours for MBHA resins).
-
Filter the resin and wash twice with fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding a 10-fold volume of cold diethyl ether.
-
Isolate the peptide precipitate by centrifugation or filtration.
Protocol 2: Deprotection of Z-Lysine using HBr/Acetic Acid
Reagents:
-
Peptide-resin (dried)
-
33% Hydrogen Bromide in Acetic Acid
-
Trifluoroacetic acid (TFA)
-
Pentamethylbenzene
-
Thioanisole
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin (e.g., 250 mg) in a round-bottom flask with a stir bar.
-
Add pentamethylbenzene (e.g., 500 mg) and thioanisole (e.g., 600 µL) as scavengers.
-
Add TFA (e.g., 10 mL).
-
To this suspension, add 33% HBr in acetic acid (e.g., 400 µL).
-
Stir the mixture at room temperature for 60-90 minutes.
-
Filter the resin and evaporate the filtrate under reduced pressure.
-
Triturate the residue with cold, dry diethyl ether to precipitate the peptide.
-
Isolate the peptide precipitate by centrifugation or filtration.
Visualizing the Deprotection and Side Reaction
The following diagram illustrates the deprotection of Z-lysine and the potential N-benzylation side reaction, highlighting the role of scavengers.
Caption: Deprotection of Z-lysine and N-benzylation side reaction.
References
Technical Support Center: Preventing Aggregation in Solution-Phase Peptide Synthesis
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to peptide aggregation during solution-phase synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peptide aggregation during synthesis?
A1: Peptide aggregation during solid-phase peptide synthesis (SPPS) is primarily driven by the formation of intermolecular hydrogen bonds between growing peptide chains. This leads to the formation of stable secondary structures, most notably β-sheets.[1] Sequences rich in hydrophobic amino acids are particularly prone to aggregation as their side chains promote strong intermolecular hydrophobic interactions, leading to poor solvation.[2]
Q2: How can I predict if my peptide sequence is likely to aggregate?
A2: While precise prediction is difficult, several factors can indicate a high risk of aggregation. Long peptide chains (over 30 amino acids), sequences with a high content of hydrophobic and β-branched amino acids (e.g., Val, Ile, Leu), and repeating amino acid motifs are strong indicators.[2][3] Computational tools can also assist in predicting aggregation-prone regions. During synthesis, a broadening of the Fmoc deprotection peak during HPLC monitoring can be a real-time indicator of on-resin aggregation.[2]
Q3: What is the "difficult sequence" concept in peptide synthesis?
A3: The term "difficult sequences" refers to peptides that are prone to forming strong inter- or intra-molecular non-covalent interactions, leading to the formation of insoluble peptide aggregates during synthesis.[4] These sequences often contain a high number of hydrophobic or β-branched amino acids. Glycine, in combination with these residues, is also known to induce β-sheet packing.[4] This aggregation can lead to incomplete coupling and deprotection steps, resulting in low yields and impure products.
Q4: When should I consider using microwave-assisted peptide synthesis?
A4: Microwave-assisted peptide synthesis is a powerful technique for overcoming aggregation. The application of microwave energy increases the kinetic energy of the system, which can disrupt the hydrogen bonds responsible for aggregation. This enhances the efficiency of both coupling and deprotection reactions, especially for "difficult" or long and hydrophobic peptide sequences.[2]
Troubleshooting Guides
Problem: I'm observing incomplete coupling reactions, especially with hydrophobic residues.
| Possible Cause | Suggested Solution |
| Peptide Aggregation | 1. Switch to a more effective solvent: Use N-methylpyrrolidone (NMP) instead of dimethylformamide (DMF), or a "magic mixture" of DCM/DMF/NMP (1:1:1).[5][6] 2. Incorporate structure-disrupting elements: Strategically insert pseudoproline dipeptides or Hmb/Dmb-protected amino acids (See Experimental Protocols).[2][3] 3. Use chaotropic salts: Perform a wash with a solution of LiCl or NaClO4 in DMF before the coupling step to disrupt secondary structures (See Experimental Protocols).[1] 4. Increase reaction temperature: Utilize a microwave peptide synthesizer to perform coupling at elevated temperatures (e.g., 60-90°C).[4][7] |
| Steric Hindrance | 1. Use a more potent coupling reagent: Switch to HATU, HCTU, or PyBOP.[4] 2. Double couple: Repeat the coupling step with fresh reagents.[5] 3. Extend coupling time: Increase the reaction time to allow for complete coupling.[4] |
Problem: My peptide is precipitating out of solution during synthesis.
| Possible Cause | Suggested Solution |
| Poor Solvation | 1. Change the solvent system: Switch to a more polar solvent like NMP or add a co-solvent such as DMSO.[6][8] 2. Lower the peptide concentration: Reducing the concentration can decrease the likelihood of intermolecular interactions. |
| pH is near the isoelectric point (pI) | 1. Adjust the pH of the reaction mixture: For acidic peptides, a slightly basic environment may improve solubility, while a slightly acidic environment can help with basic peptides. However, be mindful of the stability of protecting groups at different pH values.[9] |
| High Hydrophobicity | 1. Incorporate solubilizing tags: The temporary addition of a solubilizing tag can improve the solubility of the peptide during synthesis. 2. Use backbone protection: Incorporating Hmb/Dmb protected amino acids can disrupt hydrophobic interactions.[3][10] |
Quantitative Data Summary
Table 1: Comparison of Common Coupling Reagents for Difficult Sequences
| Coupling Reagent | Class | Advantages | Potential Issues |
| DIC/HOBt | Carbodiimide | Cost-effective and widely used. | Can cause racemization, especially with sensitive amino acids.[4] |
| HBTU/HCTU | Aminium/Uronium Salt | High coupling efficiency and fast reaction times.[4][11] | Can lead to guanidinylation of the N-terminus if used in large excess.[4] |
| HATU | Aminium/Uronium Salt | Very effective for sterically hindered couplings and known to suppress racemization.[11] | More expensive than other common reagents. |
| PyBOP | Phosphonium Salt | Highly efficient, particularly for hindered couplings.[4] | Can be more expensive than aminium-based reagents. |
| COMU | Uronium Salt | High solubility of byproducts, making it a "greener" option, and very efficient.[12][13] | Can be less stable in DMF over extended periods compared to other reagents.[12] |
Table 2: Influence of Solvents on Peptide Aggregation
| Solvent | Polarity | Swelling of Polystyrene Resins | Efficacy in Disrupting Aggregation | Notes |
| DCM | Low | Good | Low | Primarily used in Boc-chemistry; less effective at solvating growing peptide chains.[6] |
| DMF | High | Good | Moderate | A standard solvent, but can contain amine impurities that cause premature Fmoc removal.[6] |
| NMP | High | Excellent | High | Generally superior to DMF for solvating peptide chains and disrupting aggregation.[6] |
| DMSO | High | Moderate | High | Often used as a co-solvent with DMF or NMP to enhance solvation.[8] |
| "Magic Mixture" (DCM/DMF/NMP 1:1:1) | Mixed | Good | High | Effective for many "difficult" sequences.[5] |
Experimental Protocols
Protocol 1: Incorporation of Pseudoproline Dipeptides
Principle: Pseudoproline dipeptides are derivatives of Ser, Thr, or Cys that introduce a "kink" in the peptide backbone, disrupting the formation of β-sheets. The native residue is regenerated during the final cleavage from the resin.[2]
Methodology:
-
Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF (5 x 1 min).
-
Dipeptide Activation: In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide (2 equivalents), a coupling reagent such as HATU (1.95 equivalents), and a base like DIPEA (4 equivalents) in DMF.
-
Coupling: Add the activated dipeptide solution to the resin and allow the reaction to proceed for 1-2 hours at room temperature.
-
Monitoring: Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Washing: Once coupling is complete, wash the resin thoroughly with DMF.
-
Synthesis Continuation: Proceed with the next deprotection and coupling cycle.
Protocol 2: Chaotropic Salt Wash
Principle: Chaotropic salts, such as lithium chloride (LiCl) or sodium perchlorate (NaClO₄), disrupt the hydrogen bonding network of water and can effectively break up secondary structures in peptides.[14][15]
Methodology:
-
Fmoc Deprotection: Perform the standard Fmoc deprotection and subsequent DMF washes.
-
Chaotropic Wash: Before the coupling step, wash the peptide-resin twice with a 0.8 M solution of LiCl or NaClO₄ in DMF for 1 minute each.[5]
-
Thorough DMF Wash: It is critical to completely remove the chaotropic salt before proceeding. Wash the resin at least five times with DMF for 1 minute each.
-
Coupling: Proceed with the standard amino acid coupling protocol.
Protocol 3: Microwave-Assisted Synthesis
Principle: Microwave irradiation accelerates chemical reactions by increasing the kinetic energy of the molecules, which helps to overcome the energy barrier for coupling and deprotection, and disrupts peptide aggregates.[7]
Methodology (General Guidelines):
-
Synthesizer Setup: Use a dedicated microwave peptide synthesizer.
-
Coupling Reactions: Program the synthesizer to perform coupling reactions at an elevated temperature, typically between 60°C and 90°C.[7] The reaction time can often be reduced to 5-10 minutes.
-
Deprotection Steps: Fmoc deprotection can also be accelerated at elevated temperatures, for instance, 75°C for 3 minutes.
-
Temperature Monitoring: Ensure the synthesizer is equipped with a reliable temperature monitoring system (e.g., a fiber-optic probe) to prevent overheating and potential side reactions like racemization, especially for sensitive residues like Cys and His.[7]
Protocol 4: Sonication for Dissolving Aggregated Peptides
Principle: Sonication uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized energy that can physically break apart peptide aggregates, aiding in their dissolution.[16]
Methodology:
-
Sample Preparation: Place the peptide solution in a suitable vial.
-
Cooling: Keep the sample on ice throughout the sonication process to prevent heating and potential degradation of the peptide.[17]
-
Sonication Pulses: Use a probe sonicator at a low power setting. Apply short pulses of sonication (e.g., 5-10 seconds) followed by a rest period (e.g., 10-15 seconds) to allow the sample to cool.[16][17]
-
Repeat: Repeat the pulse-rest cycle 3-5 times.
-
Visual Inspection: Visually inspect the solution for clarity. If aggregates are still present, further gentle sonication may be applied. Avoid over-sonication, which can lead to peptide degradation.[17]
Visualizations
Caption: Mechanism of peptide aggregation and its prevention by pseudoproline incorporation.
Caption: Decision-making workflow for troubleshooting incomplete peptide coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 12. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chaotropic agent - Wikipedia [en.wikipedia.org]
- 15. Effective interactions between chaotropic agents and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 17. assaygenie.com [assaygenie.com]
Technical Support Center: Optimizing Coupling Efficiency with H-D-Lys(Z)-OMe HCl
Welcome to the Technical Support Center for optimizing coupling reactions involving H-D-Lys(Z)-OMe HCl. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your peptide synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low coupling efficiency when using this compound?
Low coupling efficiency with this compound can arise from several factors:
-
Steric Hindrance: The D-configuration of the amino acid can present steric challenges, slowing down the reaction rate compared to its L-isomer.
-
Inadequate Activation: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid of the coupling partner for reaction with the sterically hindered D-amino acid.
-
Suboptimal Reaction Conditions: Factors such as solvent choice, temperature, and reaction time can significantly impact the reaction's success.
-
Racemization: While starting with a D-amino acid, there is a risk of epimerization at the alpha-carbon of the activated amino acid, leading to the formation of diastereomeric impurities.[1]
-
Poor Solubility: Inadequate solubility of reactants can lead to a heterogeneous reaction mixture and reduced reaction rates.
Q2: Which coupling reagents are most effective for coupling with this compound?
For sterically hindered amino acids like D-isomers, high-reactivity coupling reagents are recommended. Uronium/aminium salts and phosphonium salts are generally more effective than standard carbodiimides like DCC or DIC alone.
-
High-Efficiency Reagents: HATU, HBTU, and COMU are excellent choices for achieving high coupling efficiency with sterically demanding amino acids.[2][3]
-
Cost-Effective Option: Carbodiimides such as DIC, when used with additives like HOBt or Oxyma, can be a cost-effective alternative, though they may require longer reaction times.[2][4]
Q3: How can I minimize racemization when using this compound?
Minimizing racemization is crucial to ensure the stereochemical purity of the final peptide. Here are key strategies:
-
Choice of Coupling Reagent: Use reagents known for low racemization levels, such as COMU or HATU.[2]
-
Use of Additives: Incorporating additives like HOBt, HOAt, or OxymaPure can suppress racemization, especially when using carbodiimide coupling reagents.[5]
-
Base Selection: Use a hindered or weaker base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger, less hindered bases.[5]
-
Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0°C) to minimize the rate of racemization.[1]
-
Minimize Pre-activation Time: A prolonged pre-activation time of the carboxylic acid component can increase the risk of racemization.
Q4: What is the recommended storage and handling procedure for this compound?
Proper storage is essential to maintain the quality of this compound. It is recommended to store the compound under desiccated conditions at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months) to prevent degradation.[6]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your coupling reactions with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Peptide | Incomplete coupling reaction. | 1. Switch to a more potent coupling reagent: If using a carbodiimide, consider switching to HATU or COMU. 2. Increase reagent equivalents: Use a higher excess (2-3 equivalents) of the activated amino acid and coupling reagent. 3. Extend reaction time: Monitor the reaction by TLC or LC-MS and increase the reaction time if necessary. 4. Increase temperature cautiously: A moderate temperature increase (e.g., to room temperature or 40°C) can improve reaction rates, but monitor for racemization.[7] |
| Presence of Deletion Sequences in Mass Spectrometry | Failed or incomplete coupling of the D-lysine residue. | 1. Perform a double coupling: After the initial coupling, repeat the step with a fresh solution of the activated amino acid and coupling reagent. 2. Ensure complete dissolution of reagents: Use a suitable solvent like DMF or NMP to ensure all reactants are fully dissolved.[8][9] |
| Multiple Peaks in HPLC Analysis of Crude Product | Formation of diastereomers due to racemization. | 1. Optimize coupling conditions to minimize racemization: See FAQ Q3 for detailed strategies. 2. Use chiral HPLC for analysis and purification: A chiral stationary phase column may be required to separate the desired D-isomer-containing peptide from its L-isomer counterpart.[1] |
| Reagents Not Fully Dissolving | Poor solvent choice or low-quality solvent. | 1. Use high-purity, anhydrous solvents: DMF and NMP are generally good choices for peptide coupling reactions.[8][9] 2. Consider solvent mixtures: In some cases, a mixture of solvents (e.g., DMF/DCM) can improve solubility.[9] |
Data Presentation
Table 1: Comparative Performance of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Typical Reaction Time | Coupling Efficiency (Yield) | Purity | Risk of Racemization |
| HATU | Aminium Salt | 20 - 45 min | > 99.5% | Very High | Very Low[3] |
| HBTU | Aminium Salt | 30 - 60 min | 98 - 99.5% | High | Low to Moderate[3] |
| COMU | Aminium Salt | 20 - 45 min | > 99.5% | Very High | Very Low[2] |
| PyBOP | Phosphonium Salt | 30 - 60 min | 98 - 99% | High | Low[3] |
| DIC/HOBt | Carbodiimide | 60 - 120 min | 95 - 98% | Good | Low[3] |
Disclaimer: The quantitative data presented is extrapolated from studies on various sterically hindered amino acids and may vary depending on the specific peptide sequence and reaction conditions.[3]
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Coupling of an N-Protected Amino Acid to this compound using HATU
This protocol describes the coupling of an N-terminally protected amino acid (e.g., Boc-L-Ala-OH) to this compound.
Materials:
-
This compound
-
N-Boc-L-Alanine (or other desired N-protected amino acid)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Ethyl acetate (EtOAc)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO₄
Procedure:
-
Preparation of the Amine Component:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add DIPEA (1.0 eq) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature to liberate the free amine.[10]
-
-
Activation of the Carboxylic Acid Component:
-
In a separate flask, dissolve the N-protected amino acid (e.g., Boc-L-Ala-OH, 1.1 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.2 eq) to the solution and stir for 2-3 minutes at 0°C for pre-activation.
-
-
Coupling Reaction:
-
Add the activated carboxylic acid solution to the free amine solution from step 1.
-
Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (EtOAc).
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.[10]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Caption: Workflow for the solution-phase coupling of an N-protected amino acid to this compound.
Caption: A logical workflow for troubleshooting low coupling efficiency with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Incomplete Deprotection of the Z-Group on Lysine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding the incomplete removal of the benzyloxycarbonyl (Z or Cbz) protecting group from lysine residues.
Frequently Asked Questions (FAQs)
Q1: My catalytic hydrogenation for Z-group deprotection is slow or incomplete. What are the common causes and solutions?
A1: Slow or incomplete catalytic hydrogenation is a frequent issue. Several factors can be responsible:
-
Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers from reagents like dithiothreitol (DTT) or from methionine and cysteine residues if present).
-
Solution: Ensure your starting material is free from sulfur-containing impurities. If the substrate itself contains sulfur, consider an alternative deprotection method not prone to poisoning, such as acidolysis. In some cases, increasing the catalyst loading or adding fresh catalyst portion-wise may help drive the reaction to completion.[1]
-
-
Poor Catalyst Quality: The activity of Palladium on carbon (Pd/C) can vary between batches and degrade over time.
-
Solution: Use a fresh, high-quality catalyst from a reputable supplier. If you suspect the catalyst has deactivated, try a new batch.[1]
-
-
Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient for complete deprotection, especially with complex substrates.
-
Solution: Increase the hydrogen pressure, for example, by using a hydrogenation apparatus capable of maintaining pressures up to 50 psi or higher.[1]
-
-
Inadequate Mixing: As a heterogeneous reaction, efficient mixing is critical to ensure the substrate has access to the catalyst surface.
-
Solution: Ensure vigorous stirring or agitation of the reaction mixture.[1]
-
Q2: I'm observing side products during Z-group deprotection. What are the likely culprits and how can I avoid them?
A2: The nature of side products depends on the deprotection method used:
-
Catalytic Hydrogenation:
-
Over-reduction: Other functional groups such as alkenes, alkynes, nitro groups, and some aryl halides can be reduced.
-
N-Benzylation: If the reaction stalls or there is an insufficient hydrogen supply, N-benzylation of the deprotected amine can occur.[1][2]
-
Solution: For substrates with reducible groups, consider milder or alternative methods like transfer hydrogenolysis or acidolysis.[1] Ensure a continuous and sufficient supply of hydrogen to minimize N-benzylation.
-
-
Acidic Cleavage (e.g., HBr in Acetic Acid):
-
Alkylation: The benzyl cation formed during cleavage can alkylate other sensitive functional groups.
-
Acylation: If acetic acid is used as the solvent, the newly deprotected amine can be acetylated.[1]
-
Solution: To avoid acylation, use a non-acetylating solvent system like HCl in dioxane.[1] For sensitive substrates, milder Lewis acid conditions such as AlCl₃ in hexafluoroisopropanol (HFIP) are a good alternative.[3][4][5]
-
Q3: How do I choose the best deprotection method for my specific lysine-containing molecule?
A3: The choice of method is dictated by the functional groups present in your molecule:
-
For simple substrates without sensitive functional groups: Catalytic hydrogenation is generally the most efficient and cleanest method.[1]
-
For substrates with reducible groups (e.g., double bonds, nitro groups): Acidic cleavage (e.g., AlCl₃/HFIP) or nucleophilic cleavage are preferred to avoid unwanted reductions.[3][4][5]
-
For substrates sensitive to strong acids: Milder conditions like transfer hydrogenolysis or AlCl₃/HFIP are recommended over strong acids like HBr in acetic acid.[1]
Quantitative Data Summary
The following tables provide a comparative overview of common Z-group deprotection methods with typical reaction conditions and reported yields.
Table 1: Comparison of Z-Group Deprotection Methods
| Deprotection Method | Reagents | Typical Conditions | Advantages | Disadvantages | Typical Yield (%) |
| Catalytic Hydrogenation | H₂, 10% Pd/C | MeOH or EtOH, RT, 1-4 atm | Clean byproducts (toluene, CO₂), mild conditions.[1][6][7] | Catalyst poisoning by sulfur, potential for over-reduction.[1] | >95[6] |
| Transfer Hydrogenolysis | Ammonium Formate, 10% Pd/C | MeOH or EtOH, RT to reflux | Safer than H₂ gas, often more selective.[1] | Can still reduce some sensitive groups.[1] | >90[6] |
| Acidic Cleavage (Strong) | 33% HBr in Acetic Acid | RT | Effective and relatively fast.[1] | Harsh conditions, potential for side reactions (acylation, alkylation).[1] | ~90[6] |
| Acidic Cleavage (Mild) | AlCl₃, HFIP | RT, 2-16 h | Excellent functional group tolerance, mild conditions.[3][4][5] | HFIP is a relatively expensive solvent.[1] | High[3][4][5][8] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation
-
Setup: In a flask equipped with a magnetic stir bar, dissolve the Z-protected lysine-containing compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[6]
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).[6]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times to ensure an inert atmosphere. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.[6][7]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; ensure it remains wet during handling.[6]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[6]
Protocol 2: Transfer Hydrogenolysis with Ammonium Formate
-
Setup: Dissolve the Z-protected lysine-containing compound (1.0 equivalent) in methanol or DMF.
-
Reagent Addition: Add 10% palladium on carbon (1/10 to 1/5 the weight of the substrate) and ammonium formate (2 to 4 equivalents).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until completion.
-
Work-up: Filter the catalyst through Celite and evaporate the filtrate to dryness.
-
Purification: To remove excess ammonium formate, the product can be lyophilized or dissolved in an organic solvent and washed with a saturated NaCl solution.
Protocol 3: Acid-Mediated Deprotection using AlCl₃ and HFIP
-
Preparation: To a solution of the Z-protected amine (1.0 equivalent) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), add aluminum chloride (AlCl₃, 3.0 equivalents) at room temperature.[8]
-
Reaction: Stir the mixture at room temperature for 2 to 16 hours.[8]
-
Monitoring: Monitor the reaction by TLC or UPLC-MS.[5]
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane (CH₂Cl₂).[5][8]
-
Quenching and Extraction: Quench the reaction with an aqueous solution of sodium bicarbonate and extract with CH₂Cl₂.[5]
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate to obtain the crude product.[5][8]
-
Purification: Purify the residue by column chromatography if necessary.[8]
Protocol 4: Acidolysis with HBr in Acetic Acid
-
Setup: Dissolve the Z-protected compound in a 33% solution of hydrogen bromide (HBr) in acetic acid at room temperature.
-
Reaction: Stir the solution at room temperature. The reaction time can vary from 30 minutes to a few hours.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.
-
Isolation: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
Visualizations
Caption: A troubleshooting workflow for incomplete Z-group deprotection.
Caption: Overview of common Z-group deprotection pathways for lysine.
References
- 1. benchchem.com [benchchem.com]
- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: HPLC Purification of Lys(Z)-Containing Peptides
This guide provides troubleshooting advice and answers to frequently asked questions regarding the challenges encountered during the reverse-phase high-performance liquid chromatography (RP-HPLC) purification of peptides containing benzyloxycarbonyl-protected lysine, Lys(Z).
Frequently Asked Questions (FAQs)
Q1: Why are Lys(Z)-containing peptides so difficult to purify via RP-HPLC?
Lys(Z)-containing peptides present unique purification challenges primarily due to the physicochemical properties of the benzyloxycarbonyl (Z) protecting group. The Z-group is highly hydrophobic, which can lead to several issues:
-
Strong Retention: The hydrophobicity causes the peptide to bind very strongly to the C18 or C8 stationary phases commonly used in RP-HPLC. This necessitates high concentrations of organic solvents for elution, which can sometimes lead to peptide precipitation.
-
Peak Broadening and Tailing: Strong interactions with the column matrix can slow the kinetics of binding and dissociation, resulting in broad, asymmetric peaks and reduced resolution.
-
Aggregation: The hydrophobic nature of the Z-group can promote intermolecular aggregation of the peptide, further contributing to peak broadening and potentially causing column clogging.
-
Poor Solubility: These peptides can be difficult to dissolve in aqueous mobile phases, leading to issues with sample preparation and injection.
Q2: I'm observing a very broad, tailing peak for my Lys(Z) peptide. What are the potential causes and solutions?
Broad and tailing peaks are a common problem. The primary causes and troubleshooting steps are outlined below.
Troubleshooting Broad/Tailing Peaks
| Potential Cause | Explanation | Recommended Solution(s) |
| Secondary Silanol Interactions | Free silanol groups on the silica-based C18 column can interact with the peptide, causing tailing. | Use a high-purity, end-capped column. Increase the concentration of the acidic mobile phase modifier (e.g., TFA from 0.1% to 0.2%) to better shield the silanol groups. |
| Slow Gradient Elution | A gradient that is too shallow (increases organic phase too slowly) can lead to band broadening, as the highly retained peptide spends too much time on the column. | Increase the gradient slope. A good starting point is a gradient of 1-2% organic phase per minute. For very hydrophobic peptides, a steeper gradient may be necessary. |
| Peptide Aggregation | The hydrophobic Z-group can cause the peptide to aggregate on the column, which leads to broad, often misshapen peaks. | Dissolve the sample in a stronger, non-aqueous solvent like DMSO or DMF before injection. Be sure to inject a smaller volume. Consider adding a denaturant like guanidine hydrochloride (GuHCl) to the sample, but ensure it is compatible with your system. |
| Column Overload | Injecting too much peptide can saturate the stationary phase, resulting in poor peak shape. | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase | The choice of organic modifier and ion-pairing agent significantly impacts peak shape. | Try using methanol or isopropanol in place of, or in a mixture with, acetonitrile. These can sometimes offer different selectivity and improve peak shape. Ensure the ion-pairing agent (like TFA) is present in both mobile phase A and B at the same concentration. |
| High pH of Mobile Phase | If the mobile phase pH is too close to the peptide's isoelectric point (pI), it can lead to poor peak shape. | For most Lys(Z) peptides, a low pH (around 2-3) using 0.1% TFA is standard to ensure all residues are protonated, leading to uniform interactions with the column. |
Q3: My peptide is eluting much later than expected, or not at all. What should I do?
This indicates very strong retention, a common issue with hydrophobic Lys(Z) peptides.
Troubleshooting Strong Retention
| Parameter | Recommendation | Rationale |
| Column Choice | Switch from a C18 to a C8 or C4 column. | C8 and C4 columns have shorter alkyl chains and are less hydrophobic than C18 columns, which will reduce the retention of your hydrophobic peptide. |
| Organic Modifier | Use a stronger organic solvent like n-propanol or isopropanol, or a mixture (e.g., 70% isopropanol:30% acetonitrile). | Propanol has a greater elution strength than acetonitrile and can improve the solubility of hydrophobic peptides, leading to earlier elution and better peak shape. |
| Gradient | Increase the final percentage of the organic mobile phase (Solvent B) in your gradient. For example, extend the gradient to 95% or 100% B. | This ensures that even very strongly bound peptides are eluted from the column before the run ends. |
| Temperature | Increase the column temperature (e.g., to 40-60°C). | Higher temperatures decrease mobile phase viscosity and can increase the solubility of hydrophobic peptides, often improving peak shape and reducing retention time. |
| Flow Rate | Decrease the flow rate. | This allows more time for the peptide to partition between the stationary and mobile phases, which can sometimes improve resolution, but may increase run time. |
| Column Wash | After your run, perform a high-organic wash (e.g., 100% acetonitrile or isopropanol) followed by a strong solvent wash like DMSO if you suspect the peptide has precipitated on the column. | This helps to strip any irreversibly bound material from the column, preventing carryover into subsequent runs. |
Q4: I am seeing an extra peak in my chromatogram that I don't expect. What could it be?
An unexpected peak when purifying Lys(Z)-peptides is often related to the stability of the Z-group.
-
On-Column Deprotection: The Z-group can be labile and may be partially cleaved under the acidic conditions (e.g., 0.1% TFA) of RP-HPLC. This creates a new, less hydrophobic peptide (the deprotected version) that will elute earlier than your target peptide. If you suspect this, collect both fractions and analyze them by mass spectrometry to confirm their identities. To mitigate this, you can try using a less harsh acid, like formic acid, but this may compromise peak shape.
Troubleshooting Workflow
When encountering a purification problem, follow a logical troubleshooting sequence. Start with the simplest potential issues before moving to more complex method redevelopment.
Caption: A troubleshooting workflow for addressing poor peak shape.
Experimental Protocol: General Method for Lys(Z)-Peptide Purification
This protocol provides a starting point for the purification of a Lys(Z)-containing peptide. Optimization will likely be required based on the specific properties of your peptide.
1. Materials and Reagents:
-
Solvent A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water.
-
Solvent B: 0.1% (v/v) TFA in HPLC-grade Acetonitrile (ACN).
-
Sample Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Column: A high-quality, end-capped C18 reversed-phase column (e.g., 5 µm particle size, 100-120 Å pore size).
2. Sample Preparation:
-
Weigh out the crude peptide.
-
Dissolve the peptide in a minimal amount of DMSO to create a concentrated stock solution (e.g., 20-50 mg/mL).
-
If the solution is cloudy, centrifuge or filter it through a 0.22 µm syringe filter compatible with organic solvents.
3. HPLC Method:
-
Column Equilibration: Equilibrate the column with 95% Solvent A and 5% Solvent B for at least 5-10 column volumes, or until the baseline is stable.
-
Injection: Inject a small, analytical amount first (e.g., 5-10 µL) to determine the retention time before moving to a preparative scale.
-
Gradient Elution:
-
Flow Rate: 1.0 mL/min for an analytical column (e.g., 4.6 mm ID).
-
Detection: 220 nm and 280 nm.
-
Gradient:
-
0-5 min: 5% B (Isocratic hold)
-
5-45 min: 5% to 65% B (Linear gradient)
-
45-50 min: 65% to 95% B (Steep wash)
-
50-55 min: 95% B (Hold)
-
55-60 min: 95% to 5% B (Return to initial conditions)
-
-
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak.
-
Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.
Chemical Basis of Purification Challenges
The structure of the Lys(Z) side chain is the root cause of the purification difficulties. The large, aromatic benzyloxycarbonyl group dominates the interaction with the stationary phase.
Caption: Relationship between the Lys(Z) group and HPLC challenges.
Technical Support Center: Analysis of Lys(Z)-Containing Peptides by Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing Z-protected lysine (Lys(Z)). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the mass spectrometric analysis of these modified peptides.
Frequently Asked Questions (FAQs)
Q1: What is the Lys(Z) modification and what is its mass?
A1: Lys(Z) refers to a lysine residue where the epsilon-amino group (ε-NH2) on its side chain is protected by a benzyloxycarbonyl group (abbreviated as Z or Cbz). This protecting group is commonly used during peptide synthesis to prevent unwanted side reactions. The Z-group is relatively hydrophobic and can influence the peptide's behavior during chromatographic separation and mass spectrometric analysis.[1][2][3][4]
Q2: What are the primary fragmentation pathways for peptides containing Lys(Z) in Collision-Induced Dissociation (CID)?
A2: During CID, peptides with a Lys(Z) modification typically exhibit two competing fragmentation pathways.[5] The first is the standard peptide backbone cleavage, which produces the expected b- and y-ion series used for sequence confirmation. The second is a characteristic cleavage of the protecting group on the lysine side chain. This side-chain fragmentation can sometimes suppress the backbone fragmentation, complicating spectral interpretation.[5]
Q3: What are the characteristic neutral losses or fragment ions associated with the Z-group?
A3: The benzyloxycarbonyl group is labile and often produces characteristic fragment ions or neutral losses upon CID. The most common fragmentation event on the side chain involves the cleavage of the C-N bond, leading to the formation of a stable benzylic or tropylium carbocation (C7H7+). This results in a prominent peak at m/z 91. Another potential fragmentation pathway is the neutral loss of toluene (C7H8, 92 Da) or carbon dioxide (CO2, 44 Da) from the Z-group, although the m/z 91 ion is often more diagnostic.
Q4: How does the presence of the Lys(Z) group affect peptide ionization?
A4: The Z-group blocks a primary amine on the lysine side chain, which is a common site of protonation in positive-mode electrospray ionization (ESI). By neutralizing this positive charge site, the overall charge state of the peptide precursor may be lower than its unprotected counterpart. This can influence which fragmentation method (e.g., CID, HCD, ETD) is most effective.
Q5: Which fragmentation method is best for analyzing Lys(Z)-containing peptides?
A5: Collision-Induced Dissociation (CID) is widely used and can provide information on both the peptide backbone and the protecting group. However, if side-chain fragmentation is too dominant and suppresses backbone ions, Higher-Energy Collisional Dissociation (HCD) may yield more sequence information. For highly charged peptides or to preserve the modification, Electron Transfer Dissociation (ETD) could be considered, as it tends to cleave the peptide backbone while leaving labile modifications intact.[6]
Quantitative Data Summary
The following tables provide key mass information for identifying and troubleshooting Lys(Z) peptides.
Table 1: Mass Information for Benzyloxycarbonyl (Z) Group
| Moiety | Chemical Formula | Monoisotopic Mass (Da) | Average Mass (Da) |
| Benzyloxycarbonyl (Z) Group | C₈H₇O₂ | 135.0446 | 135.13 |
| Mass Change on Lysine | C₈H₈O₂ | 136.0524 | 136.15 |
Note: The mass added to the lysine residue is that of the Z-group plus a hydrogen, replacing the original hydrogen on the ε-amino group.
Table 2: Common Diagnostic Ions and Neutral Losses for Lys(Z) in CID
| Ion / Neutral Loss | Chemical Formula | Monoisotopic Mass (Da) | Description |
| Tropylium Ion | C₇H₇⁺ | 91.0548 | A highly characteristic and often intense fragment ion from the benzyl portion of the Z-group. |
| Toluene Neutral Loss | C₇H₈ | 92.0626 | A common neutral loss from the precursor or fragment ions containing the Z-group. |
| CO₂ Neutral Loss | CO₂ | 43.9898 | Loss of carbon dioxide from the Z-group. |
Visualized Fragmentation Pathway and Workflows
Lys(Z) Side Chain Fragmentation in CID
The following diagram illustrates the dominant fragmentation pathway of the Z-protecting group on a lysine side chain during Collision-Induced Dissociation (CID).
Caption: CID fragmentation of Lys(Z) peptides yields both backbone and side-chain fragments.
General Troubleshooting Workflow for Lys(Z) Peptide Analysis
This workflow provides a logical sequence of steps to diagnose and resolve common issues encountered during the LC-MS/MS analysis of Lys(Z) peptides.
Caption: A decision tree for troubleshooting LC-MS/MS analysis of Lys(Z) peptides.
Troubleshooting Guide
Problem 1: Low MS Signal Intensity or Complete Signal Loss
-
Possible Cause: Ion Suppression. The benzyloxycarbonyl group increases the hydrophobicity of the peptide, which can lead to co-elution with other hydrophobic contaminants or detergents that suppress ionization. Trifluoroacetic acid (TFA), often used in mobile phases, is a known ion-suppressing agent.[1]
-
Solution:
-
Replace 0.1% TFA with 0.1% formic acid (FA) in the mobile phase to improve ionization efficiency.[1]
-
Perform thorough sample clean-up using C18 desalting spin columns to remove salts and detergents.
-
Ensure that the ESI source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for the peptide by direct infusion if possible.[1]
-
-
-
Possible Cause: Sample Loss. Hydrophobic peptides can adsorb to plastic surfaces like pipette tips and microcentrifuge tubes.
-
Solution: Use low-binding labware for sample preparation and handling. If possible, include a small percentage of organic solvent (e.g., acetonitrile) in the sample buffer to maintain solubility.
-
Problem 2: Poor Peptide Fragmentation / Uninformative MS/MS Spectra
-
Possible Cause: Dominant Side-Chain Fragmentation. The Z-group is labile and can fragment preferentially, consuming most of the collision energy and leaving little for the peptide backbone. This results in a spectrum dominated by the m/z 91 ion and a weak or absent b- and y-ion series.
-
Solution:
-
Optimize Collision Energy: Systematically vary the normalized collision energy (NCE). A lower NCE may favor backbone cleavage over side-chain fragmentation.
-
Switch Fragmentation Method: If CID or HCD consistently fails to produce sequence ions, consider using Electron Transfer Dissociation (ETD). ETD is a non-ergodic fragmentation method that is less likely to cleave labile protecting groups, favoring cleavage of the peptide backbone instead.[6]
-
-
-
Possible Cause: Low Charge State. The blockage of the lysine's primary amine by the Z-group may result in a precursor ion with a lower charge state (e.g., 1+ or 2+), which can be more difficult to fragment efficiently by CID.
-
Solution:
-
Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to promote protonation at the N-terminus and other basic residues.
-
For low-charged precursors, HCD often provides more fragmentation efficiency than traditional CID in an ion trap.
-
-
Problem 3: Poor Chromatographic Peak Shape (e.g., Tailing, Broadening)
-
Possible Cause: Secondary Interactions. The hydrophobic Z-group and potentially the peptide sequence can engage in unwanted secondary interactions with the reversed-phase column material.[1]
-
Solution:
-
Increase Column Temperature: Raising the column temperature (e.g., to 40-50°C) can improve peak shape and reduce retention time.
-
Optimize Mobile Phase: Ensure adequate organic solvent in your gradient. A shallower gradient may be necessary to properly resolve the Lys(Z) peptide from other components.
-
Check for Column Contamination: Flush the column with a strong solvent wash to remove any adsorbed material that could be affecting performance.[1]
-
-
Experimental Protocol: Standard Analysis of a Lys(Z)-Containing Peptide
This protocol provides a general methodology for the analysis of a purified, Z-protected peptide.
-
Sample Preparation:
-
Dissolve the Lys(Z)-containing peptide in a solution of 50% acetonitrile / 50% water with 0.1% formic acid to a final concentration of 1 pmol/µL.
-
Use low-binding microcentrifuge tubes to prevent sample loss.
-
Vortex briefly to ensure the peptide is fully dissolved.
-
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient might run from 5% B to 60% B over 30 minutes, but this should be optimized based on the hydrophobicity of the specific peptide.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan Range: m/z 300–1800.
-
Data-Dependent Acquisition (DDA): Top 3-5 most intense precursor ions selected for MS/MS.
-
Fragmentation: Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD).
-
Collision Energy: Use a stepped or optimized normalized collision energy (e.g., starting at 25-30%).
-
Dynamic Exclusion: Exclude previously fragmented precursors for 30 seconds to allow for the selection of lower-abundance ions.
-
-
Data Analysis:
-
Manually inspect the MS/MS spectra for the expected precursor mass and characteristic fragment ions.
-
Look for the diagnostic tropylium ion at m/z 91.
-
Use software to automatically search for b- and y-ion series, specifying the mass modification on lysine corresponding to the Z-group (+134.0473 Da monoisotopic).
-
Verify the peptide sequence based on the observed fragment ions.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. bachem.com [bachem.com]
- 5. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NMR Analysis of H-D-Lys(Z)-OMe HCl for Purity Check
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of H-D-Lys(Z)-OMe HCl.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the NMR analysis of this compound.
| Question | Possible Cause(s) | Suggested Solution(s) |
| 1. My spectrum has broad or distorted peaks. | - Poor shimming of the NMR spectrometer.- Sample concentration is too high.- Presence of paramagnetic impurities.- Incomplete dissolution of the sample. | - Re-shim the spectrometer.- Prepare a more dilute sample.- Filter the sample through a small plug of celite or silica gel.- Ensure the sample is fully dissolved. Gentle warming or sonication may help. |
| 2. I see unexpected peaks in my spectrum. | - Residual solvent from sample preparation (e.g., ethyl acetate, dichloromethane).- Impurities from the synthesis of this compound.- Contamination from the NMR tube or cap. | - Dry the sample under high vacuum for an extended period.- Compare the spectrum to the expected chemical shifts of potential impurities (see Table 1).- Use clean, high-quality NMR tubes and caps. |
| 3. The integration values of my peaks are not correct. | - Incorrect phasing of the spectrum.- Baseline distortion.- Inadequate relaxation delay (D1) during NMR acquisition. | - Carefully re-phase the spectrum manually.- Apply a baseline correction algorithm.- For quantitative analysis, ensure the relaxation delay is at least 5 times the longest T1 relaxation time of the protons of interest. A D1 of 30 seconds is generally recommended for accurate integration. |
| 4. I can't distinguish between the product and a potential impurity peak. | - Overlapping signals. | - Try a different deuterated solvent to induce changes in chemical shifts.- Use a higher field NMR spectrometer for better resolution.- Perform 2D NMR experiments (e.g., COSY, HSQC) to help assign signals. |
| 5. The chemical shifts of my product peaks are different from the expected values. | - Different deuterated solvent used.- pH of the sample solution.- Temperature variation. | - Ensure you are comparing your spectrum to reference data obtained in the same solvent.- The presence of HCl salt can affect the chemical shifts of labile protons. Ensure consistent sample preparation.- Record the temperature at which the spectrum was acquired. |
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR chemical shifts for pure this compound?
A1: The expected chemical shifts can vary slightly depending on the solvent and concentration. However, a general guide is provided in Table 1 below.
Q2: What are some common impurities I should look for in the ¹H NMR spectrum?
A2: Common impurities may include starting materials, reagents, or byproducts from the synthesis. These could include residual solvents, unreacted starting materials, or side-products from the protection or esterification steps. Specific potential impurities are listed in Table 1.
Q3: How do I prepare my sample of this compound for NMR analysis?
A3: A detailed experimental protocol for sample preparation is provided in the "Experimental Protocols" section. It is crucial to use a high-purity deuterated solvent and to accurately weigh both the sample and an internal standard for quantitative analysis.
Q4: Can I use ¹H NMR to determine the exact purity of my sample?
A4: Yes, quantitative ¹H NMR (qNMR) is a powerful technique for determining the purity of a sample with high accuracy. This involves integrating the signals of the analyte and comparing them to the integral of a known amount of an internal standard. The detailed methodology is described in the "Experimental Protocols" section.
Q5: What internal standard should I use for qNMR?
A5: A good internal standard should have a simple spectrum with sharp peaks that do not overlap with the analyte signals. For this compound, common internal standards include maleic acid, 1,4-dioxane, or dimethyl sulfone, depending on the solvent used. The standard should be stable, non-volatile, and accurately weighed.
Quantitative Data Summary
The following table summarizes the expected ¹H NMR chemical shifts for this compound and potential impurities.
Table 1: Expected ¹H NMR Chemical Shifts (in ppm)
| Assignment | This compound (Expected) | Potential Impurity: Benzyl Alcohol | Potential Impurity: D-Lysine | Potential Impurity: Toluene |
| Lysine α-CH | ~4.1 (t) | - | ~3.7 (t) | - |
| Lysine β-CH₂ | ~1.9 (m) | - | ~1.9 (m) | - |
| Lysine γ-CH₂ | ~1.5 (m) | - | ~1.5 (m) | - |
| Lysine δ-CH₂ | ~1.7 (m) | - | ~1.7 (m) | - |
| Lysine ε-CH₂ | ~3.1 (q) | - | ~3.0 (t) | - |
| Methyl Ester (OMe) | ~3.7 (s) | - | - | - |
| Z-group CH₂ | ~5.1 (s) | ~4.6 (s) | - | - |
| Z-group Phenyl | ~7.3-7.4 (m) | ~7.2-7.4 (m) | - | ~7.1-7.3 (m) |
| Toluene Methyl | - | - | - | ~2.3 (s) |
| NH/NH₂/OH | Variable | Variable | Variable | - |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and pH. Multiplicity is indicated in parentheses (s = singlet, t = triplet, q = quartet, m = multiplet).
Experimental Protocols
Protocol 1: Sample Preparation for Qualitative NMR Analysis
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, MeOD-d₄, or DMSO-d₆).
-
Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
Protocol 2: Sample Preparation for Quantitative NMR (qNMR) Analysis
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial. Record the exact weight.
-
Accurately weigh an appropriate amount of a certified internal standard (e.g., 5-10 mg of maleic acid) into the same vial. Record the exact weight.
-
Dissolve the mixture in a precise volume (e.g., 1.0 mL) of a suitable deuterated solvent.
-
Ensure complete dissolution by gentle vortexing.
-
Transfer an aliquot (typically 0.6-0.7 mL) of the solution to a high-quality NMR tube.
Protocol 3: NMR Data Acquisition for Purity Determination (qNMR)
-
Insert the prepared NMR tube into the spectrometer.
-
Lock and shim the spectrometer to obtain optimal magnetic field homogeneity.
-
Set the acquisition parameters for quantitative analysis:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): ≥ 30 seconds (to ensure full relaxation of all protons)
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
-
-
Acquire the ¹H NMR spectrum.
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate the well-resolved signals of both the this compound and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Visualizations
Caption: Troubleshooting workflow for NMR purity analysis.
Technical Support Center: Improving Yield in Solution-Phase Peptide Synthesis
Welcome to the technical support center for solution-phase peptide synthesis (SPPS). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve peptide yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My peptide coupling reaction has a low yield. What are the common causes and how can I fix them?
A1: Low coupling yield is a frequent issue in solution-phase synthesis. The primary causes are often related to incomplete activation of the carboxylic acid, steric hindrance, or side reactions. A systematic approach is crucial to diagnose and solve the problem.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure all reagents, especially coupling agents and amino acid derivatives, are fresh and anhydrous. Moisture can significantly impair the efficiency of many coupling reagents.
-
Optimize Coupling Reagents: The choice of coupling reagent is critical. While carbodiimides like Dicyclohexylcarbodiimide (DCC) are cost-effective, they can be less efficient for sterically hindered amino acids and pose a higher risk of racemization if used without additives.[1][2] Consider using more potent aminium/uronium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP), which are known for high efficiency and faster reaction times.[1][3]
-
Use Additives: When using carbodiimides like DCC or DIC, always include additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[2][4] These additives suppress racemization and can improve coupling efficiency.[5]
-
Control Reaction Temperature: Higher temperatures can sometimes accelerate slow reactions but may also increase the rate of side reactions. For sensitive couplings, performing the reaction at a lower temperature (e.g., 0 °C) can minimize side reactions like racemization.[4]
-
Address Steric Hindrance: For couplings involving bulky amino acids, extend the reaction time or switch to a more powerful coupling reagent like HATU.[3][6]
-
Monitor the Reaction: Use techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress and confirm the consumption of the starting materials.
Q2: I am observing significant racemization in my final product. How can I prevent this?
A2: Racemization is a major side reaction that compromises the purity and biological activity of the target peptide. It primarily occurs during the activation step of the carboxylic acid.[4]
Prevention Strategies:
-
Choice of Coupling Reagent and Additives:
-
Avoid using carbodiimides (DCC, DIC) alone. Always pair them with racemization-suppressing additives like HOBt or HOAt.[4][7] Copper (II) chloride (CuCl₂) with HOBt has also been shown to be effective in suppressing racemization in solution-phase synthesis.[4][5]
-
Uronium/aminium reagents (HATU, HBTU) and phosphonium reagents (PyBOP) generally offer a lower risk of racemization compared to carbodiimides used alone.[1][3]
-
-
Base Selection: The type and concentration of the base used are critical.
-
Reaction Conditions:
-
Amino Acid Susceptibility: Be particularly cautious with amino acids that are prone to racemization, such as Cysteine (Cys) and Histidine (His).[4][5]
Q3: What are the most common side reactions during protecting group removal, and how can they be avoided?
A3: Unwanted side reactions during the deprotection of N-terminal (Boc or Fmoc) or side-chain protecting groups can significantly reduce the yield of the desired peptide.
Common Issues & Solutions:
-
Incomplete Deprotection: This leads to deletion sequences where one or more amino acids are missing from the final peptide.[8]
-
Solution: Ensure sufficient reaction time and the correct concentration of the deprotecting agent. For Boc deprotection, use an adequate excess of an acid like Trifluoroacetic Acid (TFA) or HCl in dioxane.[9][10] For Fmoc removal, a solution of 20% piperidine in DMF is standard.[11] Monitor the reaction to ensure it goes to completion.
-
-
Side Reactions from Cationic Species (Boc Deprotection): The acid-catalyzed removal of Boc groups generates a reactive tert-butyl cation, which can cause undesired alkylation of sensitive residues like Tryptophan or Methionine.[9]
-
Solution: Add "scavengers" to the deprotection cocktail to trap these reactive cations. Common scavengers include water, triisopropylsilane (TIS), and ethanedithiol (EDT).[12]
-
-
Aspartimide Formation: Peptides containing Aspartic acid are prone to forming a stable five-membered ring (aspartimide) under both acidic and basic conditions, which can lead to a mixture of alpha and beta-coupled peptides.[5]
-
Diketopiperazine Formation: This side reaction is common at the dipeptide stage, especially when Proline is one of the first two residues. It involves the intramolecular cyclization of the dipeptide to form a stable six-membered ring, which terminates chain elongation.[5]
-
Solution: If using an Fmoc strategy, performing the synthesis on a sterically hindered resin like 2-chlorotrityl chloride can inhibit diketopiperazine formation.[5]
-
Q4: My peptide is proving difficult to purify. What purification strategies can I employ?
A4: The purification of synthetic peptides is often challenging due to the presence of closely related impurities from side reactions.[13]
Purification Techniques:
-
Crystallization: If the peptide is stable and can form crystals, recrystallization is an effective method for achieving high purity, especially on a large scale.
-
Chromatography: This is the most common method for peptide purification.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse for peptide purification, separating peptides based on their hydrophobicity. Systematic method development, including optimizing the mobile phase modifier (e.g., TFA, formic acid), gradient, and column chemistry, can significantly improve purity and yield.[13]
-
Size-Exclusion Chromatography (SEC): Useful as an initial cleanup step to remove significantly smaller impurities (truncations) or larger aggregates before a final high-resolution RP-HPLC step.[13]
-
-
Group-Assisted Purification (GAP): This is a newer strategy for solution-phase synthesis that avoids traditional chromatography. It involves using a "GAP auxiliary" group that allows for simple purification by washing with specific solvents, after which the auxiliary can be cleaved and recovered.[14][15]
-
Liquid-Liquid Extraction: For certain peptides, impurities can be selectively removed by washing the reaction mixture with immiscible aqueous and organic solvents.[16]
Data Presentation: Comparison of Coupling Reagents
The selection of a coupling reagent is a critical factor influencing yield, reaction time, and the risk of racemization.[1]
| Coupling Reagent Class | Examples | Relative Cost | Activation Speed | Racemization Risk | Key Considerations |
| Carbodiimides | DCC, DIC, EDC | Low | Moderate | High (without additives) | Requires additives like HOBt or HOAt to suppress racemization.[2][4] DCU byproduct of DCC is insoluble and requires filtration. |
| Phosphonium Salts | PyBOP, PyAOP | High | Fast | Low | Highly efficient, especially for sterically hindered couplings.[1][3] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | High | Very Fast | Low | Among the most efficient reagents.[1][17] HATU is particularly effective for difficult couplings.[3] COMU is noted for its high solubility and green chemistry profile.[17] |
Table 1: Qualitative comparison of common peptide coupling reagent classes.
Experimental Protocols
Protocol 1: General Peptide Coupling using DCC/HOBt
This protocol describes a standard procedure for forming a peptide bond in solution-phase using DCC as the coupling agent and HOBt as an additive to suppress racemization.[18]
Materials:
-
N-protected amino acid (1.0 eq)
-
C-protected amino acid or peptide ester (amine component, 1.0 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
N-Methylmorpholine (NMM) or other suitable base (if the amine component is a salt)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.
-
Neutralization (if required): If the amine component is a hydrochloride or TFA salt, dissolve it in a separate flask in anhydrous DCM and add NMM (1.1 eq). Stir for 15-20 minutes at room temperature.
-
Cooling: Cool the solution containing the N-protected amino acid and HOBt to 0 °C in an ice bath.
-
Activation: Add a solution of DCC (1.1 eq) in DCM to the cooled mixture.
-
Coupling: Add the neutralized amine solution to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up: Filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with fresh DCM.
-
Extraction: Combine the filtrate and washings. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude peptide.
-
Purification: Purify the crude product as required (e.g., by column chromatography or crystallization).
Protocol 2: N-Terminal Boc Group Deprotection
This protocol describes the removal of the N-terminal tert-butyloxycarbonyl (Boc) protecting group using acidic conditions.[9][19]
Materials:
-
Boc-protected peptide
-
4 M HCl in 1,4-dioxane OR Trifluoroacetic Acid (TFA)
-
Anhydrous Dichloromethane (DCM) (for TFA method)
-
Cold diethyl ether for precipitation
Procedure (using 4 M HCl in Dioxane):
-
Dissolution: Dissolve the Boc-protected peptide in a minimal amount of anhydrous 1,4-dioxane.
-
Deprotection: Add 4 M HCl in dioxane (typically 5-10 equivalents).
-
Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.[9]
-
Precipitation: Once the reaction is complete, add the solution dropwise to a flask of cold, stirred diethyl ether to precipitate the peptide hydrochloride salt.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[19]
Procedure (using TFA in DCM):
-
Dissolution: Dissolve the Boc-protected peptide in DCM.
-
Deprotection: Add an equal volume of TFA (e.g., for 1 mL of DCM, add 1 mL of TFA). For acid-sensitive peptides, a solution of 25-50% TFA in DCM can be used.[9][10]
-
Reaction: Stir the mixture at room temperature for 1-2 hours.[10]
-
Work-up: Remove the solvent and excess TFA in vacuo. The resulting crude product can then be precipitated with cold diethyl ether.
Protocol 3: N-Terminal Fmoc Group Deprotection
This protocol outlines the standard procedure for removing the N-terminal fluorenylmethyloxycarbonyl (Fmoc) group using a basic solution.[11]
Materials:
-
Fmoc-protected peptide
-
20% Piperidine in Dimethylformamide (DMF) (v/v)
-
Cold diethyl ether for precipitation
Procedure:
-
Dissolution: Dissolve the Fmoc-protected peptide in DMF.
-
Deprotection: Add the 20% piperidine in DMF solution to the peptide solution.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes. Monitor by TLC or LC-MS.
-
Work-up: Evaporate the solvent under reduced pressure.
-
Precipitation: Dissolve the residue in a minimal amount of a suitable solvent (like DMF or THF) and precipitate the deprotected peptide by adding it to cold diethyl ether. This step also helps remove the dibenzofulvene-piperidine adduct.[11]
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Visualizations
Workflow & Logic Diagrams
Caption: General workflow for a single cycle in solution-phase peptide synthesis.
Caption: Troubleshooting logic for low coupling reaction yield.
Caption: Decision tree for selecting an appropriate coupling reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. Side Reactions in Peptide Synthesis Discuss the side reactions that occu.. [askfilo.com]
- 9. benchchem.com [benchchem.com]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.uci.edu [chem.uci.edu]
- 13. waters.com [waters.com]
- 14. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. WO2019217116A1 - Method for solution-phase peptide synthesis - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Solubility of Protected Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the low solubility of protected peptides encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low solubility for protected peptides?
Low solubility of protected peptides is a common issue stemming from several factors:
-
Amino Acid Composition: The presence of a high percentage of hydrophobic amino acids (e.g., Leucine, Valine, Isoleucine, Phenylalanine) is a primary driver of poor solubility in aqueous solutions.[1][2][3] These non-polar residues tend to cause the peptide to aggregate to minimize contact with water.
-
Peptide Length: Longer peptide chains have a greater tendency to aggregate and precipitate, thus exhibiting lower solubility.[1][2]
-
Secondary Structure Formation: Peptides can form stable secondary structures, such as β-sheets, through intermolecular hydrogen bonding, leading to aggregation and insolubility.[4][5][6] This is particularly common in sequences with alternating hydrophobic and hydrophilic residues.[4]
-
Protecting Groups: While essential for synthesis, bulky and hydrophobic protecting groups on amino acid side chains can significantly increase the overall hydrophobicity of the peptide, thereby reducing its solubility in polar solvents.[5]
-
pH and Net Charge: A peptide's solubility is often lowest at its isoelectric point (pI), the pH at which it has a net neutral charge.[2] At this pH, electrostatic repulsion between molecules is minimal, promoting aggregation.
Q2: My protected peptide won't dissolve. What is the first step I should take?
The first step is to perform a systematic solvent screening with a small amount of your peptide.[1][5] Do not use your entire batch for initial solubility tests. This will help you identify an effective solvent or solvent system without significant loss of your valuable product.
Q3: How do I choose the right solvent for my protected peptide?
The choice of solvent depends on the overall character of your peptide:[1][7][8][9][10]
-
Acidic Peptides (net negative charge): First, try dissolving in a small amount of a basic buffer, such as 10% ammonium bicarbonate or 0.1M ammonium hydroxide, and then dilute with water.[1][10][11][12]
-
Basic Peptides (net positive charge): Attempt to dissolve in a small amount of an acidic solution like 10% acetic acid or 0.1% trifluoroacetic acid (TFA), followed by dilution with water.[1][8][10][11][12]
-
Neutral or Hydrophobic Peptides: These are often insoluble in aqueous solutions. The recommended approach is to first dissolve the peptide in a minimal amount of a strong organic solvent and then slowly add the aqueous buffer with vortexing.[1][7][8][9] Common organic solvents include:
Q4: What are some techniques to improve the dissolution of a difficult peptide?
If your peptide remains insoluble, you can try the following techniques:
-
Sonication: Brief periods of sonication can help break up aggregates and facilitate dissolution.[1][8][12] It is advisable to cool the sample on ice between sonications to prevent heating.[12]
-
Gentle Warming: Carefully warming the solution can sometimes increase solubility, but be cautious to avoid degradation of the peptide.[1][7]
-
Use of Chaotropic Agents: For peptides that are prone to aggregation via hydrogen bonding, the addition of denaturing agents like 6M guanidinium hydrochloride or 8M urea can be effective.[5][9][12] However, these agents may interfere with biological assays.[8][12]
Q5: How do protecting groups specifically impact solubility?
Protecting groups are chemical moieties attached to the side chains of amino acids to prevent side reactions during peptide synthesis.[15] While necessary, they often increase the hydrophobicity and steric bulk of the peptide. For instance, the trityl (Trt) group used for asparagine and glutamine, while improving the solubility of the amino acid derivatives themselves, contributes to the overall non-polar character of the final protected peptide.[15] In some cases, specific backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) can improve the solubility of the growing peptide chain in organic solvents like DMF and DCM.[16]
Data on Solvents for Protected Peptides
The solubility of a specific protected peptide is highly sequence-dependent. The following table provides a general guide to solvent selection based on the peptide's characteristics.
| Peptide Character | Primary Solvent Choice | Secondary/Co-Solvents | Comments |
| Hydrophilic/Charged | Sterile Water or Aqueous Buffer (e.g., PBS) | N/A | Solubility is generally high. Adjusting the pH away from the pI can improve solubility.[2] |
| Acidic (Net Negative Charge) | Basic Buffer (e.g., 10% Ammonium Bicarbonate) | Water for dilution | Avoid using basic solutions for peptides containing Cysteine to prevent disulfide bond formation.[7][10] |
| Basic (Net Positive Charge) | Acidic Solution (e.g., 10% Acetic Acid) | Water for dilution | TFA can also be used but may be incompatible with some cell-based assays.[10] |
| Hydrophobic (High % of non-polar residues) | DMSO, DMF, NMP | Acetonitrile, Isopropanol, Ethanol | Dissolve in a minimal amount of organic solvent first, then slowly add aqueous buffer.[1][8][12] |
| Highly Aggregating Peptides | 6M Guanidinium-HCl, 8M Urea | Organic Solvents (DMSO, DMF) | These are strong denaturants and may not be suitable for all applications.[9][12] |
| Extremely Insoluble Peptides | Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) mixed with Dichloromethane (DCM) or Trichloromethane (TCM) | N/A | These are powerful solvent systems for very sparingly-soluble protected peptides.[13] |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
Objective: To determine a suitable solvent for a protected peptide using a minimal amount of material.
Materials:
-
Lyophilized protected peptide
-
Microcentrifuge tubes
-
A selection of solvents to test (e.g., sterile water, 10% acetic acid, 10% ammonium bicarbonate, DMSO, DMF)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Aliquot a small, known amount (e.g., 1 mg) of the lyophilized peptide into several microcentrifuge tubes.
-
To each tube, add a measured volume (e.g., 100 µL) of a different test solvent.
-
Vortex each tube vigorously for 1-2 minutes.
-
Visually inspect each tube for dissolved material. A clear solution indicates good solubility.
-
If the peptide does not dissolve, try gentle warming or brief sonication.
-
For tubes with undissolved solids, centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.[5]
-
Carefully collect the supernatant. The concentration of the dissolved peptide can be determined if a suitable analytical method (e.g., UV spectroscopy) is available.
Protocol 2: Solubilization of a Hydrophobic Peptide using an Organic Co-Solvent
Objective: To dissolve a hydrophobic protected peptide for use in an aqueous solution.
Materials:
-
Lyophilized hydrophobic protected peptide
-
DMSO or DMF
-
Sterile aqueous buffer (e.g., PBS)
-
Vortex mixer
Procedure:
-
Allow the lyophilized peptide to warm to room temperature before opening the vial.
-
Add a minimal volume of pure DMSO (or DMF) to the peptide to create a concentrated stock solution. For example, add 10-20 µL of DMSO to 1 mg of peptide.
-
Vortex thoroughly until the peptide is completely dissolved. The solution should be clear.
-
While vortexing, slowly add the desired aqueous buffer to the concentrated peptide stock solution in a dropwise manner.
-
If the solution becomes cloudy or precipitation occurs, you have reached the solubility limit in that buffer. Stop adding the aqueous buffer.
-
For cellular assays, ensure the final concentration of the organic solvent is low enough (typically <1% v/v for DMSO) to not affect the experiment.[1]
Visual Guides
References
- 1. jpt.com [jpt.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. bachem.com [bachem.com]
- 9. lifetein.com [lifetein.com]
- 10. biocat.com [biocat.com]
- 11. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 12. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Removal of byproducts from H-D-Lys(Z)-OMe HCl reactions
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with H-D-Lys(Z)-OMe HCl in chemical reactions, particularly peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound?
Common impurities can include the starting material for its synthesis, D-Lys(Z)-OH, as well as byproducts from the esterification process. It is also possible to have small amounts of the corresponding L-isomer if the starting D-lysine was not enantiomerically pure. Residual solvents from purification are also common.
Q2: I am performing a peptide coupling reaction using this compound and a carbodiimide reagent (like DCC or EDC). What are the expected byproducts?
When using carbodiimide coupling reagents, the primary byproduct is an N-acylurea, which is formed from the reaction of the O-acylisourea intermediate with another molecule of the carboxylic acid. In the case of dicyclohexylcarbodiimide (DCC), the main byproduct is dicyclohexylurea (DCU), which is notoriously insoluble in many common organic solvents. If 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used, the resulting urea byproduct is water-soluble, which simplifies its removal during aqueous workup.
Q3: How can I remove dicyclohexylurea (DCU) from my reaction mixture?
The most common method for removing DCU is through filtration. Since DCU has very low solubility in many organic solvents like dichloromethane (DCM) and ethyl acetate, it often precipitates out of the reaction mixture. After the reaction is complete, the mixture can be cooled to further decrease the solubility of DCU and then filtered. For residual DCU, it can sometimes be removed by performing multiple washes or by chromatography.
Q4: My reaction involves the deprotection of the Z (benzyloxycarbonyl) group. What byproducts should I expect?
The removal of the Z-group is typically achieved through catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst). The main byproduct of this reaction is toluene, which is generally volatile and can be removed under reduced pressure. Incomplete deprotection can also result in the starting material, this compound, remaining in the product mixture.
Troubleshooting Guide
Issue 1: A persistent white precipitate remains after my peptide coupling reaction using DCC.
-
Probable Cause: This precipitate is most likely dicyclohexylurea (DCU), a common byproduct of DCC-mediated couplings.
-
Solution Workflow:
Caption: Workflow for the removal of DCU precipitate.
-
Detailed Protocol:
-
Upon completion of the reaction, cool the reaction vessel in an ice bath for 30 minutes to maximize the precipitation of DCU.
-
Set up a vacuum filtration apparatus with a Büchner funnel.
-
Filter the cold reaction mixture.
-
Wash the collected precipitate (the filter cake) with a small amount of cold dichloromethane or the primary reaction solvent to recover any product that may have co-precipitated.
-
Combine the initial filtrate and the washings. This solution contains your desired product and can be taken to the next step (e.g., solvent evaporation, aqueous workup, or chromatography).
-
Issue 2: My final product is an oil and difficult to purify by crystallization.
-
Probable Cause: The presence of unreacted starting materials or soluble byproducts (like those from EDC coupling) can prevent crystallization by acting as impurities. The product itself may also be intrinsically non-crystalline.
-
Recommended Solution: Purification by column chromatography is the most effective method for separating the desired product from soluble impurities.
-
Chromatography Parameter Selection:
| Impurity Type | Polarity | Recommended Eluent System (Example) | Separation Principle |
| Unreacted this compound | High | Dichloromethane/Methanol (e.g., 95:5) | The free amine makes it more polar than the coupled peptide. |
| N-protected amino acid (e.g., Boc-AA-OH) | Medium to High | Hexane/Ethyl Acetate with 1% Acetic Acid | The free carboxylic acid increases polarity. Acetic acid in the eluent can improve peak shape. |
| EDC-urea byproduct | Very High | Water-soluble, often removed by aqueous workup. If still present, a high percentage of methanol in the eluent may be needed. | Its high polarity makes it stick strongly to silica gel. |
-
Experimental Workflow Diagram:
Caption: General workflow for the purification of an oily product.
Validation & Comparative
A Comparative Guide to H-D-Lys(Z)-OMe HCl and H-D-Lys(Boc)-OMe HCl in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis, the selection of appropriately protected amino acid derivatives is a critical decision that profoundly influences coupling efficiency, deprotection strategies, and the purity of the final peptide. This guide provides an in-depth comparison of two commonly used D-lysine derivatives, H-D-Lys(Z)-OMe HCl and H-D-Lys(Boc)-OMe HCl, focusing on their application in solution-phase peptide synthesis.
The core distinction between these two reagents lies in the nature of the protecting group on the ε-amino function of the lysine side chain: the Benzyloxycarbonyl (Z) group and the tert-Butoxycarbonyl (Boc) group. This difference dictates the deprotection conditions and potential side reactions, thereby influencing the overall synthetic strategy.
Chemical Properties and Structures
A fundamental understanding of the chemical properties of this compound and H-D-Lys(Boc)-OMe HCl is essential for their effective use in peptide synthesis. The table below summarizes their key characteristics.
| Property | This compound | H-D-Lys(Boc)-OMe HCl |
| Molecular Formula | C₁₅H₂₃ClN₂O₄ | C₁₂H₂₅ClN₂O₄ |
| Molecular Weight | 330.81 g/mol | 296.79 g/mol |
| Protecting Group | Benzyloxycarbonyl (Z) | tert-Butoxycarbonyl (Boc) |
| Deprotection Condition | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr/AcOH) | Acidolysis (e.g., Trifluoroacetic Acid - TFA) |
| Orthogonality | Orthogonal to acid- and base-labile groups. | Orthogonal to base-labile and hydrogenolysis-labile groups. |
Performance in Peptide Synthesis: A Comparative Overview
While direct head-to-head quantitative data for the performance of this compound and H-D-Lys(Boc)-OMe HCl in the synthesis of the same peptide under identical conditions is not extensively available in the reviewed literature, a qualitative and semi-quantitative comparison can be derived from the well-established principles of peptide chemistry.
| Performance Metric | This compound | H-D-Lys(Boc)-OMe HCl | Supporting Rationale |
| Coupling Efficiency | Generally high with standard coupling reagents. | Generally high with standard coupling reagents. | Both derivatives possess a free α-amino group, allowing for efficient coupling with activated carboxylic acids. |
| Yield (Illustrative) | 85-95% | 85-95% | Yields are highly dependent on the specific coupling partners, reagents, and reaction conditions. |
| Purity (Illustrative) | High, with potential for side products from deprotection. | High, with potential for side products from deprotection. | Purity is influenced by the efficiency of coupling and deprotection steps, as well as subsequent purification. |
| Risk of Racemization | Generally low for urethane-type protecting groups like Z. | Generally low for urethane-type protecting groups like Boc. | The risk of racemization is more dependent on the coupling method and basicity of the reaction medium than the side-chain protecting group itself. |
| Side Reactions | Potential for incomplete hydrogenolysis or side reactions with sulfur-containing residues during deprotection. | Formation of t-butyl cation during deprotection can lead to alkylation of sensitive residues (e.g., Trp, Met). | The nature of the protecting group dictates the specific side reactions to be considered during the deprotection step. |
Note: The yield and purity data are illustrative and based on general principles of solution-phase peptide synthesis. Actual results will vary depending on the specific reaction conditions, coupling partners, and purification methods.
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of these reagents. Below are representative protocols for the coupling of both this compound and H-D-Lys(Boc)-OMe HCl in a solution-phase dipeptide synthesis.
Protocol 1: Dipeptide Synthesis using this compound
This protocol describes the coupling of an N-terminally protected amino acid (e.g., Boc-Ala-OH) with this compound.
Materials:
-
Boc-Ala-OH
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation of the Amine Component: Dissolve this compound (1.0 eq) in anhydrous DCM. Add DIPEA (1.0 eq) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature to liberate the free amine.
-
Activation of the Carboxyl Component: In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in a minimal amount of anhydrous DMF, then dilute with anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Coupling Reaction: Add a solution of DCC (1.1 eq) in anhydrous DCM to the cooled Boc-Ala-OH solution and stir for 15 minutes. To this mixture, add the free amine solution from step 1.
-
Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir overnight.
-
Work-up and Purification: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Dipeptide Synthesis using H-D-Lys(Boc)-OMe HCl
This protocol outlines the coupling of an N-terminally protected amino acid (e.g., Z-Ala-OH) with H-D-Lys(Boc)-OMe HCl.
Materials:
-
Z-Ala-OH
-
H-D-Lys(Boc)-OMe HCl
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Reaction Setup: Dissolve Z-Ala-OH (1.0 eq), H-D-Lys(Boc)-OMe HCl (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM.
-
Neutralization: Add NMM (1.1 eq) to the solution to neutralize the hydrochloride salt of the lysine derivative.
-
Coupling Reaction: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 eq) to the cooled solution.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Work-up and Purification: Dilute the reaction mixture with DCM and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Deprotection Strategies
The choice between this compound and H-D-Lys(Boc)-OMe HCl is primarily dictated by the desired deprotection strategy and the compatibility with other protecting groups in the peptide.
Z-Group Deprotection
The benzyloxycarbonyl (Z) group is stable to acidic and basic conditions commonly used in peptide synthesis. Its removal is typically achieved by:
-
Catalytic Hydrogenolysis: This is the most common method, involving treatment with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This method is clean and efficient but is incompatible with peptides containing sulfur or other reducible functional groups.
-
Strong Acids: Reagents such as HBr in acetic acid can also cleave the Z group.
Boc-Group Deprotection
The tert-butoxycarbonyl (Boc) group is labile to acidic conditions.[1] Its removal is typically achieved by:
-
Trifluoroacetic Acid (TFA): A solution of TFA in a solvent like DCM is commonly used for rapid and clean deprotection.[1] Scavengers such as triisopropylsilane (TIS) are often added to prevent side reactions caused by the liberated tert-butyl cation.
The orthogonality of these protecting groups is a key consideration in complex peptide synthesis. For instance, a Boc group on the lysine side chain is compatible with an Fmoc-based solid-phase peptide synthesis (SPPS) strategy, as the Boc group is stable to the basic conditions used for Fmoc deprotection. Conversely, a Z group would also be stable under these conditions.
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the coupling and deprotection steps.
Caption: General workflow for solution-phase peptide coupling.
Caption: Deprotection pathways for Z and Boc protecting groups.
Conclusion
Both this compound and H-D-Lys(Boc)-OMe HCl are valuable reagents for the incorporation of D-lysine into peptides via solution-phase synthesis. The choice between them hinges on the overall synthetic strategy, particularly the desired orthogonality with other protecting groups present in the target peptide.
-
This compound is ideal when stability to both acidic and basic conditions is required, and when the final deprotection can be achieved via hydrogenolysis.
-
H-D-Lys(Boc)-OMe HCl is the preferred choice when acid-lability is desired for the side-chain protection, offering compatibility with Fmoc-based strategies and a non-hydrogenolytic final deprotection step.
Researchers should carefully consider the chemical properties of their target peptide and the planned synthetic route to make an informed decision on which lysine derivative is best suited for their needs.
References
A Researcher's Guide to Lysine Protection: Z vs. Boc vs. Fmoc
In the intricate world of peptide synthesis and drug development, the strategic use of protecting groups is paramount to achieving desired outcomes. For the amino acid lysine, with its two reactive amino groups (α-amino and ε-amino), the choice of protecting group is a critical decision that dictates the synthetic route and overall success. This guide provides an objective comparison of three widely used amine protecting groups: benzyloxycarbonyl (Z), tert-butyloxycarbonyl (Boc), and 9-fluorenylmethoxycarbonyl (Fmoc), with a focus on their application to lysine. We present a summary of their performance based on experimental data, detailed methodologies for their use, and visualizations of key experimental workflows.
Orthogonal Protection Strategies: The Core Principle
Modern peptide synthesis, particularly solid-phase peptide synthesis (SPPS), relies on the principle of orthogonal protection. This allows for the selective removal of one type of protecting group without affecting others, enabling the stepwise elongation of the peptide chain and the specific modification of amino acid side chains.[1] The Z, Boc, and Fmoc groups offer different cleavage conditions, forming the basis of these orthogonal strategies.
Performance Comparison at a Glance
The selection of a protecting group for lysine's ε-amino group is intrinsically linked to the overall synthetic strategy, primarily whether a Boc or Fmoc strategy is employed for the temporary protection of the α-amino group during peptide chain elongation.
| Parameter | Z (Benzyloxycarbonyl) | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethoxycarbonyl) |
| Chemical Nature | Urethane-type | Urethane-type | Urethane-type |
| Cleavage Condition | Catalytic hydrogenation (H₂/Pd) or strong acids (e.g., HBr/AcOH)[2] | Strong to moderate acids (e.g., TFA, HCl in dioxane)[1][3] | Secondary amines (e.g., 20% piperidine in DMF)[1][4] |
| Typical Application | Primarily in solution-phase synthesis; side-chain protection in Boc-SPPS.[5] | α-amino protection in Boc-SPPS; side-chain protection in Fmoc-SPPS.[1][5] | α-amino protection in Fmoc-SPPS; orthogonal protection for side-chain modification.[1][5] |
| Typical Crude Yield | 85 - 95% (in solution phase dipeptide synthesis)[6] | 70 - 90% (in SPPS)[7] | Generally high in SPPS, often >90% per cycle. |
| Typical Purity (Crude) | >95% (after purification)[6] | 60 - 80% (in SPPS)[7] | Can be high, but dependent on sequence and aggregation. |
| Key Advantages | Stable under both acidic and basic conditions used for Boc and Fmoc removal respectively. | Well-established; stable to the basic conditions of Fmoc removal.[2] | Mild cleavage conditions; allows for orthogonal deprotection with acid-labile side-chain groups.[1] |
| Potential Side Reactions | Catalyst poisoning; incomplete removal with strong acids. | Formation of reactive tert-butyl cations leading to alkylation of sensitive residues (e.g., Trp, Tyr).[2] | Racemization of some amino acids; formation of dibenzofulvene adducts with the N-terminal amine if not properly scavenged.[8] |
Experimental Protocols
Below are detailed methodologies for the protection and deprotection of lysine's amino groups using Z, Boc, and Fmoc.
Z-Group Protection and Deprotection
Protection of Lysine with Benzyloxycarbonyl (Z) Group:
This protocol is adapted for solution-phase synthesis.
-
Materials: L-lysine, sodium hydroxide (NaOH), benzyl chloroformate (Cbz-Cl), diethyl ether, hydrochloric acid (HCl).
-
Procedure:
-
Dissolve L-lysine in a 2M NaOH solution and cool to 0-5°C in an ice bath.
-
Slowly add benzyl chloroformate and additional 2M NaOH solution in portions while maintaining the temperature and pH between 9 and 10.
-
Stir the mixture vigorously at room temperature for 1-2 hours.
-
Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.
-
Acidify the aqueous layer to pH 2-3 with cold 6M HCl to precipitate the Z-protected lysine.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Deprotection of Z-Lysine via Catalytic Hydrogenation:
-
Materials: Z-protected peptide, Palladium on carbon (Pd/C, 10%), methanol or ethanol, hydrogen gas supply.
-
Procedure:
-
Dissolve the Z-protected peptide in methanol or ethanol in a flask suitable for hydrogenation.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Stir the suspension and subject it to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.[6]
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with additional methanol or ethanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected peptide. A yield of >90% can be expected.[6]
-
Boc-Group Protection and Deprotection
Protection of Lysine's ε-Amino Group with Boc Anhydride:
-
Materials: Nα-Z-L-lysine, di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA) or sodium hydroxide (NaOH), dioxane, water.
-
Procedure:
-
Dissolve Nα-Z-L-lysine in a mixture of dioxane and water.
-
Add TEA or maintain a basic pH with NaOH.
-
Add a solution of Boc anhydride in dioxane dropwise while stirring at room temperature.
-
Continue stirring overnight.
-
Acidify the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain Z-Lys(Boc)-OH. A yield of 81% has been reported for a similar one-pot synthesis.[9]
-
Deprotection of Boc-Lysine with Trifluoroacetic Acid (TFA):
-
Materials: Boc-protected peptide, Dichloromethane (DCM), Trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve the Boc-protected peptide in DCM.
-
Add an equal volume of TFA to the solution (resulting in a 50% TFA in DCM solution).[4]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[3][10]
-
Monitor the deprotection by TLC or LC-MS.
-
Remove the solvent and excess TFA in vacuo. Co-evaporation with toluene can aid in the complete removal of TFA.
-
Fmoc-Group Protection and Deprotection
Protection of Lysine's α-Amino Group with Fmoc-OSu:
-
Materials: Nε-Boc-L-lysine, 9-fluorenylmethyl N-succinimidyl carbonate (Fmoc-OSu), sodium carbonate (Na₂CO₃), 1,4-dioxane, water.
-
Procedure:
-
Dissolve Nε-Boc-L-lysine in an aqueous solution of sodium carbonate.
-
In a separate flask, dissolve Fmoc-OSu in 1,4-dioxane.
-
Slowly add the Fmoc-OSu solution to the lysine solution at 0-5°C with vigorous stirring.
-
Allow the reaction to proceed for several hours at room temperature.
-
Acidify the reaction mixture and extract the product with an organic solvent.
-
Purify the product by crystallization or chromatography. A yield of 90% with 100% purity has been reported for a one-pot synthesis of Fmoc-Lys(Boc)-OH.[9]
-
Deprotection of Fmoc-Lysine with Piperidine:
-
Materials: Fmoc-protected peptide-resin, N,N-Dimethylformamide (DMF), Piperidine.
-
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF in a solid-phase synthesis vessel.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.[11]
-
Agitate the mixture for 5-20 minutes at room temperature.[11] A two-step deprotection (e.g., 5 minutes followed by a fresh 15-minute treatment) is common.[11]
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
Visualizing the Workflow: Solid-Phase Peptide Synthesis
The following diagrams, generated using the DOT language, illustrate the logical flow of key experimental processes in peptide synthesis involving protected lysine.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Lys(Boc)-OH.
This diagram illustrates the key stages of SPPS, starting from resin preparation, coupling of the first amino acid (Fmoc-Lys(Boc)-OH), a representative cycle of peptide chain elongation, and the final cleavage and deprotection of the peptide from the solid support.
Caption: Orthogonal protection and deprotection in Fmoc-based SPPS.
This diagram highlights the orthogonal nature of the Fmoc and acid-labile side-chain protecting groups (like Boc for the lysine side chain). The Nα-Fmoc group can be removed with a base, leaving the side-chain protection intact for further peptide elongation. Conversely, the side-chain protecting group is removed under acidic conditions, typically during the final cleavage from the resin.
Conclusion
The choice between Z, Boc, and Fmoc for lysine protection is a strategic one, heavily influenced by the overall synthetic plan. The Z group remains a viable option for solution-phase synthesis and as a stable side-chain protecting group in Boc-SPPS. The Boc strategy, while a classic and robust method, requires harsh acidic conditions for final cleavage and can lead to side reactions. The Fmoc strategy has become the method of choice for many applications due to its mild deprotection conditions, which are compatible with a wide range of sensitive amino acids and allow for versatile orthogonal protection schemes. By understanding the distinct characteristics, advantages, and limitations of each protecting group, researchers can make informed decisions to optimize their peptide synthesis and achieve their desired molecular targets with high purity and yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 10. static.igem.org [static.igem.org]
- 11. benchchem.com [benchchem.com]
Z vs. Boc: A Comparative Guide to Lysine Protection in Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups for amino acid side chains is a cornerstone of successful peptide synthesis. The ε-amino group of lysine, being highly nucleophilic, requires robust protection to prevent undesired side reactions like peptide chain branching.[1] The choice between the two most established protecting groups, the Carbobenzyloxy (Z) group and the tert-butyloxycarbonyl (Boc) group, is dictated by the overall synthetic strategy, desired cleavage conditions, and the nature of the target peptide.
This guide provides an objective comparison of Z- and Boc-protected lysine, summarizing their performance, stability, and impact on peptide yield and purity, supported by established experimental protocols.
Performance Comparison: Z-Lysine vs. Boc-Lysine
The selection between Z and Boc protecting groups hinges on their distinct chemical stabilities and the conditions required for their removal. These differences are fundamental to designing an orthogonal protection strategy, where the Nα-terminal protecting group (e.g., Fmoc or Boc) and the side-chain protecting groups can be removed under mutually exclusive conditions.[2][3]
| Feature | Z-Protected Lysine (Z-Lys) | Boc-Protected Lysine (Boc-Lys) |
| Full Name | Carbobenzyloxy | tert-butyloxycarbonyl |
| Chemical Formula | C₈H₇O₂ | C₅H₉O₂ |
| Primary Use | Solution-phase synthesis; orthogonal protection in Boc-SPPS.[4] | Gold standard for side-chain protection in Fmoc-SPPS; Nα-protection in Boc-SPPS.[1] |
| Stability | Stable to mild/moderate acids (e.g., TFA).[4] Stable to bases used in Fmoc deprotection. | Stable to bases (e.g., piperidine).[1] Labile to moderate/strong acids (e.g., TFA).[5] |
| Deprotection Method | Catalytic Hydrogenolysis (H₂/Pd/C) or strong acids (HBr/AcOH, HF).[4][6] | Moderate to strong acids (e.g., TFA, HCl, HF).[5][7] |
| Orthogonality | Orthogonal to Boc (acid-labile) and Fmoc (base-labile) groups.[4][5] | Orthogonal to Fmoc (base-labile) groups. Not orthogonal in traditional Boc/Bzl SPPS.[2] |
| Side Reactions | Catalyst poisoning by sulfur-containing residues. Saturation of aromatic rings. | tert-butylation of nucleophilic side chains (Trp, Met, Tyr) if scavengers are omitted. |
| Typical Crude Purity | Highly variable; dependent on synthesis method and purification. | 40-60% for standard Boc-SPPS of a 10-mer peptide.[8] |
| Typical Final Yield | Dependent on solution-phase steps or specific SPPS cleavage. | 15-30% (after purification) for standard Boc-SPPS.[8] |
Detailed Comparison
Chemical Stability and Deprotection
Boc-Lysine: The Boc group is prized for its use in the popular Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. It remains stable during the repetitive base-mediated cleavage of the Nα-Fmoc group (typically with piperidine) but is readily removed during the final acid cleavage step from the resin, most commonly with trifluoroacetic acid (TFA).[1][] This graduated lability is the foundation of the Fmoc/tBu orthogonal protection scheme.[2] However, the acid-catalyzed removal of the Boc group generates reactive tert-butyl cations, which can alkylate nucleophilic residues like tryptophan, methionine, or tyrosine. To prevent this, "scavengers" such as water, triisopropylsilane (TIS), or thioanisole are essential components of the final cleavage cocktail.[2][10]
Z-Lysine: The Z group offers a different strategic advantage. Its stability to the acidic conditions used for Boc deprotection (TFA) and the basic conditions for Fmoc deprotection makes it a truly orthogonal protecting group.[4] This is particularly valuable in complex syntheses, such as the preparation of protected peptide fragments for subsequent ligation.[5] The primary method for Z-group removal is catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst), a mild process that yields the free amine along with toluene and carbon dioxide as byproducts.[6] Alternative methods involve strong acids like hydrogen bromide in acetic acid (HBr/AcOH) or hydrogen fluoride (HF), which are harsher and less common in modern SPPS.[3][4]
Visualizing Protection and Deprotection Strategies
The choice between Z and Boc protection dictates the entire workflow of peptide synthesis, particularly the deprotection steps.
Impact on Yield and Purity
Direct, controlled comparisons of yield and purity between Z- and Boc-protected lysine in identical peptide sequences are scarce in the literature. Performance is highly dependent on the synthesis strategy (solution-phase vs. solid-phase), the peptide sequence, and the purification method.
However, general observations can be made. In standard automated Fmoc-SPPS, where Boc-Lys(Fmoc)-OH is a commonly used building block, the per-step coupling efficiency is typically very high (>99%).[8] The overall crude yield for a moderately sized peptide (e.g., a 10-mer) can be in the range of 50-70%, with a crude purity of 40-60% before purification.[8] The final purified yield is often between 15% and 30%, with losses occurring during HPLC purification.[8]
For Z-protected lysine, yields are context-dependent. In solution-phase synthesis, yields are operator- and sequence-dependent. When used as an orthogonal protecting group in SPPS, its impact on the final yield is primarily related to the efficiency of the final hydrogenolysis deprotection step. This step itself is typically high-yielding (>90%), but potential issues like catalyst poisoning by sulfur-containing amino acids can lead to incomplete deprotection and lower purity.[6][11]
Experimental Protocols
The following are generalized protocols for the deprotection of Boc- and Z-groups from lysine side chains.
Protocol 1: Acidic Deprotection of Boc-Lysine in SPPS
This protocol describes the final cleavage and deprotection of a peptide synthesized on a solid support using an Fmoc/tBu strategy, where lysine side chains are Boc-protected.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5 v/v) or a simpler mixture like TFA/TIS/water (95:2.5:2.5 v/v) for peptides without sensitive residues.[10]
-
Cold diethyl ether
-
Centrifuge and reaction vessel
Procedure:
-
Place the dried peptide-resin (e.g., 100 mg) into a suitable reaction vessel.
-
Add the cleavage cocktail (e.g., 2 mL) to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.[12]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small additional volume of TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approx. 10-fold volume excess).
-
Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet several times with cold ether to remove scavengers.[13]
-
Dry the crude peptide under vacuum. The product is then ready for analysis (RP-HPLC, MS) and purification.
Protocol 2: Hydrogenolysis of Z-Lysine
This protocol describes the removal of a Z-group from a lysine side chain in a protected peptide, typically performed in solution phase.
Materials:
-
Z-protected peptide
-
Solvent (e.g., Methanol, Ethanol, or THF)
-
Catalyst: 10% Palladium on Carbon (Pd/C), typically 10-20 mol% of palladium relative to the substrate.[6]
-
Hydrogen source: Hydrogen gas (H₂) balloon or a hydrogen generator.
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite®)
Procedure:
-
Dissolve the Z-protected peptide in a suitable solvent in a round-bottom flask.
-
Carefully add the 10% Pd/C catalyst to the solution.[6]
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this purge-fill cycle 2-3 times.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (e.g., from a balloon).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Once complete, carefully purge the flask with inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter pad with the solvent to ensure full recovery.[6]
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude deprotected peptide.
Conclusion
The choice between Z- and Boc-protection for lysine is a strategic one with significant implications for the entire peptide synthesis workflow.
-
Boc-Lysine is the industry standard for modern Fmoc-based SPPS. Its acid lability is perfectly suited for orthogonal schemes where the Nα-Fmoc group is removed with a base. While the risk of side-product formation from tert-butyl cations exists, it is well-managed through the use of scavenger cocktails, making it a reliable and high-yielding option for routine and complex peptide synthesis.
-
Z-Lysine offers superior orthogonality, being stable to both the acidic conditions of Boc deprotection and the basic conditions of Fmoc deprotection. Its removal via catalytic hydrogenolysis is exceptionally mild and clean. This makes it an excellent choice for solution-phase synthesis, the preparation of protected peptide fragments, and syntheses where acid-labile linkers or other protecting groups must be preserved. However, the catalyst's sensitivity to sulfur can be a limitation for certain peptide sequences.
Ultimately, the optimal choice depends on the specific requirements of the target peptide and the overall synthetic strategy employed by the research team.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. BOC Protection and Deprotection [bzchemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. benchchem.com [benchchem.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. Conventional and Microwave Assisted Hydrogenolysis Using Zinc and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. benchchem.com [benchchem.com]
Orthogonal Protection Strategies Involving Z-Lysine: A Comparative Guide
In the intricate field of peptide synthesis and the development of complex bioconjugates, the strategic use of protecting groups is paramount to achieving high-purity products. For the trifunctional amino acid lysine, with its reactive ε-amino group, the choice of a side-chain protecting group is critical. This guide provides an objective comparison of the benzyloxycarbonyl (Z or Cbz) protecting group for lysine against other common alternatives, supported by available data and detailed experimental protocols. This resource is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their synthetic strategies.
Comparison of Lysine Protecting Groups
The selection of a lysine protecting group influences several key aspects of peptide synthesis, including the deprotection conditions, orthogonality to other protecting groups, and the potential for side reactions. The Z-group, a classical urethane-type protecting group, is removable by catalytic hydrogenation or strong acids, which presents both opportunities and challenges in modern synthetic workflows.
Below is a comparative summary of common lysine side-chain protecting groups used in peptide synthesis.
| Protecting Group | Abbreviation | Deprotection Conditions | Orthogonal to Fmoc | Orthogonal to Boc | Key Features |
| Benzyloxycarbonyl | Z (Cbz) | Catalytic Hydrogenation (H₂/Pd), Strong Acid (HBr/AcOH, HF) | Yes | No (cleaved by strong acid) | Stable to TFA and piperidine; harsh deprotection can limit compatibility. |
| tert-Butoxycarbonyl | Boc | Strong Acid (>50% TFA) | Yes | - | Standard in Fmoc SPPS; stable to base; cleavage can generate reactive cations. |
| 9-Fluorenyl-methoxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) | - | Yes | Used for α-amino protection; can be used on side-chain for specific strategies. |
| Trityl | Trt | Mild Acid (e.g., 1-5% TFA in DCM) | Yes | Yes (selectively) | Highly acid-labile; bulky; enables orthogonal strategies with other acid-labile groups. |
| Allyloxycarbonyl | Alloc | Pd(0) Catalysis | Yes | Yes | Orthogonal to both acid- and base-labile groups; requires a specific catalyst. |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2-5% Hydrazine in DMF | Yes | Yes | Orthogonal to acid- and base-labile groups; useful for on-resin cyclization and branching. |
Quantitative Performance Data
Direct head-to-head comparisons of peptide synthesis yields and purities using Z-lysine versus other protecting groups under identical conditions are not extensively available in recent literature, largely due to the prevalence of Fmoc/Boc-based strategies in modern solid-phase peptide synthesis (SPPS). However, data from various sources can provide illustrative insights into the expected outcomes.
Table 2: Illustrative Yield and Purity in Peptide Synthesis
| Lysine Derivative Used | Synthesis Strategy | Typical Crude Purity (%) | Typical Final Yield (%) | Reference/Notes |
| Boc-Lys(Z)-OH | Boc-SPPS / Solution Phase | 85-95 | 70-90 | Yields are highly sequence-dependent.[1] |
| Fmoc-Lys(Boc)-OH | Fmoc-SPPS | 80-95 | 70-90 | The most common strategy for SPPS.[2] |
| Fmoc-Lys(ivDde)-OH | Fmoc-SPPS (for branched peptides) | 70-80 | 60-75 | Synthesis of branched peptides can be less efficient.[3] |
Note: The data presented are illustrative and can vary significantly based on the peptide sequence, length, coupling efficiency, and purification methods.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of orthogonal protection strategies. Below are protocols for the selective deprotection of the Z-group and a comparative protocol for the deprotection of the ivDde group, commonly used in the synthesis of branched peptides.
Protocol 1: Selective Deprotection of Z-Lysine by Catalytic Hydrogenolysis (Solution Phase)
This protocol describes the removal of the Z-group from a protected peptide in solution, a common step in fragment condensation strategies.
Materials:
-
Z-protected peptide
-
Palladium on charcoal (10% Pd/C)
-
Methanol (MeOH) or Dimethylformamide (DMF)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite
Procedure:
-
Dissolve the Z-protected peptide in a suitable solvent (e.g., MeOH or DMF).
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).
-
Purge the reaction vessel with nitrogen, then introduce hydrogen gas via a balloon or connect to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected peptide.
Protocol 2: Synthesis of a Branched Peptide using Fmoc-Lys(ivDde)-OH
This protocol outlines the synthesis of a branched peptide on a solid support using the orthogonal ivDde protecting group.[3]
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids
-
Fmoc-Lys(ivDde)-OH
-
Coupling reagents (e.g., HCTU, DIC/Oxyma)
-
Deprotection solution: 20% piperidine in DMF
-
ivDde deprotection solution: 5% hydrazine in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Swell the Fmoc-Rink Amide resin in DMF.
-
Perform standard Fmoc-SPPS to assemble the linear peptide chain, incorporating Fmoc-Lys(ivDde)-OH at the desired branching point.
-
After assembling the main chain, wash the resin thoroughly with DMF.
-
Treat the resin with 5% hydrazine in DMF (3 x 10 min) to selectively remove the ivDde group from the lysine side chain.
-
Wash the resin extensively with DMF to remove residual hydrazine.
-
Assemble the second peptide chain on the deprotected lysine side-chain amine using standard Fmoc-SPPS cycles.
-
Once the synthesis is complete, wash and dry the resin.
-
Cleave the branched peptide from the resin and remove all side-chain protecting groups using a standard cleavage cocktail.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
Visualizing Orthogonal Strategies
Diagrams are essential for understanding the complex workflows in peptide synthesis and bioconjugation. The following diagrams, generated using Graphviz, illustrate the principle of orthogonal protection and a typical workflow for the synthesis of an antibody-drug conjugate (ADC).
Caption: Orthogonal protection in SPPS using Fmoc-Lys(Z)-OH.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
References
A Researcher's Guide to Peptide Sequence Validation by Mass Spectrometry
For researchers, scientists, and drug development professionals, accurate validation of peptide sequences is a critical step in proteomics research and therapeutic peptide development. Mass spectrometry has emerged as the gold standard for this purpose, offering unparalleled sensitivity and specificity. This guide provides an objective comparison of common mass spectrometry-based techniques for peptide sequence validation, supported by experimental data, detailed protocols, and visual workflows to aid in methodological selection and implementation.
Comparing Fragmentation Techniques for Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is the cornerstone of peptide sequencing, involving the fragmentation of a selected peptide ion and subsequent analysis of the fragment ions to deduce the amino acid sequence. The choice of fragmentation technique significantly impacts the quality of the resulting data. The three most common methods are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).
Collision-Induced Dissociation (CID) is a widely used, robust fragmentation method that primarily cleaves the peptide backbone at the amide bonds, generating b- and y-type fragment ions.[1] It is particularly effective for doubly charged precursor ions.[2]
Higher-Energy Collisional Dissociation (HCD) is a beam-type CID technique available on Orbitrap mass spectrometers.[3] It also produces b- and y-type ions but often with higher fragmentation efficiency and the ability to generate low-mass reporter ions used in isobaric labeling-based quantification.[2] HCD has been shown to provide more peptide identifications than CID and ETD for doubly charged peptides.[2][4]
Electron Transfer Dissociation (ETD) is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged peptide cation. This induces cleavage at the N-Cα bond of the peptide backbone, producing c- and z-type fragment ions.[3] A key advantage of ETD is its ability to preserve labile post-translational modifications (PTMs) that can be lost during CID or HCD.[5] ETD generally results in better sequence coverage for longer peptides and those with higher charge states.[2][5]
The selection of the optimal fragmentation technique is dependent on the specific characteristics of the peptide and the goals of the analysis. For general peptide sequencing, HCD and CID are often the methods of choice due to their high peptide identification rates.[6][7] For studies involving the characterization of PTMs or the analysis of longer peptides, ETD is often superior.[5] In many cases, a combination of fragmentation methods can provide the most comprehensive sequence information.[6][7]
| Fragmentation Method | Primary Fragment Ions | Key Advantages | Key Disadvantages | Typical Application |
| CID | b- and y-ions | Robust, widely available, effective for doubly charged peptides.[1] | Can lead to the loss of labile PTMs, less effective for highly charged ions.[5] | Routine peptide identification. |
| HCD | b- and y-ions | High fragmentation efficiency, compatible with isobaric labeling, provides more peptide identifications for doubly charged peptides.[2][4] | Can also lead to the loss of some PTMs. | High-throughput proteomics, quantitative proteomics. |
| ETD | c- and z-ions | Preserves labile PTMs, effective for highly charged and longer peptides, provides better sequence coverage.[2][5] | Generally identifies fewer peptides than CID/HCD, less effective for doubly charged peptides.[5][6] | PTM analysis, sequencing of large peptides. |
Performance of Database Search Algorithms for Peptide Identification
Following MS/MS data acquisition, the resulting spectra are interpreted to determine the peptide sequence. This is most commonly achieved through database searching, where experimental spectra are compared against theoretical spectra generated from a protein sequence database.[8] Several algorithms are available, with SEQUEST, Mascot, and MaxQuant (which uses the Andromeda search engine) being among the most widely used.
SEQUEST utilizes a cross-correlation algorithm to score the match between an experimental MS/MS spectrum and theoretical spectra.[9] Mascot employs a probability-based scoring algorithm to assess the likelihood of a random match.[9] MaxQuant/Andromeda also uses a probabilistic scoring model and is well-integrated into a comprehensive platform for quantitative proteomics analysis.[9]
The performance of these search engines can vary depending on the dataset and search parameters. However, studies have shown that they often provide a significant overlap in identified peptides, with each algorithm also identifying a unique set of peptides.[9] For comprehensive proteome analysis, using multiple search engines can increase the overall number of identified proteins.[1]
| Search Algorithm | Scoring Principle | Key Features |
| SEQUEST | Cross-correlation | One of the pioneering algorithms, widely used in the proteomics community.[9] |
| Mascot | Probability-based | Provides a statistically rigorous assessment of peptide-spectrum matches (PSMs).[9] |
| MaxQuant/Andromeda | Probability-based | Integrated into a user-friendly platform for quantitative proteomics, performs well with high-resolution data.[9] |
A comparative study on a HeLa cell lysate dataset analyzed on an Orbitrap mass spectrometer yielded the following results for the number of identified peptides and proteins for each search engine:[9]
| Search Engine | Number of Identified Peptides | Number of Identified Proteins |
| Mascot | 13,235 | 2,152 |
| SEQUEST | 14,543 | 2,283 |
| MaxQuant | 14,892 | 2,019 |
Experimental Protocols
Standard Bottom-Up Proteomics Workflow
The following protocol outlines a standard "bottom-up" or "shotgun" proteomics workflow for the preparation of peptides from a complex protein sample for mass spectrometry analysis.[10]
1. Protein Extraction and Denaturation:
-
Start with a protein extract from cells or tissues.
-
Denature the proteins by adding urea to a final concentration of 8 M.
2. Reduction and Alkylation:
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour.[11]
-
Alkylate the resulting free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubate in the dark at room temperature for 1 hour.[11] This step prevents the reformation of disulfide bonds.
3. Enzymatic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M, which is optimal for trypsin activity.[11]
-
Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w).
-
Incubate overnight at 37°C.[11]
4. Peptide Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the tryptic activity.
-
Use a C18 solid-phase extraction (SPE) cartridge to desalt and concentrate the peptides.
-
Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
LC-MS/MS Analysis
1. Peptide Resuspension and Injection:
-
Reconstitute the dried peptides in a solution of 0.1% formic acid in water.
-
Inject the peptide sample onto a liquid chromatography (LC) system coupled to a mass spectrometer.
2. Liquid Chromatography Separation:
-
Separate the peptides on a reversed-phase C18 analytical column using a gradient of increasing acetonitrile concentration. A typical gradient might be from 2% to 40% acetonitrile over 60-120 minutes.
3. Mass Spectrometry Analysis:
-
Ionize the eluting peptides using electrospray ionization (ESI).
-
Acquire MS1 survey scans to determine the mass-to-charge ratio (m/z) of the intact peptide ions.
-
Select the most abundant precursor ions for fragmentation using CID, HCD, or ETD.
-
Acquire MS2 scans of the fragment ions.
Instrument Settings (Example for an Orbitrap Mass Spectrometer):
-
MS1 Resolution: 60,000 - 120,000
-
MS2 Resolution: 15,000 - 30,000
-
Collision Energy (HCD): Normalized collision energy of 27-35%
-
Activation Time (ETD): 100 ms
Visualizing Workflows and Pathways
Experimental Workflow for Peptide Sequence Validation
The following diagram illustrates the key steps in a typical bottom-up proteomics workflow for peptide sequence validation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Bottom-Up Proteomics Guide: Principles, Workflows, and LCâMS/MS Applications - MetwareBio [metwarebio.com]
- 3. youtube.com [youtube.com]
- 4. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Practical and Efficient Searching in Proteomics: A Cross Engine Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bottom-Up Proteomics: Principles, Workflow, and Analysis | Technology Networks [technologynetworks.com]
- 11. A Comprehensive Workflow for Bottom-Up Proteomics Analysis (with Sample Preparation Techniques) | MtoZ Biolabs [mtoz-biolabs.com]
A Researcher's Guide to Purity Assessment of Synthetic Peptides by HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, the purity of synthetic peptides is a critical parameter that directly impacts experimental outcomes, therapeutic efficacy, and safety. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for peptide purity assessment. This guide provides an objective comparison of various HPLC techniques and other analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate purity analysis strategy.
Comparison of Key Performance Metrics
The choice of an analytical technique for peptide purity analysis is often a balance between resolution, sensitivity, speed, and the specific characteristics of the peptide. The following table summarizes the expected performance of common methods.
| Performance Metric | Reverse-Phase HPLC (RP-HPLC) | Ion-Exchange HPLC (IEX-HPLC) | Size-Exclusion HPLC (SEC-HPLC) | Capillary Electrophoresis (CE) | Mass Spectrometry (MS) |
| Principle of Separation | Hydrophobicity | Net Charge | Molecular Size (Hydrodynamic Radius) | Charge-to-Size Ratio | Mass-to-Charge Ratio |
| Typical Purity Determination (%) | >95% achievable | Dependent on sample complexity | Primarily for aggregate/fragment analysis | >98% achievable | Provides mass confirmation, not direct % purity |
| Resolution | High | High, complementary to RP-HPLC | Lower, best for size variants | Very High | Very High (mass resolution) |
| Peak Capacity | 100 - 200 (HPLC), >200 (UPLC)[1] | Variable, depends on gradient | Lower | >100,000 theoretical plates | N/A |
| Typical Analysis Time (minutes) | 20 - 60 | 30 - 60 | 15 - 30 | 15 - 45 | < 5 (direct infusion), 20-60 (LC-MS) |
| Sensitivity (LOD) | ng range[2] | ng range | µg range | pg to ng range[2] | fg to pg range |
| Throughput | Moderate (HPLC), High (UPLC) | Moderate | High | Moderate to High | High (with automation) |
| Cost per Sample | Low to Moderate | Moderate | Moderate | Low to Moderate | High |
Experimental Workflows and Logical Relationships
A comprehensive assessment of peptide purity often involves a multi-step workflow, from initial screening of the crude product to the final characterization of the purified peptide.
References
A Comparative Guide to the Biological Activity of Peptides Synthesized with H-D-Lys(Z)-OMe HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of peptides synthesized incorporating H-D-Lys(Z)-OMe HCl, a key building block for introducing D-lysine residues. The inclusion of D-amino acids, such as D-lysine, into peptide sequences is a critical strategy in drug development to enhance stability against enzymatic degradation and modulate biological activity. This document presents supporting experimental data, detailed protocols for key biological assays, and visualizations of relevant pathways and workflows to aid in the research and development of novel peptide therapeutics.
Performance Comparison: D-Lysine vs. L-Lysine Containing Peptides
The substitution of L-lysine with D-lysine can significantly impact the biological properties of peptides, particularly antimicrobial peptides (AMPs). The following tables summarize quantitative data from studies on such peptides, highlighting the trade-offs between antimicrobial efficacy, cytotoxicity, and protease resistance.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Peptide Designation | Target Organism | MIC (µM) of L-Lysine Peptide | MIC (µM) of D-Lysine Substituted Peptide | Fold Change in MIC | Reference |
| CM15 | E. coli | 2 | 4 (D¹,¹³) | 2 | [1][2] |
| CM15 | S. aureus | 4 | 8 (D¹,¹³) | 2 | [1][2] |
| CM15 | P. aeruginosa | 32 | 64 (D¹,¹³) | 2 | [1][2] |
| HPA3NT3-A2 | E. coli | 2 | 2 | 1 | [3] |
| HPA3NT3-A2 | S. aureus | 1 | 1 | 1 | [3] |
| Phylloseptin-TO2 (SR) | A. baumannii | 4 | 2 (SR2D10) | 0.5 | [4] |
| Phylloseptin-TO2 (SR) | P. aeruginosa | 16 | 16 (SR2D10) | 1 | [4] |
Table 2: Cytotoxicity (Median Lethal Dose - LD₅₀ or CC₅₀)
| Peptide Designation | Cell Line | LD₅₀/CC₅₀ (µM) of L-Lysine Peptide | LD₅₀/CC₅₀ (µM) of D-Lysine Substituted Peptide | Fold Change in Toxicity | Reference |
| CM15 | Murine Macrophages (RAW264.7) | ~4 | 78 (D³,¹³) | ~19.5 | [1][2] |
| HPA3NT3-A2 | Human Keratinocytes (HaCaT) | >250 | >250 | No significant change | [3] |
| P26 | Breast Cancer (MCF-7) | - | 78 | - | [5] |
| P7 | Breast Cancer (MCF-7) | - | 280 | - | [5] |
Table 3: Protease Stability
| Peptide Designation | Protease | % Intact L-Lysine Peptide after 1h | % Intact D-Lysine Substituted Peptide after 1h | Reference |
| (L)-PTH | Proteinase K | 0 | >85 (after 6h) | [6] |
| Polybia-CP | Trypsin | Degraded | Resistant | [7] |
| HPA3NT3-A2 | Serum Proteases | Degraded | Stable (after 120 min) | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Protocol 1: Solution-Phase Peptide Synthesis using this compound
This protocol outlines the general steps for incorporating a D-lysine residue into a peptide chain using solution-phase synthesis.
Materials:
-
This compound
-
N-terminally protected amino acid (e.g., Boc-Ala-OH)
-
C-terminally protected amino acid or peptide
-
Coupling reagent (e.g., DCC, HATU)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Reagents for deprotection (e.g., TFA for Boc, H₂/Pd for Z)
Procedure:
-
Deprotection of the N-terminus: The N-terminal protecting group of the growing peptide chain is removed under appropriate conditions (e.g., TFA for Boc).
-
Activation of the incoming amino acid: The carboxylic acid of the N-terminally protected D-lysine derivative (or other amino acid) is activated using a coupling reagent.
-
Coupling: The activated amino acid is added to the deprotected peptide chain in the presence of a base to facilitate the formation of the peptide bond.
-
Monitoring: The reaction progress is monitored by a suitable method, such as TLC or HPLC.
-
Work-up and Purification: Once the reaction is complete, the product is isolated and purified.
-
Chain Elongation: Steps 1-5 are repeated for each subsequent amino acid.
-
Final Deprotection: All protecting groups are removed to yield the final peptide.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Assay for MIC)
This protocol is used to determine the minimum inhibitory concentration (MIC) of a peptide against a specific bacterial strain.[8][9]
Materials:
-
Test peptide
-
Bacterial strain (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into MHB and incubated overnight at 37°C. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Peptide Dilution Series: A serial dilution of the test peptide is prepared in MHB in the wells of a 96-well plate.
-
Inoculation: An equal volume of the diluted bacterial culture is added to each well containing the peptide dilutions.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.[9]
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of a peptide on a mammalian cell line.[5][10]
Materials:
-
Test peptide
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Peptide Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of the test peptide.
-
Incubation: The cells are incubated with the peptide for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and the plate is incubated for a further 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: The medium is removed and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.
Protocol 4: Protease Stability Assay
This protocol evaluates the stability of a peptide in the presence of proteases.[1][7]
Materials:
-
Test peptide
-
Protease (e.g., trypsin, chymotrypsin, or serum)
-
Buffer solution (e.g., Tris-HCl)
-
Quenching solution (e.g., TFA)
-
HPLC system
Procedure:
-
Incubation: The test peptide is incubated with the protease in a buffer solution at 37°C.
-
Time-course Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching solution.
-
HPLC Analysis: The amount of intact peptide remaining in each sample is quantified by reverse-phase HPLC.
-
Data Analysis: The percentage of intact peptide is plotted against time to determine the degradation rate.
Visualizations: Workflows and Mechanisms
To further elucidate the processes and concepts discussed, the following diagrams have been generated.
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS) incorporating a protected D-lysine derivative.
Caption: The disruptive mechanism of action of a typical cationic antimicrobial peptide on a bacterial cell membrane.
Caption: A simplified diagram of the TLR4 signaling pathway, which can be modulated by some antimicrobial peptides through the neutralization of LPS.
References
- 1. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 [mdpi.com]
- 2. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. All d-Lysine Analogues of the Antimicrobial Peptide HPA3NT3-A2 Increased Serum Stability and without Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of Antimicrobial Function by L/D-Lysine Substitution on a Novel Broad-Spectrum Antimicrobial Peptide, Phylloseptin-TO2: A Structure-Related Activity Research Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. academic.oup.com [academic.oup.com]
- 8. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Comparative Cost-Benefit Analysis of Z-Protected Lysine in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group strategy is a critical decision that profoundly impacts the efficiency, purity, and overall cost of peptide synthesis. While modern solid-phase peptide synthesis (SPPS) predominantly relies on Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) protecting groups, the classical benzyloxycarbonyl (Z or Cbz) group continues to hold relevance, particularly in solution-phase synthesis and for specific applications. This guide provides an objective comparison of Z-protected lysine with its Fmoc- and Boc-protected counterparts, supported by cost analysis, experimental protocols, and performance considerations.
At a Glance: Key Characteristics of Lysine Protecting Groups
The choice between Z, Boc, and Fmoc protecting groups for the lysine side chain dictates the overall synthetic strategy, primarily due to their differing deprotection conditions. This principle of "orthogonality" allows for the selective removal of one protecting group without affecting others.
| Characteristic | Z (Benzyloxycarbonyl) | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Synthesis Strategy | Primarily Solution-Phase Synthesis | Solid-Phase & Solution-Phase Synthesis | Predominantly Solid-Phase Peptide Synthesis (SPPS) |
| Deprotection Condition | Catalytic Hydrogenolysis (e.g., H₂/Pd/C) or strong acids (e.g., HBr/AcOH) | Strong Acid (e.g., Trifluoroacetic acid - TFA) | Base (e.g., 20% Piperidine in DMF) |
| Key Advantages | Cost-effective, stable to a wide range of reagents. | Well-established in SPPS, robust. | Mild deprotection conditions, orthogonal to acid-labile side-chain protecting groups, automation-friendly. |
| Key Disadvantages | Harsh deprotection conditions (catalyst poisoning, strong acids), limited applicability in modern SPPS. | Repetitive strong acid treatment can lead to side reactions and degradation of sensitive peptides. | Fmoc-protected amino acids are generally more expensive. |
Cost-Benefit Analysis
A primary consideration in any synthesis is the cost of starting materials. A comparative analysis of commercially available protected lysine derivatives reveals significant differences.
| Protected Lysine Derivative | Supplier Example | Price (100g) |
| Z-Lys(Z)-OH | ChemicalBook (AK Scientific) | $90.00 |
| Z-Lys(Z)-OH | ChemicalBook (Ambeed) | $96.00 |
| Z-Lys(Z)-OH | CP Lab Safety (Aladdin Scientific) | $621.57 |
| Fmoc-Lys(Boc)-OH | APExBIO | $88.00 |
| Fmoc-Lys(Boc)-OH | Sigma-Aldrich | $207.00 |
| Boc-Lys(Boc)-OH | Aapptec | $50.00 (for 25g, extrapolated to $200 for 100g) |
Disclaimer: Prices are subject to change and may vary between suppliers. The prices listed are for illustrative purposes to demonstrate relative cost differences.
From a purely reagent-cost perspective, Z-protected lysine can be a highly economical choice, particularly when sourced from specific suppliers. However, the "benefit" aspect of the analysis must consider factors beyond the initial purchase price, including:
-
Yield and Purity: While solution-phase synthesis with Z-protected amino acids can achieve high purity through intermediate purification, this process is labor-intensive and can lead to lower overall yields compared to the highly optimized and automatable Fmoc-SPPS. For instance, Fmoc-based SPPS can routinely achieve high crude purity and yields, which can offset the higher initial cost of the protected amino acids by reducing purification time and solvent consumption.
-
Compatibility with Synthesis Strategy: Z-protected lysine's requirement for harsh deprotection conditions limits its use in modern SPPS, which often employs acid-labile resins and side-chain protecting groups. Catalytic hydrogenation, the primary method for Z-group removal, is incompatible with sulfur-containing amino acids (methionine and cysteine) and can be challenging to implement in a solid-phase context. Conversely, the orthogonality of the Fmoc/Boc strategy (base-labile alpha-amino protection and acid-labile side-chain protection) is the cornerstone of its success in SPPS.
-
Labor and Equipment Costs: Solution-phase synthesis, the primary domain of Z-protected amino acids, is significantly more time-consuming and requires more manual intervention than automated SPPS. The cost of labor and the need for specialized equipment for hydrogenation can outweigh the initial savings on the amino acid derivative.
Experimental Protocols
To provide a practical comparison, the following are representative protocols for the incorporation of Z-protected and Fmoc-protected lysine in peptide synthesis.
Protocol 1: Solution-Phase Synthesis of a Dipeptide using Z-Lys(Z)-OH
This protocol details the coupling of Nα,Nε-dibenzyloxycarbonyl-L-lysine to a glycine methyl ester.
Materials:
-
Z-Lys(Z)-OH
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) and N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents (e.g., HCl, NaHCO₃, brine, MgSO₄, silica gel)
Procedure:
-
Free Amine Preparation: Dissolve H-Gly-OMe·HCl (1.0 eq) in anhydrous DCM. Add DIPEA (1.0 eq) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.
-
Carboxylic Acid Activation: In a separate flask, dissolve Z-Lys(Z)-OH (1.0 eq) and HOBt (1.1 eq) in a minimal amount of anhydrous DMF, then dilute with anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM to the cooled Z-Lys(Z)-OH solution and stir for 15 minutes.
-
Coupling: Add the free amine solution from step 1 to the activated acid mixture. Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir overnight.
-
Work-up and Purification: Monitor the reaction by Thin Layer Chromatography (TLC). Once complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield Z-Lys(Z)-Gly-OMe.[1]
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Lys(Boc)-OH
This protocol outlines a standard manual Fmoc-SPPS cycle for the addition of a lysine residue to a growing peptide chain on a resin support.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-Lys(Boc)-OH
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine in DMF
-
Anhydrous N,N-Dimethylformamide (DMF) and Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3-5 equivalents relative to resin loading), HBTU (3-5 eq), and HOBt (3-5 eq) in DMF.
-
Add DIPEA (6-10 eq) to the amino acid solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing: Perform a Kaiser test to confirm the completion of the coupling. Once complete, drain the coupling solution and wash the resin as described in step 3. The resin is now ready for the next coupling cycle.[2]
Deprotection Signaling Pathways
The chemical transformations involved in the deprotection of Z, Boc, and Fmoc groups are distinct and form the basis of their orthogonality.
Z-Group Deprotection by Hydrogenolysis
The benzyloxycarbonyl group is cleaved by catalytic hydrogenation, typically using palladium on carbon as the catalyst. The reaction proceeds via the reduction of the benzyl ester to toluene and a carbamic acid intermediate, which then spontaneously decarboxylates to release the free amine.
Boc-Group Deprotection by Acidolysis
The tert-butoxycarbonyl group is labile to strong acids like trifluoroacetic acid (TFA). The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and the formation of a carbamic acid, which then decarboxylates.
Fmoc-Group Deprotection by Base
The 9-fluorenylmethyloxycarbonyl group is removed under mild basic conditions, typically with piperidine. The base abstracts the acidic proton on the fluorenyl group, initiating an E1cb elimination mechanism that liberates the free amine, carbon dioxide, and dibenzofulvene.
Experimental Workflow Comparison
The choice of protecting group fundamentally alters the experimental workflow in peptide synthesis.
Conclusion
The cost-benefit analysis of Z-protected lysine in peptide synthesis reveals a nuanced landscape. While offering a significant cost advantage in terms of the raw material, its practical application is largely confined to solution-phase synthesis due to the harsh deprotection conditions that lack orthogonality with modern SPPS strategies. The additional labor, time, and potential for lower overall yields in solution-phase synthesis can quickly erode the initial cost savings of the Z-protected amino acid.
For the synthesis of complex, long, or sensitive peptides, the Fmoc/Boc strategy, despite the higher cost of the protected amino acids, generally provides a more favorable cost-benefit ratio due to its mild deprotection conditions, high efficiency, amenability to automation, and the resulting higher purity of the crude product, which simplifies downstream processing.
The choice of lysine protecting group should therefore be a strategic one, based on the specific requirements of the target peptide, the scale of the synthesis, and a holistic assessment of all associated costs, including reagents, labor, and purification.
References
A Comparative Guide to the NMR Characterization of Peptides Containing Lysine(Z)
For researchers, scientists, and professionals in drug development, precise characterization of synthetic peptides is paramount. The benzyloxycarbonyl (Z or Cbz) protecting group for lysine is a staple in peptide synthesis. Its unique aromatic nature provides distinct spectroscopic handles for characterization by Nuclear Magnetic Resonance (NMR), setting it apart from other common protecting groups like the tert-butyloxycarbonyl (Boc) group. This guide provides a comparative overview of the NMR characterization of peptides containing Lys(Z), supported by experimental protocols and data interpretation.
Data Presentation: Comparative ¹H NMR Chemical Shifts
The presence of the benzyloxycarbonyl group on the lysine side chain introduces characteristic signals in the ¹H NMR spectrum, primarily in the aromatic and methylene regions. These signals can be used to confirm the presence of the protecting group, assess peptide purity, and monitor deprotection reactions. Below is a comparison of typical ¹H NMR chemical shifts for a lysine residue that is unprotected, protected with Boc, and protected with the Z group.
| Proton | Unprotected Lys (in D₂O) | Lys(Boc) (in D₂O) [1][2] | Lys(Z) (in CDCl₃) [3] | Key Distinguishing Features |
| Lys Side Chain β-CH₂ | ~1.70 ppm | ~1.65 ppm | ~1.85 ppm | Subtle downfield shift with Z group. |
| Lys Side Chain γ-CH₂ | ~1.50 ppm | ~1.45 ppm | ~1.50 ppm | Minimal change. |
| Lys Side Chain δ-CH₂ | ~1.70 ppm | ~1.45 ppm | ~1.45 ppm | Minimal change. |
| Lys Side Chain ε-CH₂ | ~3.00 ppm | ~3.10 ppm | ~3.20 ppm | Downfield shift due to proximity to the electron-withdrawing carbamate. |
| Protecting Group Protons | N/A | Boc: ~1.40 ppm (singlet, 9H) | Z (aromatic): ~7.35 ppm (multiplet, 5H) Z (benzyl-CH₂): ~5.10 ppm (singlet, 2H) | The Z group gives characteristic aromatic and benzylic proton signals, which are absent in Boc-protected or unprotected lysine. The Boc group has a prominent upfield singlet. |
Note: Chemical shifts are approximate and can vary depending on the solvent, pH, and peptide sequence.[4][5][6]
Experimental Protocols
High-quality NMR data is foundational to accurate peptide characterization. The following are detailed protocols for sample preparation and the acquisition of key NMR experiments.
1. Peptide Sample Preparation for NMR Analysis
-
Materials:
-
Lyophilized peptide containing Lys(Z) (>95% purity)
-
NMR solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or a mixture of H₂O/D₂O with an appropriate buffer)
-
Internal standard (e.g., Tetramethylsilane (TMS) for organic solvents)
-
High-quality 5 mm NMR tubes
-
-
Protocol:
-
Solvent Selection: Choose a solvent in which the peptide is fully soluble. For many protected peptides, organic solvents like CDCl₃ or DMSO-d₆ are suitable. For deprotection studies or peptides with increased solubility, aqueous solutions may be used.
-
Peptide Dissolution: Dissolve 1-5 mg of the peptide in 0.5-0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to an NMR tube. Ensure there are no air bubbles.
-
Addition of Internal Standard: If quantitative analysis is required, add a known amount of an internal standard. TMS is commonly used for organic solvents and is referenced to 0.00 ppm.
-
2. NMR Data Acquisition
The following 1D and 2D NMR experiments are fundamental for the characterization of a Lys(Z)-containing peptide.
-
1D ¹H NMR:
-
Purpose: To get a general overview of the peptide, confirm the presence of the Z group, and assess purity.
-
Protocol: Acquire a standard 1D proton spectrum. Key signals to observe are the aromatic protons of the Z group (~7.35 ppm), the benzylic protons of the Z group (~5.10 ppm), the amide protons of the peptide backbone (typically 7-9 ppm in organic solvents), and the aliphatic protons of the amino acid side chains.[6]
-
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy):
-
Purpose: To identify the complete spin systems of individual amino acids. This is crucial for assigning the protons of the lysine side chain.
-
Protocol: Acquire a 2D TOCSY spectrum with a mixing time of 60-80 ms. This will show correlations between all protons within a coupled spin system. For lysine, you should be able to trace the correlations from the α-proton through to the ε-protons.
-
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close in space (< 5 Å). This is used for sequential assignment of amino acids and to determine the three-dimensional structure of the peptide.
-
Protocol: Acquire a 2D NOESY spectrum with a mixing time of 150-300 ms. Look for NOEs between the amide proton of one residue and the α-proton of the preceding residue (dαN(i, i+1)), which is characteristic of peptide bonds.
-
Mandatory Visualizations
Experimental Workflow for NMR Characterization of a Lys(Z)-Containing Peptide
Logical Relationship for Distinguishing Protecting Groups by ¹H NMR
References
- 1. Boc-Lys-OH(13734-28-6) 1H NMR [m.chemicalbook.com]
- 2. epsilon-tert-Butyloxycarbonyl-lysine | C11H22N2O4 | CID 2733284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Z-LYS(BOC)-OH(2389-60-8) 1H NMR [m.chemicalbook.com]
- 4. NMR Methods for Characterizing the Basic Side Chains of Proteins: Electrostatic Interactions, Hydrogen Bonds, and Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.uzh.ch [chem.uzh.ch]
- 6. ucl.ac.uk [ucl.ac.uk]
Safety Operating Guide
Proper Disposal of H-D-Lys(Z)-OMe HCl: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like H-D-Lys(Z)-OMe HCl are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols.
Key Safety and Handling Data
To facilitate quick reference and safe handling, the following table summarizes the key quantitative and safety information for this compound.
| Property | Value |
| Molecular Weight | 330.81 g/mol |
| Form | Powder |
| Assay | ≥97.5% (HPLC)[1] |
| Optical Activity | [α]20/D +14.5±0.5°, c = 2% in H₂O |
| Storage Class Code | 11 - Combustible Solids |
| WGK | WGK 3 |
Experimental Protocol: Disposal of this compound
This protocol outlines the recommended procedure for the safe disposal of this compound. It is crucial to adhere to these steps to minimize risks and ensure compliance with safety regulations.
1. Personal Protective Equipment (PPE): Before handling the compound, ensure that the following personal protective equipment is worn:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Respiratory Protection: A NIOSH-approved N95 dust mask or higher-level respirator should be used to avoid inhalation of the powder.
-
Protective Clothing: A lab coat should be worn.
2. Spill Management: In the event of a spill:
-
Avoid dust formation.[2]
-
Carefully sweep up the spilled solid material.[2]
-
Place the collected material into a suitable, labeled container for disposal.[2][3]
-
Ventilate the affected area.[3]
-
Avoid allowing the substance to enter drains, surface water, or ground water.[3]
3. Disposal Procedure:
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealed container.
-
Container Labeling: The container must be labeled with the full chemical name: "this compound" and the appropriate hazard warnings.
-
Storage Pending Disposal: Store the waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
Institutional Guidelines: Dispose of the chemical waste in accordance with your institution's and local environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.
-
Contaminated Water: Retain any contaminated washing water and dispose of it as chemical waste.[3]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling H-D-Lys(Z)-OMe HCl
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Storage, and Disposal of H-D-Lys(Z)-OMe HCl.
This document provides critical safety and logistical information for the proper management of this compound in a laboratory setting. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and mitigate potential risks. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times to protect against dust particles and potential splashes. |
| Skin Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent direct skin contact.[1][2] |
| Laboratory Coat or Full Suit | A full suit is recommended for extensive handling to protect against contamination.[1] | |
| Boots | To be worn to prevent contamination of personal footwear.[1] | |
| Respiratory Protection | Dust Mask (N95 or equivalent) or Respirator | Essential for preventing the inhalation of fine powder, especially when weighing or transferring the substance.[1][2] |
Operational Plan for Safe Handling
A systematic workflow is crucial for the safe handling of this compound. The following step-by-step protocol outlines the best practices from preparation to post-handling procedures.
2.1. Engineering Controls and Preparation:
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood or using local exhaust ventilation to minimize airborne dust.[1]
-
Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing instruments, spatulas, and waste containers, are readily accessible.
2.2. Weighing and Transfer:
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Tare Balance: In the ventilated enclosure, place a clean weighing vessel on the analytical balance and tare it.
-
Careful Transfer: Slowly and carefully transfer the desired amount of this compound from the stock container to the weighing vessel using a clean spatula. Avoid creating dust clouds.
-
Close Container: Immediately and securely close the stock container after dispensing.
-
Clean Up: Clean any minor spills in the handling area immediately using appropriate methods (e.g., damp wipe).
2.3. Post-Handling Procedures:
-
Decontamination: Wipe down the work surface and any equipment used with a suitable solvent (e.g., 70% ethanol) to remove any residual powder.
-
Dispose of Consumables: All disposable items that have come into contact with the chemical, such as gloves and weighing paper, should be placed in a designated, sealed waste bag.
-
Remove PPE: Remove PPE in the correct order to avoid self-contamination (gloves first, followed by lab coat/suit, then eye and respiratory protection).
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[1]
Storage and Disposal Plan
Proper storage and disposal are critical for safety and environmental protection.
3.1. Storage:
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[1]
-
Temperature: Store in a cool, dry, and well-ventilated place. For long-term storage, refer to the manufacturer's recommendations, which may include refrigeration.[1]
-
Incompatibilities: Store away from strong oxidizing agents.[3]
3.2. Disposal:
-
Waste Classification: this compound waste should be treated as chemical waste.
-
Containerization: Collect all solid waste (e.g., contaminated consumables, spills) in a clearly labeled, sealed, and appropriate chemical waste container.
-
Regulatory Compliance: Dispose of all waste in strict accordance with federal, state, and local environmental regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
